Miglitol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQFPQHRJAVAV-ULAWRXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023323 | |
| Record name | Miglitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Soluble in water, 6.10e+02 g/L | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to pale-yellow powder, Crystals from ethanol | |
CAS No. |
72432-03-2 | |
| Record name | Miglitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miglitol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dideoxy-1,5-[(2-hydroxyethyl)imino]-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIGLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5436JAQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
| Record name | Miglitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglitol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Miglitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Anti-Obesity Effects of Miglitol in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the anti-obesity effects of Miglitol. By delving into the detailed methodologies of key experiments and presenting quantitative data in a clear, comparative format, this document aims to equip researchers with a thorough understanding of this compound's mechanisms of action and its potential as an anti-obesity therapeutic.
Introduction
This compound, an α-glucosidase inhibitor, is clinically used to manage postprandial hyperglycemia in patients with type 2 diabetes.[1] Beyond its established glycemic control, a growing body of preclinical evidence suggests that this compound possesses significant anti-obesity properties.[2][3] Unlike other drugs in its class, this compound is absorbed into the bloodstream, allowing for systemic effects that extend beyond the gastrointestinal tract.[1][4] This guide summarizes the key preclinical findings, focusing on the molecular pathways and physiological changes observed in various animal models of obesity.
Core Mechanisms of Anti-Obesity Action
Preclinical studies have identified several key mechanisms through which this compound exerts its anti-obesity effects. These include the stimulation of brown adipose tissue (BAT) thermogenesis, modulation of bile acid metabolism, and regulation of incretin hormone secretion.
Stimulation of Brown Adipose Tissue (BAT) and Increased Energy Expenditure
A primary mechanism underlying this compound's anti-obesity effects is its ability to stimulate energy expenditure through the activation of brown adipose tissue (BAT).[4][5] this compound has been shown to upregulate the expression of Uncoupling Protein 1 (UCP1) in BAT, a key protein involved in non-shivering thermogenesis.[5] This leads to an increase in metabolic rate and heat production, contributing to weight loss.[5] The proposed signaling pathway involves the enhancement of β3-adrenergic signaling in brown adipocytes.[4]
Figure 1: Proposed signaling pathway for this compound-induced BAT activation.
Modulation of Bile Acid Metabolism
This compound has been shown to influence bile acid metabolism, which plays a role in glucose and energy homeostasis.[6][7] Studies in diabetic mice have demonstrated that this compound treatment leads to increased fecal bile acid excretion and elevated levels of bile acids in the portal vein.[6] This alteration in bile acid circulation is associated with increased secretion of glucagon-like peptide-1 (GLP-1) and may contribute to the observed improvements in insulin resistance and body weight.[6]
Regulation of Incretin Hormones
This compound potentiates the secretion of the incretin hormone GLP-1, particularly in the presence of carbohydrates.[8][9] This effect is thought to be mediated, at least in part, through the activation of the sodium-glucose cotransporter 3 (SGLT3) in the duodenum, which in turn stimulates enterochromaffin cells and potentiates GLP-1 release via the parasympathetic nervous system.[8][9] Increased GLP-1 levels can contribute to satiety and reduced food intake.
Figure 2: this compound's potentiation of GLP-1 secretion.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from various preclinical studies investigating the anti-obesity effects of this compound.
Table 1: Effects of this compound on Body Weight and Adiposity in Diet-Induced Obese Mice
| Study (First Author, Year) | Animal Model | Diet | This compound Dose | Treatment Duration | % Reduction in Body Weight Gain (vs. Control) | % Reduction in Visceral Fat (vs. Control) |
| Sasaki T, 2013[4] | C57BL/6J Mice | High-Fat | 800 ppm in feed | 16 weeks | ~30% | Not Reported |
| Sugimoto S, 2015[2] | C57BL/6J Mice | High-Fat | 400 ppm in feed | 8 weeks | ~25% | ~35% (epididymal WAT) |
| Uno K, 2014[5] | C57BL/6J Mice | High-Fat | 400 ppm in feed | 8 weeks | ~20% | ~30% (epididymal WAT) |
Table 2: Effects of this compound on Energy Expenditure and BAT Activity
| Study (First Author, Year) | Animal Model | This compound Dose | Key Findings |
| Sasaki T, 2013[4] | C57BL/6J Mice | 800 ppm in feed | Increased oxygen consumption |
| Uno K, 2014[5] | C57BL/6J Mice | 400 ppm in feed | Significantly higher oxygen consumption and BAT temperature; enhanced UCP1 gene and protein expression |
Table 3: Effects of this compound on Bile Acid and Incretin Hormone Regulation
| Study (First Author, Year) | Animal Model | This compound Dose | Key Findings |
| Hamada Y, 2013[6] | NSY Mice (diabetic model) | 0.02% in diet | Significantly increased fecal and portal vein bile acids; enhanced active GLP-1 secretion |
| Miki T, et al.[8] | Mice | Oral gavage | Co-administration with maltose significantly increased GLP-1 secretion compared to maltose alone |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited preclinical studies.
Animal Models and Diet-Induced Obesity
-
Animal Models: The most commonly used animal model is the C57BL/6J mouse, which is susceptible to diet-induced obesity (DIO).[10] Some studies have also utilized the NSY (Nagoya-Shibata-Yasuda) mouse, a model for obese type 2 diabetes.[6][7]
-
Induction of Obesity: Obesity is typically induced by feeding the animals a high-fat diet (HFD) for a specified period. The composition of the HFD varies between studies, but it generally provides 40-60% of its calories from fat.[10][11] Control animals are fed a standard chow diet.
-
This compound Administration: this compound is typically administered by incorporating it into the animal's feed at concentrations ranging from 400 to 800 parts per million (ppm).[4][5] In some acute studies, it is administered via oral gavage.[8]
-
Treatment Duration: The duration of this compound treatment in these studies ranges from 4 to 16 weeks.[4][5][6]
Figure 3: General experimental workflow for preclinical this compound studies.
Measurement of Energy Expenditure
-
Indirect Calorimetry: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using indirect calorimetry systems to assess the metabolic rate and energy expenditure of the animals.[5]
Analysis of Gene and Protein Expression
-
Quantitative PCR (qPCR): The expression levels of genes such as Ucp1, Pgc1α, and others involved in thermogenesis and metabolism are quantified using qPCR.[5]
-
Western Blotting: Protein levels of UCP1 and components of the β3-adrenergic signaling pathway (e.g., PKA, HSL, p38 MAPK) are determined by Western blotting of tissue lysates, typically from BAT.[5][12]
Measurement of Hormones and Metabolites
-
Enzyme-Linked Immunosorbent Assay (ELISA): Plasma levels of GLP-1 are commonly measured using commercially available ELISA kits.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used for the detailed analysis and quantification of bile acids in various biological samples, including feces, blood, and liver tissue.[15][16]
Conclusion and Future Directions
The preclinical data robustly support the anti-obesity effects of this compound, mediated through a multi-pronged mechanism involving increased energy expenditure via BAT activation, modulation of bile acid metabolism, and enhanced GLP-1 secretion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-obesity therapeutic. Future studies should focus on elucidating the precise molecular targets of this compound in these pathways and translating these promising preclinical findings into the clinical setting to combat the global obesity epidemic.
References
- 1. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review: this compound has potential as a therapeutic drug against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents diet-induced obesity by stimulating brown adipose tissue and energy expenditure independent of preventing the digestion of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases energy expenditure by upregulating uncoupling protein 1 of brown adipose tissue and reduces obesity in dietary-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha-glucosidase inhibitor this compound affects bile acid metabolism and ameliorates obesity and insulin resistance in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Miglitol's Modulatory Role on Gut Microbiota Composition: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Miglitol, an α-glucosidase inhibitor, is an established oral anti-diabetic agent that primarily acts by delaying carbohydrate absorption in the small intestine.[1][2] Emerging evidence highlights a secondary, yet significant, mechanism of action involving the modulation of the gut microbiota. By increasing the delivery of undigested carbohydrates to the colon, this compound reshapes the microbial landscape, altering the abundance of specific bacterial taxa and modifying the profile of microbial metabolites, notably short-chain fatty acids (SCFAs).[3][4] These changes have been linked to downstream effects on host metabolism, including bile acid synthesis and energy homeostasis.[3][4] This technical guide provides an in-depth analysis of this compound's impact on the gut microbiome, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Mechanism of Action: From α-Glucosidase Inhibition to Microbiota Modulation
This compound is a pseudo-monosaccharide that competitively and reversibly inhibits α-glucosidase enzymes located in the brush border of the small intestine.[1][2][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Consequently, a larger proportion of undigested carbohydrates transits to the lower gastrointestinal tract.[1] This influx of substrates becomes available for fermentation by the colonic microbiota, thereby acting as a prebiotic and driving significant shifts in the microbial ecosystem.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Miglitol: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglitol, an α-glucosidase inhibitor primarily used in the management of type 2 diabetes, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide delves into the in vitro evidence supporting the anti-inflammatory effects of this compound, providing a comprehensive overview of the key signaling pathways implicated and detailed experimental protocols for its investigation. While quantitative data from in vitro studies are still emerging, this document synthesizes the current understanding of this compound's mechanism of action in modulating inflammatory responses, primarily through the activation of AMP-activated protein kinase (AMPK). This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound beyond its established role in glycemic control.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The intricate interplay of signaling pathways and inflammatory mediators presents a complex landscape for therapeutic intervention. This compound, a well-established anti-diabetic agent, has garnered attention for its effects that extend beyond glucose regulation. In vitro studies have begun to elucidate its capacity to modulate inflammatory processes, suggesting a promising avenue for drug repurposing and development. This guide provides a technical exploration of the in vitro anti-inflammatory properties of this compound, with a focus on its molecular mechanisms and the experimental approaches to their study.
Quantitative Data Summary
While comprehensive dose-response studies and IC50 values for this compound's anti-inflammatory effects in vitro are not extensively documented in publicly available literature, existing studies provide a foundation for its anti-inflammatory profile. The following tables summarize the key findings from in vitro investigations.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| Peripheral Leukocytes | Hyperglycemia | Not specified in vitro | ↓ Gene expression of IL-1β, IL-6, TNF-α, IFN-γ | [1][2] |
| Endothelial Cells (bEnd.3) | Hydrogen Peroxide (H₂O₂) | 100-500 μM | ↓ Mitochondrial Superoxide Production | [3] |
| Endothelial Cells (bEnd.3) | Hydrogen Peroxide (H₂O₂) | 100-500 μM | Protection of cell viability | [3] |
Table 2: In Vitro Effects of this compound on Key Signaling Molecules
| Cell Type | This compound Concentration | Target Molecule | Observed Effect | Reference |
| Endothelial Cells (bEnd.3) | 100-500 μM | AMP-activated protein kinase (AMPK) | ↑ Activation | [3] |
| Endothelial Cells (bEnd.3) | 100-500 μM | Endothelial nitric oxide synthase (eNOS) | ↑ Phosphorylation | [3] |
Key Signaling Pathways
The anti-inflammatory effects of this compound in vitro appear to be significantly mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with established anti-inflammatory functions.
AMPK Activation Pathway
This compound has been shown to activate AMPK in endothelial cells.[3] Activated AMPK can exert anti-inflammatory effects through various downstream mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model relevant to vascular inflammation.
-
RAW 264.7 Macrophages: A murine macrophage cell line commonly used to study inflammatory responses.
-
THP-1 Monocytes: A human monocytic cell line that can be differentiated into macrophages.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 100-500 μM).
-
Inflammatory Stimulus: To induce an inflammatory response, cells can be treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for macrophages) or other relevant stimuli like TNF-α or high glucose.
Cytokine Production Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, or other cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Western Blot for AMPK Activation
This protocol details the detection of AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.
-
Procedure:
-
Culture cells to 80-90% confluency in 6-well plates.
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phospho-AMPKα signal to the total AMPKα signal.
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.
-
Procedure:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound followed by an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
NLRP3 Inflammasome Activation Assay
This protocol assesses the effect of this compound on the activation of the NLRP3 inflammasome, which is crucial for the processing and secretion of IL-1β.
-
Procedure:
-
Prime macrophages (e.g., bone marrow-derived macrophages or differentiated THP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the primed cells with this compound for 1 hour.
-
Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Collect the cell supernatants and lysates.
-
Measure the concentration of mature IL-1β in the supernatant by ELISA.
-
Detect cleaved caspase-1 (p20) in the supernatant or cell lysate by Western blot to confirm inflammasome activation.
-
Conclusion
The in vitro evidence, while still in its early stages, suggests that this compound possesses anti-inflammatory properties that are, at least in part, mediated by the activation of the AMPK signaling pathway. This technical guide provides a framework for researchers to further investigate these effects, offering detailed protocols for key experiments and a summary of the current understanding of the underlying molecular mechanisms. Further research, particularly studies generating robust quantitative data, is warranted to fully elucidate the anti-inflammatory potential of this compound and to explore its therapeutic applications in inflammation-driven diseases. The provided methodologies and pathway diagrams serve as a foundational resource for advancing our knowledge in this promising area of research.
References
- 1. AMPK, Mitochondrial Function, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-Like Peptide-1 (GLP-1) Analog Liraglutide Inhibits Endothelial Cell Inflammation through a Calcium and AMPK Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoglycemic agents and potential anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Miglitol in the Management of Glycogen Storage Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders characterized by enzymatic defects in glycogen metabolism, leading to the accumulation of abnormal quantity or quality of glycogen in various tissues. Current management strategies are primarily dietary and, in some cases, involve enzyme replacement therapy (ERT). This technical guide explores the potential of Miglitol, an α-glucosidase inhibitor, as a therapeutic agent in GSDs. While its primary approval is for type 2 diabetes, its mechanism of action presents a compelling rationale for its investigation in specific GSDs. This document provides an in-depth overview of the core concepts, detailed experimental protocols for preclinical assessment, and a review of the available, albeit limited, data.
Introduction: The Challenge of Glycogen Storage Diseases
GSDs encompass a range of genetic disorders, each resulting from a deficiency in a specific enzyme involved in glycogen synthesis or degradation. This leads to glycogen accumulation in tissues such as the liver, muscles, and heart, causing a wide spectrum of clinical manifestations, from hypoglycemia and hepatomegaly to myopathy and cardiomyopathy.
This guide focuses on the potential application of this compound, a pseudomonosaccharide that acts as an inhibitor of α-glucosidase enzymes. Its established role in delaying carbohydrate absorption and its systemic availability after oral administration suggest potential mechanisms for managing glycogen accumulation in GSDs.
This compound: Mechanism of Action and Pharmacokinetics
This compound is a derivative of 1-deoxynojirimycin and functions as a competitive, reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose excursions.[1]
Unlike some other α-glucosidase inhibitors, this compound is almost completely absorbed from the small intestine.[1] It is not metabolized in the body and is excreted unchanged by the kidneys.[2][3] This systemic exposure is a key factor in its potential application beyond the gut.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Absorption | Rapid and complete at low doses; saturable at higher doses | [2] |
| Metabolism | Not metabolized | [2][3] |
| Excretion | Primarily renal | [2][3] |
| Plasma Half-life | Approximately 2 hours | [2] |
| Plasma Protein Binding | Virtually none | [2] |
Potential Applications of this compound in Glycogen Storage Diseases
The therapeutic rationale for this compound in GSDs is multifaceted and depends on the specific enzymatic defect.
Pompe Disease (GSD Type II): An Established Role as a Chaperone
Pompe disease is caused by a deficiency of the lysosomal enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen within lysosomes. Enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care. However, the efficacy of ERT can be limited by the stability and delivery of the recombinant enzyme.
Recent advancements have seen the approval of a two-component therapy for late-onset Pompe disease, combining a new form of rhGAA (cipaglucosidase alfa) with Miglustat, an enzyme stabilizer. While Miglustat is the approved chaperone, preclinical studies have suggested that other iminosugars, which share structural similarities with this compound, could also act as chaperones to stabilize rhGAA. This chaperone activity is a key area of interest, though direct clinical data for this compound in this capacity is pending.
Hepatic GSDs (e.g., GSD Types I and III): A Theoretical Framework
In GSDs affecting the liver, such as GSD Type I (von Gierke disease) and GSD Type III (Cori disease), the primary pathology involves the inability to properly release glucose from glycogen, leading to hepatic glycogen accumulation and fasting hypoglycemia.
The potential benefit of this compound in these conditions is hypothesized to be twofold:
-
Reduction of Substrate Availability: By slowing the absorption of dietary carbohydrates, this compound could reduce the influx of glucose into the liver, thereby limiting the substrate available for glycogen synthesis.
-
Systemic Effects: Although one study in type 2 diabetes patients showed no effect of a single bedtime dose of this compound on overall hepatic glucose production, its systemic presence and potential to inhibit other α-glucosidases could have subtle, long-term effects on glycogen metabolism that warrant further investigation.[4]
It is crucial to note that this is a theoretical application and requires rigorous preclinical and clinical investigation.
Muscle GSDs (e.g., GSD Type V): Exploring a Novel Hypothesis
In muscle GSDs like McArdle disease (GSD Type V), the defect lies in the inability to break down muscle glycogen for energy during exercise. While seemingly counterintuitive to limit glucose absorption, a regulated supply of glucose from the diet could be beneficial. By smoothing postprandial glucose peaks, this compound might provide a more sustained and manageable energy source for muscles, potentially reducing the reliance on the defective glycogenolytic pathway during periods of low to moderate activity. This hypothesis is highly speculative and requires dedicated research.
Quantitative Data from Preclinical and Clinical Studies
Direct quantitative data on the effect of this compound on glycogen accumulation in GSD models is currently scarce in publicly available literature. The following tables summarize relevant data from studies on this compound and other α-glucosidase inhibitors in different contexts.
Table 2: Effects of this compound on Glycemic Control in Type 2 Diabetes Mellitus
| Parameter | Study Population | Treatment | Outcome | Reference |
| HbA1c | Type 2 Diabetes Patients | This compound (50 or 100 mg, 3x daily) for 6-12 months | Significant improvement in glycemic control | [3] |
| Fasting Blood Glucose | Type 2 Diabetes Patients | 200 mg this compound at bedtime for 1 week | No significant effect on fasting blood glucose | [4] |
| Postprandial Glucose | Type 2 Diabetes Patients | This compound | Reduction in postprandial glucose excursions | [1] |
Table 3: Effects of Other α-Glucosidase Inhibitors on Glycogen Metabolism (for comparative context)
| Compound | Model | Tissue | Effect on Glycogen | Reference |
| Acarbose | Rats (intraperitoneal injection) | Liver | Induced lysosomal glycogen storage | [5] |
| Voglibose | Spontaneous diabetic GK rats (long-term administration) | Intestine | Inhibited disaccharidase activities | [6] |
Detailed Experimental Protocols
To facilitate further research into the potential of this compound for GSDs, this section provides detailed methodologies for key preclinical experiments.
Quantification of Tissue Glycogen
This colorimetric method is a classic and reliable technique for quantifying total glycogen content.
Materials:
-
Tissue sample (liver, muscle)
-
30% Potassium Hydroxide (KOH)
-
95% Ethanol
-
Saturated Sodium Sulfate (Na₂SO₄)
-
5% Phenol solution
-
Concentrated Sulfuric Acid (95-98%)
-
Glycogen standard solution (e.g., from oyster or rabbit liver)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize a known weight of tissue (e.g., 100 mg) in 2.0 mL of 30% KOH.
-
Alkaline Digestion: Incubate the homogenate in a boiling water bath for 30 minutes to digest the tissue and solubilize the glycogen.
-
Glycogen Precipitation: Cool the tubes on ice and add 0.2 mL of saturated Na₂SO₄, followed by 5 mL of 95% ethanol to precipitate the glycogen.
-
Isolation: Centrifuge the samples at 3000 x g for 15 minutes. Discard the supernatant.
-
Washing: Resuspend the glycogen pellet in 5 mL of 70% ethanol and centrifuge again. Repeat this washing step twice.
-
Solubilization: After the final wash, discard the supernatant and allow the pellet to air dry. Dissolve the dried glycogen pellet in a known volume of distilled water.
-
Colorimetric Reaction:
-
To 1 mL of the dissolved glycogen solution (or standard), add 1 mL of 5% phenol solution.
-
Rapidly add 5 mL of concentrated sulfuric acid. The heat of the reaction is essential.
-
Allow the tubes to stand for 10 minutes, then vortex and incubate at room temperature for 20-30 minutes.
-
-
Measurement: Read the absorbance at 490 nm.
-
Quantification: Determine the glycogen concentration from a standard curve prepared with known concentrations of glycogen.
This enzymatic method is highly specific for glycogen.
Materials:
-
Tissue sample (liver, muscle)
-
Amyloglucosidase solution
-
Acetate buffer (pH 4.8)
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize a known weight of tissue in distilled water or a suitable buffer.
-
Glycogen Hydrolysis:
-
To a known volume of the tissue homogenate, add amyloglucosidase solution in acetate buffer.
-
Incubate at 37°C for 2 hours to ensure complete hydrolysis of glycogen to glucose.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit.
-
It is crucial to also measure the free glucose concentration in a parallel sample of the homogenate that has not been treated with amyloglucosidase.
-
-
Calculation: Subtract the free glucose concentration from the total glucose concentration (after amyloglucosidase treatment) to determine the amount of glucose derived from glycogen. Convert this to glycogen concentration (1 mg of glucose is equivalent to 0.9 mg of glycogen).
α-Glucosidase Activity Assay
This assay is used to determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
This compound solution of varying concentrations
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the phosphate buffer, α-glucosidase enzyme solution, and the this compound solution (or vehicle control).
-
Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes). The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.
-
Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways is critical for evaluating the therapeutic potential of this compound.
Signaling Pathways in GSDs
Simplified signaling pathways in GSD Types I, III, and V.
Experimental Workflows
Workflow for enzymatic quantification of tissue glycogen.
Workflow for assessing α-glucosidase inhibition by this compound.
Future Directions and Conclusion
The potential of this compound in managing GSDs is an area ripe for investigation. While its role as a chaperone in Pompe disease is part of an emerging therapeutic strategy, its application in other GSDs remains largely theoretical.
Key areas for future research include:
-
Preclinical studies: Investigating the effect of this compound on glycogen accumulation and metabolic parameters in animal models of various GSDs (e.g., GSD I, III, and V).
-
Mechanism of action: Elucidating the precise molecular mechanisms by which systemically available this compound might influence glycogen metabolism in the liver and muscle.
-
Combination therapies: Exploring the potential of this compound as an adjunct to existing therapies, such as dietary management or ERT.
References
- 1. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (BAY m-1099) on fasting blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal glycogen storage induced by Acarbose, a 1,4-alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term therapeutic effects of voglibose, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Therapeutic Avenues for Miglitol: A Proteomic-Driven Approach
For Immediate Release
This technical guide outlines a comprehensive strategy for identifying novel therapeutic targets of the alpha-glucosidase inhibitor, Miglitol, utilizing state-of-the-art proteomic methodologies. This document is intended for researchers, scientists, and drug development professionals interested in drug repurposing and novel target discovery. While this compound is an established treatment for type 2 diabetes, emerging research suggests its therapeutic potential may extend to other conditions, including obesity and certain cellular processes like melanogenesis.[1][2] This guide provides a framework for systematically exploring these possibilities at the molecular level.
Introduction: Beyond Glycemic Control
This compound's primary mechanism of action involves the inhibition of alpha-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and glucose absorption, thereby managing postprandial hyperglycemia.[3][4] However, recent studies have indicated that this compound's effects are not solely confined to this pathway. Evidence suggests its involvement in the activation of sodium-glucose cotransporter 3 (SGLT3), potentiation of glucagon-like peptide-1 (GLP-1) secretion, and modulation of signaling cascades such as the PKA, MAPK, and GSK3β/β-catenin pathways.[5][6][7] These findings strongly suggest the existence of additional, undiscovered therapeutic targets.
Proteomics, the large-scale study of proteins, offers a powerful lens to globally assess the impact of a drug on cellular machinery, providing a rich dataset for identifying novel drug-protein interactions and downstream effects. This guide details a hypothetical yet robust experimental workflow to uncover these novel targets of this compound.
Proposed Proteomic Investigation Workflow
A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with high-resolution mass spectrometry, can elucidate the global protein expression changes induced by this compound treatment in a relevant cell line (e.g., a human hepatocellular carcinoma cell line like HepG2, or a colorectal adenocarcinoma cell line like Caco-2).
Detailed Experimental Protocols
Cell Culture and SILAC Labeling
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Media: For "heavy" labeling, cells are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, L-arginine-¹³C₆¹⁵N₄, and L-lysine-¹³C₆¹⁵N₂. For "light" labeling, cells are cultured with standard L-arginine and L-lysine.
-
Incubation: Cells are cultured for at least six cell divisions to ensure complete incorporation of the stable isotopes.
-
Treatment: "Heavy" labeled cells are treated with a physiologically relevant concentration of this compound (e.g., 100 µM) for 24 hours. "Light" labeled cells are treated with a vehicle control.
Protein Extraction and Digestion
-
Lysis: Cells are harvested and lysed in a buffer containing 8 M urea, 1% SDS, and protease/phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Mixing: Equal amounts of protein from "heavy" and "light" labeled cells are mixed.
-
Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide.
-
Digestion: The protein mixture is digested overnight with sequencing-grade trypsin.
Mass Spectrometry and Data Analysis
-
LC-MS/MS: The resulting peptide mixture is analyzed by a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode.
-
Protein Identification and Quantification: Raw data is processed using software such as MaxQuant. Proteins are identified by searching against a human protein database. The ratio of heavy to light peptides is used for quantification.
-
Bioinformatics: Significantly up- or down-regulated proteins are subjected to Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify enriched biological processes and signaling pathways.
Hypothetical Quantitative Data
The following table represents a hypothetical outcome of the proteomic analysis, showcasing proteins that could be significantly regulated by this compound, based on its known and suggested biological effects.
| Protein | Gene Name | Fold Change (this compound/Control) | p-value | Putative Function |
| Sodium/glucose cotransporter 3 | SLC5A3 | 1.8 | <0.01 | Glucose sensing |
| Pro-glucagon | GCG | 1.5 | <0.05 | Precursor of GLP-1 |
| cAMP-dependent protein kinase catalytic subunit alpha | PRKACA | -1.6 | <0.01 | PKA signaling |
| Mitogen-activated protein kinase 1 | MAPK1 | -1.7 | <0.01 | MAPK signaling |
| Glycogen synthase kinase-3 beta | GSK3B | -1.9 | <0.01 | GSK3β/β-catenin pathway |
| Fatty acid synthase | FASN | -2.1 | <0.001 | Lipid metabolism |
| Acetyl-CoA carboxylase 1 | ACACA | -1.8 | <0.01 | Lipid metabolism |
| Tyrosinase | TYR | -2.5 | <0.001 | Melanogenesis |
Visualizing Affected Signaling Pathways
Based on existing literature and the hypothetical proteomic data, several signaling pathways appear to be modulated by this compound.
This compound's Influence on GLP-1 Secretion and Downstream Signaling
References
- 1. nbinno.com [nbinno.com]
- 2. Review: this compound has potential as a therapeutic drug against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Miglitol's Impact on GLP-1 Secretion and Incretin Pathway Modulation: A Technical Guide
Introduction
Miglitol, an alpha-glucosidase inhibitor (α-GI), is a therapeutic agent employed in the management of type 2 diabetes mellitus. Its primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion of complex carbohydrates and consequently blunts postprandial glucose excursions. Beyond this established function, emerging research has illuminated a distinct and potent role for this compound in the modulation of the incretin pathway, primarily through the enhanced secretion of glucagon-like peptide-1 (GLP-1). This guide provides an in-depth technical overview of the mechanisms underpinning this compound's effects on GLP-1 secretion, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanisms of Action
This compound's influence on GLP-1 secretion is multifaceted, involving both indirect and direct mechanisms that distinguish it from other α-GIs like acarbose and voglibose.
-
Delayed Carbohydrate Absorption (Indirect Mechanism): By inhibiting α-glucosidases, this compound slows the breakdown of carbohydrates into absorbable monosaccharides in the proximal small intestine. This leads to an increased delivery of undigested carbohydrates to the distal regions of the intestine, where enteroendocrine L-cells are more abundant. The presence of these carbohydrates in the distal gut lumen serves as a potent stimulus for L-cells to secrete GLP-1.
-
Distinct Action on SGLT3 and Vagal Nerve Activation (Direct Mechanism): A pivotal finding is that this compound, unlike acarbose, acts as an activator of the sodium-glucose cotransporter 3 (SGLT3), a glucose sensor found in the duodenum.[1][2] This activation of SGLT3 on duodenal enterochromaffin (EC) cells triggers a signaling cascade that potentiates GLP-1 secretion via the parasympathetic nervous system.[1][2] This neural pathway has been substantiated by experiments showing that the GLP-1 secretory effect of this compound is significantly diminished by the administration of atropine, a muscarinic receptor antagonist that blocks vagal nerve signaling.[1][2][3]
This dual mechanism explains why this compound induces a more robust GLP-1 response compared to other α-GIs. Studies have shown that co-administration of this compound with maltose results in significantly higher GLP-1 secretion than acarbose with maltose, even though acarbose is a more potent inhibitor of maltase.[1][2]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from various studies investigating the impact of this compound on GLP-1 secretion and related metabolic parameters.
Table 1: Comparison of Postprandial GLP-1 and GIP Response with this compound vs. Placebo in Obese Type 2 Diabetics
| Parameter | This compound Treatment | Placebo Treatment | Key Finding | Source |
| Incremental Area Under the Curve (AUC) for GLP-1 | ~2-fold increase | Baseline | This compound significantly enhances postprandial GLP-1 release. | [4] |
| Meal-Related GLP-1 Rise | Significantly greater at all time points (30-180 min) | Baseline | Enhanced and prolonged GLP-1 release with this compound. | [4] |
| Plasma GIP Secretion | Suppressed | Baseline | This compound effectively suppresses GIP secretion. | [4] |
| Caloric Intake at Subsequent Meal | 12% lower (p < 0.05) | Baseline | Reduced food consumption in subjects with >30% GLP-1 rise. | [4] |
| Satiety Sensation | Markedly greater | Baseline | Increased feelings of satiety. | [4] |
| Hunger Feelings | Significantly lower | Baseline | Reduced feelings of hunger. | [4] |
Table 2: Comparative Efficacy of this compound and Acarbose on GLP-1 Secretion in Murine Models
| Treatment Group | Plasma GLP-1 Concentration | Statistical Significance | Key Finding | Source |
| Maltose + this compound | Significantly higher secretion | p < 0.01 (vs. Maltose + Acarbose) | This compound is more effective at inducing GLP-1 secretion. | [2][3] |
| Maltose + Acarbose | Increased secretion | p < 0.01 (vs. baseline) | Acarbose also increases GLP-1, but to a lesser extent. | [2][3] |
| This compound Alone | No significant change | NS | This compound requires the presence of carbohydrates to stimulate GLP-1. | [2] |
| Acarbose Alone | No significant change | NS | Acarbose also requires carbohydrates for its effect. | [2] |
Table 3: Effect of this compound in Combination with DPP-4 Inhibitors (Sitagliptin)
| Treatment Group | Parameter | Result | Key Finding | Source |
| Sitagliptin + this compound (at breakfast) | AUC of active GLP-1 after lunch | Increased | A single morning dose of this compound enhances active GLP-1 levels later in the day in patients on sitagliptin. | [5][6] |
| Anagliptin + this compound | Postprandial active GLP-1 | Significantly higher than either drug alone | Combination therapy is more effective at increasing active GLP-1. | [7] |
| Anagliptin + this compound | Plasma glucose levels | More significant decrease than either drug alone | Synergistic improvement in blood glucose control. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's effects.
Protocol 1: In Vivo Murine Model for GLP-1 Secretion
-
Subjects: Male wild-type mice.
-
Procedure:
-
Following an overnight fast, conscious mice are administered oral gavage of either vehicle, this compound, acarbose, maltose, or a combination of an α-GI and maltose.
-
At specified time points (e.g., 30 minutes post-administration), mice are anesthetized.
-
Laparotomy is performed to collect portal vein blood, which provides a direct measure of gut hormone secretion before hepatic clearance.
-
Plasma is separated and stored at -80°C until analysis.
-
Plasma GLP-1 concentrations are measured using a commercially available ELISA kit.
-
-
Variations for Mechanistic Insights:
-
Vagal Nerve Involvement: Mice are pretreated with atropine (a muscarinic antagonist) before the administration of this compound and maltose to assess the role of the parasympathetic nervous system.[3]
-
SGLT/GLUT Involvement: To evaluate the roles of specific glucose transporters, mice are co-administered with SGLT1 inhibitors (e.g., phlorizin) or GLUT2 inhibitors (e.g., phloretin).[2]
-
Protocol 2: Human Clinical Trial for Postprandial GLP-1 and Appetite Assessment
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Subjects: Obese female patients with type 2 diabetes.
-
Procedure:
-
Participants are randomized to receive either this compound (e.g., 100 mg three times a day) or a placebo for a set period (e.g., 2 days).[4]
-
On the test day (e.g., day 3), following an overnight fast, participants consume a standardized mixed-meal breakfast (e.g., 720 kcal).[4]
-
Blood samples are collected at baseline and at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) post-meal.
-
Plasma is analyzed for active GLP-1, GIP, insulin, and glucose concentrations.
-
Appetite sensations (hunger, satiety, prospective food consumption) are assessed using 100-mm Visual Analogue Scales (VAS) at hourly intervals.[4]
-
Food intake is measured by providing a standardized lunch meal (e.g., tuna sandwiches) and recording the amount consumed within a fixed time period.[4]
-
A washout period follows before participants cross over to the other treatment arm.
-
Protocol 3: Ex Vivo Oocyte Electrophysiology for SGLT3 Activation
-
System: Xenopus laevis oocytes injected with cRNA encoding human SGLT3 (hSGLT3).
-
Procedure:
-
Oocytes expressing hSGLT3 are voltage-clamped.
-
The oocytes are perfused with a control buffer, followed by a buffer containing this compound or acarbose.
-
Depolarization of the oocyte membrane, indicative of ion transport and transporter activation, is measured as an inward current.
-
-
Objective: To directly assess whether this compound can activate the SGLT3 transporter, while comparing its effect to other α-GIs like acarbose, which has been shown to fail to depolarize these oocytes.[1][2]
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Conclusion
This compound distinguishes itself from other alpha-glucosidase inhibitors through a unique, dual-action mechanism that significantly enhances GLP-1 secretion. By not only delaying carbohydrate absorption to stimulate distal L-cells but also by directly activating a neural pathway via SGLT3 and the vagus nerve, this compound produces a more pronounced and sustained elevation of postprandial GLP-1.[1][2] This amplified incretin response translates into improved glycemic control, increased satiety, and reduced caloric intake, offering therapeutic benefits that extend beyond simple glucose lowering.[4][8] The synergistic effects observed when combined with DPP-4 inhibitors further underscore its potential in a multi-faceted approach to diabetes and obesity management.[5][7] For researchers and drug development professionals, understanding this distinct pharmacology is critical for optimizing its clinical application and exploring new therapeutic strategies within the incretin space.
References
- 1. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. The effects of this compound on glucagon-like peptide-1 secretion and appetite sensations in obese type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound administered before breakfast increased plasma active glucagon-like peptide-1 (GLP-1) levels after lunch in patients with type 2 diabetes treated with sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pieronline.jp [pieronline.jp]
- 8. Combination therapy of this compound and insulin in type 1 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Miglitol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglitol, an alpha-glucosidase inhibitor approved for the management of type 2 diabetes mellitus, is emerging as a candidate for neuroprotection. Its primary mechanism of action involves the inhibition of carbohydrate digestion and absorption in the small intestine, leading to a reduction in postprandial hyperglycemia.[1][2] While direct evidence for this compound's neuroprotective effects in neuronal models is currently limited, compelling data from related alpha-glucosidase inhibitors and mechanistic studies in other cell types suggest a promising therapeutic potential. This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of the alpha-glucosidase inhibitor class, with a focus on plausible mechanisms applicable to this compound, and provides detailed experimental protocols for its investigation in research models.
Hypothesized Neuroprotective Mechanisms of this compound
The neuroprotective potential of this compound is hypothesized to be multifactorial, extending beyond its primary glucose-lowering effect. Key proposed mechanisms include the modulation of oxidative stress, enhancement of endothelial function, and stimulation of neuroprotective signaling pathways.
Attenuation of Oxidative Stress and Mitochondrial Dysfunction
A pivotal study on endothelial cells demonstrated that this compound inhibits oxidative stress-induced apoptosis and mitochondrial Reactive Oxygen Species (ROS) over-production.[3] This effect was mediated by the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of endothelial nitric oxide synthase (eNOS). Given the central role of oxidative stress and mitochondrial dysfunction in the pathophysiology of neurodegenerative diseases, this finding provides a strong rationale for investigating this compound's effects in neuronal models.
Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion
Alpha-glucosidase inhibitors have been shown to increase the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with established neuroprotective properties.[4][5] GLP-1 receptor agonists have demonstrated efficacy in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease by reducing apoptosis, neuroinflammation, and oxidative stress.[6] this compound's ability to enhance GLP-1 secretion may therefore contribute significantly to its neuroprotective potential.
Activation of the AMPK/eNOS Signaling Pathway
The activation of the AMPK/eNOS pathway by this compound in endothelial cells is a critical finding with direct implications for neuroprotection.[3] AMPK is a key energy sensor that, when activated, promotes cellular stress resistance. In the brain, AMPK activation is implicated in neuroprotection against ischemic injury. eNOS, in turn, produces nitric oxide (NO), a crucial signaling molecule in the nervous system that can modulate cerebral blood flow and exhibit neuroprotective effects.
Quantitative Data from Preclinical Studies of Alpha-Glucosidase Inhibitors
While direct quantitative data for this compound's neuroprotective effects are not yet available, studies on other alpha-glucosidase inhibitors, Acarbose and Voglibose, provide valuable insights into the potential efficacy of this drug class.
Table 1: Neuroprotective Effects of Acarbose in an in vitro Model of Ischemic Stroke
| Parameter | Model | Treatment | Outcome | Reference |
| Cell Viability | Oxygen-Glucose Deprivation (OGD) in neuronal cells | 0.1 µM Acarbose post-OGD | Significant increase in cell survival | [3] |
| Neurite Outgrowth | OGD in neuronal cells | 0.1 µM Acarbose post-OGD | Significant increase in neurite length and number | [3] |
Table 2: Neuroprotective Effects of Voglibose in Animal Models
| Parameter | Model | Treatment | Outcome | Reference |
| Neurological Score | Middle Cerebral Artery Occlusion (MCAO) in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant reduction in neurological deficit | [7] |
| Brain Infarct Volume | MCAO in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant reduction in infarct volume | [7] |
| Oxidative Stress | MCAO in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant reduction in oxidative stress markers | [7] |
| TNF-α Gene Expression | MCAO in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant down-regulation of TNF-α | [7] |
| Cognitive Function | Aβ-induced Alzheimer's model in rats | 1 and 10 mg/kg Voglibose for 28 days | Significant improvement in cognition | [8] |
| Amyloid Plaque Deposition | Aβ-induced Alzheimer's model in rats | 1 and 10 mg/kg Voglibose for 28 days | Reduction in amyloid plaque deposition | [8] |
Signaling Pathways and Experimental Workflows
Visualizing Hypothesized Mechanisms and Protocols
The following diagrams, generated using Graphviz (DOT language), illustrate the key hypothesized signaling pathways for this compound's neuroprotective action and a general workflow for its preclinical evaluation.
Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.
Caption: General experimental workflow for evaluating this compound's neuroprotective potential.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the neuroprotective potential of this compound. These protocols are based on established methods used for other alpha-glucosidase inhibitors and neuroprotective agents.
Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
2. Induction of Oxidative Stress:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Induce oxidative stress by exposing cells to hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or glutamate for 24 hours.
3. Assessment of Cell Viability and Apoptosis:
-
MTT Assay: Measure cell viability by adding MTT solution and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.
-
Caspase-3 Activity Assay: Assess apoptosis by measuring the activity of caspase-3 in cell lysates using a fluorometric or colorimetric assay kit.
4. Mechanistic Studies:
-
Measurement of Intracellular ROS: Use a fluorescent probe such as DCFH-DA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye like JC-1 or TMRM to measure changes in ΔΨm by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules, including total and phosphorylated AMPK and eNOS, as well as markers of apoptosis (e.g., Bcl-2, Bax).
Protocol 2: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)
1. Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Induce focal cerebral ischemia by transient middle cerebral artery occlusion (MCAO) using the intraluminal filament method for 90 minutes, followed by reperfusion.
2. Drug Administration:
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle (saline) orally or via intraperitoneal injection at a specified time point before or after MCAO (e.g., 30 minutes before or 2 hours after).
3. Neurological Deficit Scoring:
-
At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
4. Measurement of Infarct Volume:
-
At 48 hours post-MCAO, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
5. Histopathological and Immunohistochemical Analysis:
-
Perform Nissl staining to assess neuronal survival in the penumbra region.
-
Use immunohistochemistry to evaluate markers of apoptosis (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress (e.g., 4-HNE).
6. Biochemical Analysis of Brain Tissue:
-
Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), inflammatory cytokines (e.g., TNF-α, IL-1β), and for Western blot analysis of the AMPK/eNOS pathway.
Protocol 3: In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
1. Animal Model:
-
Use 5XFAD transgenic mice, which develop aggressive amyloid pathology, and age-matched wild-type littermates as controls.
2. Drug Administration:
-
Begin chronic administration of this compound (e.g., mixed in the diet or via oral gavage) at an early pathological stage (e.g., 3 months of age) and continue for a specified duration (e.g., 3-6 months).
3. Behavioral and Cognitive Testing:
-
At the end of the treatment period, assess cognitive function using a battery of behavioral tests, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term spatial working memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
4. Analysis of Alzheimer's Disease Pathology:
-
Following behavioral testing, euthanize the mice and harvest the brains.
-
Use one hemisphere for immunohistochemical analysis of amyloid plaque burden (using antibodies against Aβ, such as 6E10) and neuroinflammation (Iba1, GFAP).
-
Use the other hemisphere for biochemical analysis of Aβ levels (ELISA for Aβ40 and Aβ42) and Western blot analysis of key signaling proteins.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound in neuronal models is still needed, the existing data for other alpha-glucosidase inhibitors and the mechanistic insights from non-neuronal studies provide a strong foundation for further investigation. The proposed mechanisms, including attenuation of oxidative stress, enhancement of GLP-1 secretion, and activation of the AMPK/eNOS pathway, are highly relevant to the pathophysiology of various neurodegenerative diseases. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of this compound and to elucidate its underlying mechanisms of action. Such studies are crucial for determining whether this compound could be repurposed as a novel therapeutic agent for neurological disorders.
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An integrated chemo-informatics and in vitro experimental approach repurposes acarbose as a post-ischemic neuro-protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophic and neuroprotective effects of a monomeric GLP-1/GIP/Gcg receptor triagonist in cellular and rodent models of mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the AMPK/nNOS pathway for neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Pre-exposure of voglibose exerts cerebroprotective effects through attenuating activation of the polyol pathway and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voglibose Attenuates Amyloid Beta–Induced Memory Deficits in a Rodent Model: A Potential Alzheimer’s Therapy via Wnt Signaling Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Miglitol in the Regulation of Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders are a common dermatological concern, leading to significant psychosocial impact.[1] The repurposing of existing drugs with established safety profiles presents a promising avenue for the development of novel therapeutic agents. Miglitol, an oral α-glucosidase inhibitor approved for the treatment of type 2 diabetes, has emerged as a potential candidate for the management of hyperpigmentation.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-melanogenic effects of this compound, based on preclinical evidence. We will detail the experimental protocols used to elucidate its mode of action, present quantitative data on its efficacy, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.
Introduction
Melanogenesis, the process of melanin synthesis, is a complex cascade regulated by various signaling pathways.[5][6] The key enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin production.[7][8] Dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.[9] Current treatment modalities often have limitations in terms of efficacy and side effects, highlighting the need for novel therapeutic strategies.
This compound, a 1-deoxynojirimycin derivative, is known to inhibit α-glucosidase enzymes in the brush border of the small intestine, thereby delaying carbohydrate digestion and absorption.[3] Recent research has uncovered a novel application for this compound in dermatology, specifically in the downregulation of melanin production.[1][10] Studies have demonstrated that this compound can significantly reduce melanin content and intracellular tyrosinase activity in melanoma cell lines without inducing cytotoxicity.[1][9] This guide will explore the multifaceted role of this compound in modulating the intricate signaling networks that govern melanogenesis.
Quantitative Data on the Anti-Melanogenic Effects of this compound
The efficacy of this compound in reducing melanogenesis has been quantified in B16F10 melanoma cells, a standard model for studying pigmentation. The following tables summarize the dose-dependent effects of this compound on melanin content, tyrosinase activity, and the expression of key melanogenic proteins.
Table 1: Effect of this compound on Melanin Content and Intracellular Tyrosinase Activity in α-MSH-Stimulated B16F10 Cells [9]
| Treatment | Concentration (µM) | Melanin Content (% of α-MSH control) | Intracellular Tyrosinase Activity (% of α-MSH control) |
| Control (no α-MSH) | - | 100 | 100 |
| α-MSH | 100 nM | 139.26 | 135.00 |
| This compound + α-MSH | 62.5 | 115.21 | 114.81 |
| 125 | 105.58 | 109.26 | |
| 250 | 97.24 | 103.70 | |
| Kojic Acid + α-MSH | 500 | 104.15 | 108.89 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. α-MSH alone. Data are presented as mean ± SD (n=3).[9]
Table 2: Effect of this compound on the Protein Expression of Melanogenesis-Related Factors in α-MSH-Stimulated B16F10 Cells [9][11]
| Target Protein | This compound Concentration (µM) | Protein Expression Level (relative to α-MSH control) |
| Tyrosinase | 62.5 | Decreased |
| 125 | Significantly Decreased | |
| 250 | Markedly Decreased | |
| TRP-1 | 62.5 | Decreased |
| 125 | Significantly Decreased | |
| 250 | Markedly Decreased | |
| TRP-2 | 62.5 | Decreased |
| 125 | Significantly Decreased | |
| 250 | Markedly Decreased | |
| MITF | 62.5 | Decreased |
| 125 | Significantly Decreased | |
| 250 | Markedly Decreased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-melanogenic effects.
Cell Culture and Treatment
B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to adhere for 24 hours before treatment with various concentrations of this compound in the presence or absence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[2]
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[2] B16F10 cells are seeded in 24-well plates and treated with this compound at concentrations ranging from 31.25 to 1000 µM for 72 hours.[2] Following incubation, the culture medium is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 540 nm using a microplate reader.[2]
Melanin Content Assay
B16F10 cells are seeded in 60 mm culture dishes and treated with this compound and α-MSH for 72 hours.[2] After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed. The cell pellets are dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content is quantified by measuring the absorbance at 405 nm and normalizing to the total protein content.[2]
Intracellular Tyrosinase Activity Assay
Cells are treated similarly to the melanin content assay. After harvesting, cells are lysed with a buffer containing protease inhibitors. The cell lysates are clarified by centrifugation, and the supernatant is used for the assay. The protein concentration is determined using a BCA protein assay kit. An equal amount of protein for each sample is incubated with L-DOPA at 37°C. The formation of dopachrome is measured by reading the absorbance at 475 nm.[9]
Western Blot Analysis
To determine the effect of this compound on the expression of melanogenesis-related proteins, Western blot analysis is conducted. B16F10 cells are treated with this compound and α-MSH for 48 hours.[9] Total protein is extracted, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and signaling pathway proteins (PKA, p38, ERK, GSK3β, β-catenin). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][11]
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-melanogenic effects by modulating multiple signaling pathways that converge on the master transcriptional regulator of melanogenesis, the microphthalmia-associated transcription factor (MITF).[1][12] The following diagrams illustrate the proposed molecular mechanisms.
Figure 1: Proposed signaling pathways for this compound-mediated downregulation of melanogenesis.
This compound appears to suppress melanin synthesis by downregulating the PKA and p38 MAPK signaling pathways, while upregulating the ERK MAPK pathway.[1][10] It also modulates the GSK3β/β-catenin signaling cascade.[1] These actions collectively lead to the decreased expression of MITF, the master regulator of melanogenic enzymes.[11] Consequently, the expression of tyrosinase, TRP-1, and TRP-2 is reduced, resulting in decreased melanin production.[1][9]
References
- 1. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) this compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways (2022) | Jyotir Moy Chatterjee | 14 Citations [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways [mdpi.com]
The Long-Term Effects of Miglitol on Intestinal Permeability: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct long-term clinical studies assessing the specific effects of Miglitol on intestinal permeability markers such as zonulin, claudin, and occludin are not extensively available in current scientific literature. This whitepaper synthesizes existing preclinical and mechanistic data to explore the potential long-term impacts of this compound on intestinal barrier function, primarily through its established effects on the gut microbiota and the subsequent production of microbial metabolites.
Executive Summary
This compound, an alpha-glucosidase inhibitor, is an oral anti-diabetic agent that delays carbohydrate absorption in the small intestine.[1] While its primary therapeutic action is the management of postprandial hyperglycemia, emerging evidence suggests that its influence extends to the gut microbiome, with potential downstream effects on intestinal barrier integrity. This document provides an in-depth analysis of the theoretical framework and existing preclinical evidence supporting the hypothesis that long-term this compound administration may positively influence intestinal permeability. The proposed mechanism centers on this compound-induced alterations in the gut microbiota, leading to an enrichment of beneficial bacteria and an increase in the production of short-chain fatty acids (SCFAs). These SCFAs, particularly butyrate, are known to enhance intestinal barrier function by upregulating the expression of tight junction proteins. This whitepaper will detail the available data, outline relevant experimental protocols, and present signaling pathways and workflows to elucidate these potential long-term effects.
Mechanism of Action of this compound and its Impact on the Gut Environment
This compound competitively and reversibly inhibits alpha-glucosidase enzymes located in the brush border of the small intestine. This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing postprandial blood glucose spikes.[1] By altering carbohydrate availability in the distal gut, this compound creates a unique environment that can modulate the composition and metabolic activity of the resident microbiota.
Data on this compound's Effects on Gut Microbiota and Metabolites
Preclinical studies have demonstrated that this compound administration leads to significant shifts in the gut microbial composition and an increase in the production of beneficial metabolites.
Table 1: Summary of Preclinical Studies on this compound's Impact on Gut Microbiota
| Study Model | Duration | Dosage | Key Findings on Gut Microbiota | Reference |
| High-fat, high-sucrose diet-fed rats | 12 weeks | 0.04% this compound in diet | Suppressed the increase of Erysipelotrichaceae and Coriobacteriaceae. | [2] |
| Obese diabetic mice (NSY mice) on a high-fat diet | 4 weeks | Not specified | Remarkably reduced the prevalence of Prevotella and increased Clostridium subcluster XIVa. | [3] |
| Collagen-induced arthritis mouse model | Up to 55 days | Administered in drinking water | Altered overall microbial community composition. | [4][5] |
| ChREBP-knockout mice | 8 weeks | 0.08% this compound in diet | Increased Lactobacillales and Bifidobacterium; decreased Clostridium cluster XIVa. | [2] |
Table 2: Summary of this compound's Impact on Short-Chain Fatty Acid (SCFA) Production
| Study Model | Duration | Dosage | Key Findings on SCFA Production | Reference |
| Obese diabetic mice (NSY mice) on a high-fat diet | 4 weeks | Not specified | Elevated formic and n-butyric acids, and total SCFA concentration in feces. Decreased succinic acid. | [3][6] |
| ChREBP-knockout mice | 8 weeks | 0.08% this compound in diet | Increased cecal lactate contents. | [2] |
Hypothesized Signaling Pathway: From this compound to Enhanced Intestinal Barrier Function
The modulation of the gut microbiota and the subsequent increase in SCFA production by this compound are hypothesized to be the key drivers of its potential long-term effects on intestinal permeability. SCFAs, particularly butyrate, serve as a primary energy source for colonocytes and have been shown to enhance the integrity of the intestinal barrier.[7][8] The proposed signaling pathway is as follows:
-
This compound administration alters carbohydrate availability in the gut.
-
This leads to a shift in the gut microbiota composition , favoring the growth of SCFA-producing bacteria.
-
Increased SCFA production (e.g., butyrate) in the gut lumen.
-
SCFAs act on intestinal epithelial cells, leading to the upregulation of tight junction proteins such as occludin and zonula occludens-1 (ZO-1).[9]
-
This results in a strengthened intestinal barrier , and potentially reduced intestinal permeability.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies of the cited preclinical studies investigating the effects of this compound on the gut environment.
Animal Model and Treatment
-
Animal Model: C57BL/6 mice or specific diabetic models (e.g., NSY mice).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dietary Intervention: Animals are divided into groups and fed a specific diet, such as a high-fat diet (HFD) or a high-fat, high-sucrose diet (HFHSD), with or without this compound.
-
This compound Administration: this compound is typically mixed into the diet at a specified concentration (e.g., 0.04% or 0.08% w/w).
-
Duration: The experimental period typically ranges from 4 to 12 weeks.
Gut Microbiota Analysis
-
Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period. Cecal contents may also be collected at sacrifice.
-
DNA Extraction: Bacterial genomic DNA is extracted from fecal or cecal samples using a commercially available DNA extraction kit.
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: Sequencing data is processed using bioinformatics pipelines (e.g., QIIME, DADA2) to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment. Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.
Short-Chain Fatty Acid (SCFA) Analysis
-
Sample Preparation: Fecal or cecal samples are homogenized in a suitable solvent (e.g., acidified water) and centrifuged to pellet solids.
-
Derivatization (Optional): Depending on the analytical method, SCFAs in the supernatant may be derivatized to enhance their volatility or detection.
-
Quantification: SCFA concentrations (acetate, propionate, butyrate, etc.) are quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound has the potential to exert beneficial long-term effects on intestinal permeability. By modulating the gut microbiota and increasing the production of SCFAs, this compound may contribute to the maintenance and enhancement of the intestinal barrier function. This represents a novel, yet currently indirect, mechanism through which this compound may confer health benefits beyond its primary glucose-lowering effects.
Further research is warranted to directly investigate the long-term effects of this compound on intestinal permeability in both animal models and human subjects. Future studies should include direct measurement of intestinal permeability markers such as the lactulose/mannitol ratio, as well as the expression and localization of tight junction proteins (zonulin, occludin, claudins) in the intestinal epithelium following prolonged this compound administration. Elucidating this potential therapeutic avenue could broaden the clinical applications of this compound and provide new strategies for managing conditions associated with impaired intestinal barrier function.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Glucosidase Inhibitors Alter Gut Microbiota and Ameliorate Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of increasing intestinal short‐chain fatty acid concentration on gut permeability and liver injury in the context of liver disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Short-Chain Fatty Acids for the Recovery of the Intestinal Epithelial Barrier Affected by Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interaction among gut microbes, the intestinal barrier and short chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Miglitol for Non-Alcoholic Steatohepatitis (NASH): A Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis. It is a progressive disease that can lead to cirrhosis, hepatocellular carcinoma, and liver failure. The pathogenesis of NASH is complex and multifactorial, involving insulin resistance, lipotoxicity, oxidative stress, and gut dysbiosis. Miglitol, an oral alpha-glucosidase inhibitor approved for the management of type 2 diabetes mellitus, has emerged as a potential therapeutic agent for NASH.[1][2] Its primary mechanism of delaying carbohydrate absorption in the intestine addresses key drivers of NASH, such as postprandial hyperglycemia and associated metabolic disturbances.[1][3] This technical guide explores the preclinical and clinical evidence supporting the use of this compound in NASH, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound is a pseudo-monosaccharide that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[2][3] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3] The therapeutic implications for NASH extend beyond glycemic control and are thought to involve a multi-pronged approach originating from the gut.
Key Mechanistic Pillars:
-
Reduction of Postprandial Hyperglycemia: By slowing glucose absorption, this compound mitigates the sharp post-meal spikes in blood glucose, which are a known contributor to hepatic de novo lipogenesis and insulin resistance.[3][4]
-
Modulation of the Gut Environment: The delivery of undigested carbohydrates to the distal intestine alters the gut microbiota composition and metabolic activity.[5]
-
Enhanced GLP-1 Secretion: this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves glycemic control, enhances satiety, and may have direct protective effects on the liver.[5]
-
Suppression of Endotoxemia: Preclinical studies indicate that this compound can reduce the levels of circulating lipopolysaccharide (LPS), a component of gram-negative bacteria, thereby downregulating the pro-inflammatory Toll-like receptor 4 (TLR4) signaling pathway in the liver.[5]
Preclinical Evidence: Rodent Model of NASH
A key preclinical study investigated the effect of this compound in a mouse model of NASH induced by a high-fat, high-sucrose diet (HFHSD), providing foundational insights into its hepatoprotective mechanisms.[5]
Experimental Protocol: HFHSD-Induced NASH Mouse Model
-
Animal Model: Five-week-old male C57BL/6 mice.[5]
-
Diet Groups (n=10 per group):
-
Duration: 12 weeks.[5]
-
Key Parameters Analyzed: Body weight, food intake, fasting blood glucose, HOMA-IR (for insulin resistance), liver histology (steatosis, inflammation, fibrosis), gene expression analysis (lipid metabolism, inflammation, fibrosis markers), portal plasma analysis (GLP-1, LPS), and gut environment analysis (microbiota, intestinal transit time, inflammation markers).[5]
Quantitative Preclinical Findings
The study demonstrated that while this compound did not affect body weight, it significantly suppressed the development of NASH.[5]
| Parameter | NCD Group | HFHSD Group | HFHSD + this compound Group | Finding |
| HOMA-IR | Baseline | Increased | Suppressed increase | This compound reduced insulin resistance.[5] |
| Liver Histology | Normal | NASH development | Suppressed NASH development | Protected against lipid accumulation, inflammation, and fibrosis.[5] |
| Hepatic TLR4 mRNA | Baseline | Increased | Suppressed increase | Downregulated a key inflammatory signaling pathway.[5] |
| Portal GLP-1 | Baseline | No change | Increased | Enhanced secretion of beneficial incretin hormone.[5] |
| Portal LPS | Baseline | Increased | Reduced | Suppressed endotoxemia from the gut.[5] |
| Colon Inflammation | Low | Increased | Suppressed | Reduced gut inflammation.[5] |
Clinical Evidence: Diabetic Patients with NASH
A prospective, open-label study provided the first clinical evidence of this compound's efficacy in patients with type 2 diabetes and biopsy-confirmed NASH.[4][6]
Experimental Protocol: Human Clinical Study
-
Patient Population: 17 patients with histologically-confirmed NASH and Hemoglobin A1c (HbA1c) >6.5%.[4]
-
Intervention: this compound (150 mg/day).[4]
-
Duration: 12 months.[4]
-
Primary Endpoints: Changes in clinical parameters (BMI, ALT, HbA1c) and liver histology (NAFLD Activity Score - NAS).[4]
-
Biopsy Analysis: Paired liver biopsies (pre- and post-treatment) were available for 11 patients.[4]
Quantitative Clinical Findings
The treatment was well-tolerated and resulted in significant improvements in both metabolic and histological markers of NASH.[4][6]
| Parameter | Baseline (Mean ± SD) | 12 Months (Mean ± SD) | P-value | Finding |
| BMI ( kg/m ²) | 29.5 ± 4.1 | 28.5 ± 4.2 | <0.001 | Significant reduction in body mass index.[4] |
| ALT (U/L) | 91.8 ± 57.0 | 49.6 ± 26.5 | <0.001 | Significant improvement in liver enzymes.[4] |
| HbA1c (%) | 7.7 ± 1.0 | 6.8 ± 0.7 | <0.001 | Improved glycemic control.[4] |
| Steatosis Score | 2.2 ± 0.6 | 1.5 ± 0.7 | 0.001 | Significant attenuation of hepatic steatosis.[4] |
| Lobular Inflammation | 1.8 ± 0.8 | 1.3 ± 0.5 | 0.014 | Significant reduction in inflammation.[4] |
| NAFLD Activity Score | 5.5 ± 1.5 | 3.9 ± 1.4 | 0.012 | Significant overall improvement in NASH activity.[4] |
| Fibrosis Score | 1.5 ± 1.2 | 1.5 ± 1.2 | NS | No significant change observed in fibrosis stage.[4][6] |
| Ballooning Score | 1.5 ± 0.7 | 1.2 ± 0.7 | NS | No significant change in hepatocyte ballooning.[4][6] |
Proposed Signaling Pathways in NASH
Based on the available evidence, this compound's therapeutic effect in NASH appears to be mediated through the gut-liver axis. By acting primarily in the intestine, it triggers a cascade of events that collectively reduce the metabolic, inflammatory, and endotoxin-related insults to the liver.
Conclusion and Future Directions
The cumulative evidence from preclinical and clinical studies suggests that this compound is a promising therapeutic candidate for NASH, particularly in patients with co-existing type 2 diabetes. Its unique gut-centric mechanism of action allows it to target multiple pathogenic drivers of NASH, including hyperglycemia, gut dysbiosis, and systemic inflammation.
The clinical data are encouraging, showing significant improvements in steatosis and inflammation, which are key components of the NAFLD Activity Score.[4][6] However, the lack of significant improvement in fibrosis or hepatocyte ballooning in the initial 12-month study highlights a potential limitation and underscores the need for longer-term trials.[4][6]
Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively validate these preliminary findings.[6] Such studies are warranted to confirm the efficacy and safety of this compound in a broader NASH population and to determine its long-term impact on liver fibrosis and clinical outcomes. Investigating combination therapies that pair this compound's metabolic and anti-inflammatory benefits with direct-acting antifibrotic agents could also represent a promising future therapeutic strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound attenuates non-alcoholic steatohepatitis in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the suppression of nonalcoholic steatohepatitis development and improvement of the gut environment in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Miglitol and its Derivatives: A Technical Guide
Executive Summary
Miglitol, an N-hydroxyethyl derivative of 1-deoxynojirimycin, is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Its therapeutic effect is localized to the gastrointestinal tract, where it delays carbohydrate digestion and absorption. This guide provides a comprehensive overview of the pharmacokinetic profile of this compound, drawing from extensive preclinical and clinical data. A thorough review of the current scientific literature reveals a significant gap in the in vivo pharmacokinetic data for this compound derivatives. While some in silico and in vitro studies on related deoxynojirimycin analogs exist, detailed absorption, distribution, metabolism, and excretion (ADME) parameters for specific this compound derivatives are not publicly available. Consequently, this guide will focus on the well-established pharmacokinetics of this compound as a foundational reference, supplemented with available data on its parent compound and theoretical considerations for its derivatives. This document is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of this compound
This compound exhibits a unique, dose-dependent, and saturable absorption profile. Unlike acarbose, another alpha-glucosidase inhibitor, this compound is systemically absorbed. However, its therapeutic action is not dependent on systemic exposure.
Absorption
This compound is absorbed from the small intestine via an active transport system. This transport mechanism becomes saturated at higher doses, leading to non-linear absorption kinetics.[1] At a dose of 25 mg, this compound is almost completely absorbed, while at a 100 mg dose, the bioavailability is reduced to 50-70%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours post-administration.[2]
Distribution
Following absorption, this compound is primarily distributed into the extracellular fluid, with a relatively low volume of distribution of 0.18 L/kg.[3] Plasma protein binding of this compound is negligible (less than 4.0%).[3] In animal studies, this compound has been shown to have very low permeation across the blood-brain barrier.[4] It can, however, cross the placenta to a limited extent and is distributed into breast milk in small amounts.[5]
Metabolism
This compound is not metabolized in the body.[2][6] Studies in humans and various animal species have shown that the drug is excreted in its unchanged form.[6] This lack of metabolism indicates that this compound is not a substrate, inhibitor, or inducer of major drug-metabolizing enzymes, such as the cytochrome P450 system, suggesting a low potential for metabolic drug-drug interactions.
Excretion
The primary route of elimination for absorbed this compound is renal excretion.[2][6] Following a 25 mg oral dose, over 95% of the absorbed drug is recovered in the urine as the unchanged parent compound within 24 hours.[3] The elimination half-life of this compound from plasma is approximately 2 hours.[6]
Quantitative Pharmacokinetic Data for this compound
| Parameter | Value | Species | Notes |
| Bioavailability | 100% (25 mg dose), 50-70% (100 mg dose) | Human | Saturable absorption |
| Tmax (Time to Peak Concentration) | 2-3 hours | Human | |
| Plasma Protein Binding | < 4.0% | Human | Negligible binding |
| Volume of Distribution (Vd) | 0.18 L/kg | Human | Distribution into extracellular fluid |
| Metabolism | Not metabolized | Human, Animals | Excreted as unchanged drug |
| Elimination Half-life (t1/2) | ~2 hours | Human | |
| Primary Route of Excretion | Renal | Human | >95% of absorbed dose excreted in urine |
Pharmacokinetics of this compound Derivatives
As of the latest literature review, there is a notable absence of published in vivo pharmacokinetic studies for specific derivatives of this compound. Research in this area has primarily focused on the synthesis of novel deoxynojirimycin (DNJ) derivatives and their in vitro evaluation as alpha-glucosidase inhibitors.
Deoxynojirimycin (DNJ) - The Parent Compound
DNJ, the parent iminosugar of this compound, has been studied to some extent. The oral bioavailability of DNJ is noted to be somewhat lower than its synthetic analogues like this compound. Pharmacokinetic studies of DNJ have shown that it is rapidly eliminated from the body in its intact form through renal excretion.
In Silico and In Vitro Data for DNJ Derivatives
Recent studies have employed in silico methods to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel DNJ derivatives. One such study identified a compound, MG257 (C10H21NO4), which exhibited favorable predicted ADMET parameters and a higher in vitro α-glucosidase inhibitory activity (IC50 of 0.44 µM) compared to this compound (IC50 of 0.64 µM). However, these are computational predictions and in vitro findings that require in vivo validation.
Theoretical Considerations for this compound Derivatives
The pharmacokinetic profile of this compound derivatives would be highly dependent on the nature of their chemical modifications.
-
Lipophilicity: Increasing the lipophilicity of the this compound structure through the addition of alkyl or aryl groups could potentially alter its absorption mechanism from active transport to passive diffusion, possibly leading to more consistent, non-saturable absorption. However, increased lipophilicity might also lead to first-pass metabolism, which is not observed with this compound.
-
Prodrugs: The development of prodrugs of this compound could be a strategy to improve its pharmacokinetic properties. For instance, esterification of the hydroxyl groups could increase lipophilicity and passive absorption, with subsequent hydrolysis in the plasma to release the active this compound.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.
Beyond this direct enzymatic inhibition, a key secondary effect is the modulation of incretin hormone secretion. By delaying carbohydrate absorption to the more distal parts of the small intestine, this compound leads to an increased stimulation of intestinal L-cells, which are abundant in the ileum and colon. This results in an enhanced and prolonged secretion of glucagon-like peptide-1 (GLP-1).[4][7] GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. Some evidence also suggests that this compound may have a distinct action on the sodium-glucose cotransporter 3 (SGLT3), which could also contribute to GLP-1 secretion.[5][6]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound derivatives would follow standard procedures for small molecule drug candidates. Below are representative methodologies for key in vivo and in vitro assays.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative after a single oral administration to rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are fasted overnight prior to dosing.
-
Drug Formulation: The this compound derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration appropriate for the target dose (e.g., 10 mg/kg).
-
Administration:
-
Oral (PO) Group: A single dose is administered by oral gavage.
-
Intravenous (IV) Group: A single dose (e.g., 2 mg/kg) is administered via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the this compound derivative are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a this compound derivative binds to plasma proteins.
Methodology:
-
Method: Equilibrium dialysis is a commonly used method.
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Procedure:
-
One chamber is filled with plasma (human or animal) and the other with a protein-free buffer (e.g., phosphate-buffered saline).
-
The this compound derivative is added to the plasma chamber at a known concentration.
-
The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both chambers and the concentration of the this compound derivative is determined by LC-MS/MS.
-
-
Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a this compound derivative in liver microsomes.
Methodology:
-
System: Liver microsomes (human or animal) supplemented with NADPH (as a cofactor for cytochrome P450 enzymes).
-
Procedure:
-
The this compound derivative is incubated with the liver microsome mixture at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k.
References
- 1. Comparisons of the effects of 12-week administration of this compound and voglibose on the responses of plasma incretins after a mixed meal in Japanese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and Receptors Controlling Intestinal GLP-1 Secretion, Part 2 [diabetesincontrol.com]
- 4. Amelioration of Diabetes mellitus by modulation of GLP-1 via targeting alpha-glucosidase using Acacia tortilis polysaccharide in Streptozotocin-Nicotinamide induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged and enhanced secretion of glucagon-like peptide 1 (7-36 amide) after oral sucrose due to alpha-glucosidase inhibition (acarbose) in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay Using Miglitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that target postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. These agents act by competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing glucose absorption and reducing the characteristic post-meal spike in blood glucose levels.
Miglitol is a potent, second-generation alpha-glucosidase inhibitor. Unlike its predecessor acarbose, this compound is systemically absorbed. It serves as an excellent positive control in in vitro assays designed to screen for and characterize new alpha-glucosidase inhibitors from natural products or synthetic compounds.
These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay using this compound as a standard inhibitor. The protocol is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Principle of the Assay
The assay quantifies the inhibitory activity of a test compound by measuring the reduction in the rate of p-nitrophenol production. Alpha-glucosidase catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release glucose and the yellow-colored product, p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol.
Signaling Pathway of Alpha-Glucosidase Inhibition by this compound
Caption: Competitive inhibition of intestinal alpha-glucosidase by this compound, reducing glucose absorption.
Experimental Protocols
Materials and Reagents
-
Alpha-glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
-
Test compounds
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in 50 mM phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in 50 mM phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO to prepare a stock solution of 1 mg/mL.
-
Test Compound Stock Solution: Dissolve test compounds in DMSO to a desired stock concentration (e.g., 1 mg/mL).
-
Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.
Assay Procedure
The following protocol is designed for a 96-well microplate format.
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution and the test compound stock solutions in phosphate buffer. A typical concentration range for this compound would be from 1 to 100 µg/mL.
-
-
Set up the Assay Plate:
-
Blank (B): 120 µL of phosphate buffer.
-
Control (C): 60 µL of phosphate buffer + 20 µL of alpha-glucosidase solution + 40 µL of phosphate buffer.
-
Sample (S): 60 µL of phosphate buffer + 20 µL of alpha-glucosidase solution + 40 µL of test compound/miglitol dilution.
-
Sample Blank (SB): 80 µL of phosphate buffer + 40 µL of test compound/miglitol dilution.
-
-
Pre-incubation:
-
Add the components as described above to the respective wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction Initiation:
-
To all wells except the Blank (B) and Sample Blank (SB), add 20 µL of the 5 mM pNPG solution to initiate the reaction.
-
To the Blank (B) and Sample Blank (SB) wells, add 20 µL of phosphate buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding 80 µL of 1 M sodium carbonate solution to all wells.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage Inhibition: The percentage of alpha-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control = Absorbance of the control - Absorbance of the blank
-
A_sample = Absorbance of the sample - Absorbance of the sample blank
-
-
Determine the IC50 Value:
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
-
Data Presentation
The inhibitory activity of this compound and other known alpha-glucosidase inhibitors is typically reported as their IC50 values. The following table summarizes the reported IC50 values for common inhibitors. It is important to note that these values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and incubation time.[2]
| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Saccharomyces cerevisiae | 0.64 ± 0.26 | [3] |
| Acarbose | Saccharomyces cerevisiae | 132.51 ± 9.86 | [4] |
| Voglibose | Not Specified | Surpassed by a test compound | [5] |
| Quercetin | Saccharomyces cerevisiae | 5.41 µg/mL (approx. 18 µM) | [6] |
Experimental Workflow
Caption: Step-by-step workflow for the in vitro alpha-glucosidase inhibition assay.
Conclusion
This document provides a comprehensive and detailed protocol for performing an in vitro alpha-glucosidase inhibition assay using this compound as a standard. The provided workflow, data presentation format, and mechanistic diagram are intended to guide researchers in accurately assessing the inhibitory potential of novel compounds. Adherence to this standardized protocol will facilitate the generation of reproducible and comparable data, which is crucial for the discovery and development of new therapeutic agents for the management of type 2 diabetes.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Miglitol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] It functions by delaying the digestion of carbohydrates, which results in a reduced postprandial increase in blood glucose concentration.[2][3] Given its therapeutic importance, it is crucial to have a simple, accurate, and reliable analytical method for the quantification of this compound in bulk and pharmaceutical dosage forms to ensure product quality and efficacy. This application note details a validated RP-HPLC method for the determination of this compound, developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines.[2][4]
Instrumentation, Chemicals, and Reagents
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary gradient pump, auto-sampler, column oven, and a UV-Vis detector (e.g., Shimadzu LC-10ADVP series or equivalent).[1]
-
Analytical balance (e.g., Shimadzu AX-200 or equivalent).[1]
-
Ultrasonic bath.
-
pH meter.
-
Syringe filters (0.45 µm).
-
Chromatographic data acquisition and processing software.
1.2. Chemicals and Reagents
-
This compound Reference Standard (Working Standard).
-
Acetonitrile (HPLC Grade).[1]
-
Sodium Dihydrogen Phosphate (Analytical Reagent Grade).[1]
-
Orthophosphoric Acid (for pH adjustment).
-
Milli-Q or HPLC Grade Water.[1]
-
Commercially available this compound tablets (e.g., 50 mg tablets).[2]
Optimized Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| Stationary Phase (Column) | Phenomenex C8 (150 x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Sodium Dihydrogen Phosphate Buffer : Acetonitrile (85:15, v/v)[1] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 232 nm[1] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or 35 °C[4] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
3.1. Preparation of Mobile Phase
-
Prepare the Sodium Dihydrogen Phosphate buffer by dissolving an appropriate amount in HPLC grade water.
-
Mix the buffer and Acetonitrile in the ratio of 85:15 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase by sonication for 10-15 minutes before use.
3.2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound working standard and transfer it to a 25 mL volumetric flask.[1] Dissolve in 5 mL of water and make up the volume with acetonitrile.[1]
-
Working Standard Solution (100 µg/mL): Pipette an appropriate aliquot from the stock solution and dilute it with acetonitrile to obtain a final concentration of 100 µg/mL.[1]
-
Calibration Curve Standards (1-11 µg/mL): Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 1 µg/mL to 11 µg/mL.[1]
3.3. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder twenty commercially available this compound tablets (e.g., Mignar, 50 mg).[2]
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.[2]
-
Add approximately 30 mL of the diluent (water:acetonitrile, 80:20 v/v) and sonicate for 10 minutes to ensure complete dissolution.[2]
-
Make up the volume to 50 mL with the diluent.[2]
-
Filter the solution through a Whatman filter paper No. 1, followed by a 0.45 µm syringe filter before injection into the HPLC system.[2]
Experimental Workflow Diagram
Caption: Overall workflow for the RP-HPLC analysis of this compound.
Method Validation Protocols
The developed method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
4.1. Specificity Specificity was evaluated by analyzing the blank (diluent) and a placebo solution (containing all tablet excipients except this compound). The chromatograms were examined for any interfering peaks at the retention time of this compound.
4.2. Linearity Linearity was assessed by injecting the prepared calibration standards at six different concentration levels (1-11 µg/mL).[1] The calibration curve was constructed by plotting the peak area against the corresponding concentration. The correlation coefficient (r²), slope, and y-intercept were calculated.
4.3. Accuracy (Recovery) The accuracy of the method was determined by performing a recovery study using the standard addition method.[1] A known amount of this compound standard (at 80%, 100%, and 120% of the target concentration) was added to a pre-analyzed sample solution. The experiment was performed in triplicate at each level, and the percentage recovery was calculated.
4.4. Precision
-
Intra-day Precision (Repeatability): Assessed by analyzing three different concentrations (e.g., 1, 5, 11 µg/mL) in triplicate on the same day.[1]
-
Inter-day Precision (Intermediate Precision): Assessed by repeating the analysis on three different days. The results were expressed as the percentage relative standard deviation (%RSD).
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. They were calculated using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
4.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Change in the mobile phase composition (e.g., ±2% acetonitrile).
-
Change in the flow rate (e.g., ±0.1 mL/min).
-
Change in the detection wavelength (e.g., ±2 nm). The effect on the system suitability parameters (e.g., retention time, peak area, tailing factor) was observed.
4.7. System Suitability System suitability parameters were measured to ensure the performance of the chromatographic system. This included theoretical plates, tailing factor, and %RSD of peak areas for replicate injections of the standard solution.
Results and Data Presentation
The quantitative data from the method validation experiments are summarized below.
Table 1: Linearity and Regression Data
| Parameter | Value |
|---|---|
| Linearity Range | 1-11 µg/mL[1] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[1] |
| Retention Time (min) | 3.40 ± 0.1[1] |
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | 4.0 | Value | Value | < 2% |
| 100% | 5.0 | Value | Value | < 2% |
| 120% | 6.0 | Value | Value | < 2% |
The recovery of this compound was found to be in the range of 99.02 - 101.68%.[1]
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|
| Low QC | < 2% | < 2% |
| Mid QC | < 2% | < 2% |
| High QC | < 2% | < 2% |
The coefficient of variation for intraday and interday precision was less than 2%.[2]
Table 4: LOD, LOQ, and System Suitability
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 0.5 µg/mL[1] | - |
| LOQ | 0.9 µg/mL[1] | - |
| Tailing Factor | < 1.5 | ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 |
Method Validation Hierarchy
Caption: Logical hierarchy of method validation parameters.
Conclusion
A simple, rapid, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantification of this compound in pharmaceutical tablet formulations. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. The validation results confirm that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis of this compound in the pharmaceutical industry. The method is free from interference from common tablet excipients, ensuring its specificity and reliability.[1]
References
Application Note: High-Throughput Screening for Novel Alpha-Glucosidase Inhibitors using Miglitol as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3] This makes alpha-glucosidase a prime therapeutic target for the management of type 2 diabetes mellitus. High-throughput screening (HTS) is a powerful method for identifying novel alpha-glucosidase inhibitors from large compound libraries. This application note provides a detailed protocol for a robust and reliable HTS assay for the discovery of new alpha-glucosidase inhibitors, using the clinically approved drug Miglitol as a positive control.
Principle of the Assay
The alpha-glucosidase inhibitory activity is determined using a colorimetric assay. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.[3] In the presence of an inhibitor, the enzymatic reaction is impeded, resulting in a decrease in the absorbance signal. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of a test compound to the rate of an uninhibited control.
Materials and Reagents
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Protocols
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Test Compound Stock Solutions (10 mM): Dissolve test compounds in DMSO to create 10 mM stock solutions.
High-Throughput Screening Protocol (96-Well Plate)
-
Compound Plating:
-
Add 2 µL of test compound solutions to the appropriate wells of a 96-well plate.
-
For the positive control, add 2 µL of various concentrations of this compound (e.g., for an IC50 curve, use a serial dilution from 1000 µM to 0.1 µM).
-
For the negative control (100% enzyme activity), add 2 µL of DMSO.
-
For the blank (no enzyme activity), add 2 µL of DMSO.
-
-
Enzyme Addition:
-
Add 98 µL of the alpha-glucosidase solution to all wells except the blank wells.
-
Add 98 µL of phosphate buffer to the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Reaction Incubation:
-
Add 100 µL of the pNPG solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Presentation and Analysis
Data Analysis Workflow
References
- 1. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15.3 Digestive System Processes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Miglitol on Gene Expression in Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. Its primary mechanism of action is the reversible inhibition of α-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] Emerging evidence indicates that this compound's therapeutic effects may extend beyond glycemic control, notably in modulating gene expression within circulating leukocytes.
Studies have demonstrated that treatment with this compound is associated with a significant downregulation of pro-inflammatory cytokine gene expression in the peripheral leukocytes of both animal models and human subjects with type 2 diabetes.[3][4] This anti-inflammatory effect is primarily attributed to the reduction of glucose fluctuations and the mitigation of hyperglycemic spikes, which are known to induce inflammatory responses in immune cells.[5][6][7] Specifically, the expression of key inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and various S100 calcium-binding proteins (e.g., S100a8, S100a9) is suppressed following this compound administration.[3][6][8]
These findings suggest a potential role for this compound in alleviating the chronic low-grade inflammation associated with diabetes and its complications. This document provides a detailed protocol for researchers to study the effects of this compound on gene expression in leukocytes, from peripheral blood mononuclear cell (PBMC) isolation to downstream RNA sequencing and data analysis.
Proposed Signaling Pathways of this compound's Effect on Leukocytes
The primary mechanism by which this compound influences gene expression in leukocytes is believed to be indirect, mediated by its systemic effects on glucose metabolism. However, evidence from other cell types suggests the possibility of direct cellular effects as well.
Indirect Signaling Pathway (Hyperglycemia-Mediated)
The most well-supported pathway involves the reduction of postprandial hyperglycemia. Hyperglycemia is a known trigger of inflammatory signaling pathways in leukocytes. By inhibiting α-glucosidase, this compound smooths post-meal glucose peaks, thereby reducing the activation of these inflammatory cascades.[5][6][9]
Caption: Indirect effect of this compound on leukocyte gene expression.
Hypothetical Direct Signaling Pathway
While not yet demonstrated in leukocytes, studies in other cell types, such as endothelial cells, have shown that this compound can directly activate AMP-activated protein kinase (AMPK).[10] AMPK is a key energy sensor and regulator of cellular metabolism that can also exert anti-inflammatory effects. This raises the possibility of a direct, glucose-independent mechanism in leukocytes.
Caption: Hypothetical direct effect of this compound on leukocytes via AMPK.
Data Presentation: Summary of Gene Expression Changes
The following table summarizes the observed effects of this compound on the gene expression of key inflammatory markers in peripheral leukocytes, as reported in preclinical and clinical studies.
| Gene Target | Organism | Condition | Effect of this compound Treatment | Reference(s) |
| Interleukin-1β (IL-1β) | Rat, Human | Diabetes/Hyperglycemia | Suppressed/Reduced Expression | [3][5][6] |
| Tumor Necrosis Factor-α (TNF-α) | Rat, Human | Diabetes/Hyperglycemia | Suppressed/Reduced Expression | [3][4][5] |
| Interleukin-6 (IL-6) | Rat | Diabetes | Reduced Expression | [4] |
| Interferon-γ (IFN-γ) | Rat | Diabetes | Reduced Expression | [4] |
| S100a4, S100a6, S100a8, S100a9 | Rat | Hyperglycemia | Suppressed Induction | [6] |
| S100A12 | Human | Type 2 Diabetes | Lower Expression Levels | [11] |
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on leukocyte gene expression.
Experimental Workflow Overview
The overall workflow consists of isolating leukocytes from whole blood, followed by RNA extraction, library preparation, and high-throughput sequencing to determine changes in the transcriptome.
Caption: Experimental workflow for gene expression analysis.
Protocol for PBMC Isolation from Whole Blood
This protocol is for the isolation of Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes and monocytes, using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood sample in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the layer below.
-
Collect the distinct band of mononuclear cells (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.[5]
-
Wash the isolated PBMCs by adding at least 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Centrifuge again under the same conditions.
-
After the final wash, discard the supernatant and proceed immediately to RNA extraction or cell lysis.
Protocol for Total RNA Extraction from PBMCs
This protocol uses a common column-based RNA purification kit.
Materials:
-
PBMC pellet (from Protocol 4.2)
-
RNA purification kit (e.g., RNeasy Mini Kit, QIAGEN)
-
Buffer RLT (or equivalent lysis buffer), supplemented with β-mercaptoethanol
-
70% Ethanol
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Thoroughly resuspend the PBMC pellet in 350-600 µL of lysis buffer (e.g., Buffer RLT) by vortexing or pipetting.
-
Homogenize the lysate by passing it at least 5 times through a 20-gauge needle fitted to an RNase-free syringe.
-
Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting. Do not centrifuge.
-
Transfer the sample to an RNA binding spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Perform the wash steps as per the manufacturer's instructions. This typically involves adding a specific wash buffer to the column and centrifuging.
-
After the final wash, centrifuge the empty column for 1-2 minutes to dry the silica membrane completely.
-
Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An A260/280 ratio of ~2.0 and a high RNA Integrity Number (RIN) > 7 are desirable.
Protocol for RNA Sequencing and Analysis
Library Preparation and Sequencing:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and perform first and second-strand cDNA synthesis.
-
End Repair and Ligation: Repair the ends of the cDNA fragments, add a single 'A' base, and ligate sequencing adapters.
-
Amplification: Amplify the adapter-ligated library via PCR to generate sufficient material for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis:
-
Quality Control (QC): Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify genes that are differentially expressed between this compound-treated and control groups.
-
Pathway Analysis: Use the list of differentially expressed genes for functional enrichment and pathway analysis using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify biological pathways affected by this compound treatment.
Conclusion
The provided protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound on leukocyte gene expression. The evidence strongly suggests that this compound's primary benefit in this context stems from its ability to mitigate hyperglycemia, thereby reducing a key driver of inflammation. Further research using these methods can help to fully elucidate the molecular mechanisms involved, explore potential direct effects of this compound on immune cells, and identify novel biomarkers for assessing the anti-inflammatory efficacy of this and other anti-diabetic therapies.
References
- 1. This compound: assessment of its role in the treatment of patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α-glucosidase inhibitor this compound decreases glucose fluctuations and inflammatory cytokine gene expression in peripheral leukocytes of Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the α-glucosidase inhibitor this compound from the preonset stage in Otsuka Long-Evans Tokushima Fatty rats improves glycemic control and reduces the expression of inflammatory cytokine genes in peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha-glucosidase inhibitor this compound suppresses postprandial hyperglycaemia and interleukin-1beta and tumour necrosis factor-alpha gene expression in rat peripheral leucocytes induced by intermittent sucrose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha-glucosidase inhibitor this compound decreases glucose fluctuations and gene expression of inflammatory cytokines induced by hyperglycemia in peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysregulation of Leukocyte Trafficking in Type 2 Diabetes: Mechanisms and Potential Therapeutic Avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diabetes alters activation and repression of pro- and anti-inflammatory signaling pathways in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an anti-diabetic drug, inhibits oxidative stress-induced apoptosis and mitochondrial ROS over-production in endothelial cells by enhancement of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S100 Genes are Highly Expressed in Peripheral Leukocytes of Type 2 Diabetes Mellitus Patients Treated with Dietary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Method for Assessing the Impact of Miglitol on Endothelial Function in Laboratory Models
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vascular complications. It is characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state of the endothelial lining of blood vessels. Miglitol, an alpha-glucosidase inhibitor used for the treatment of type 2 diabetes, primarily acts by delaying carbohydrate absorption in the small intestine, thereby reducing postprandial hyperglycemia.[1] Emerging evidence suggests that this compound may also exert direct beneficial effects on endothelial function, independent of its glucose-lowering effects.[2][3][4] These effects are thought to be mediated through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), leading to increased NO production and a reduction in oxidative stress.[3] This document provides a comprehensive set of protocols to assess the impact of this compound on endothelial function in both in vitro and in vivo laboratory models.
In Vitro Models for Assessing Endothelial Function
A variety of in vitro models can be utilized to study the direct effects of this compound on endothelial cells.[5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell model, while the bEnd.3 cell line, a microvascular endothelial cell line, is also a suitable alternative.[3][7] These cells can be cultured and subjected to conditions that mimic endothelial dysfunction, such as high glucose or oxidative stress, to evaluate the protective effects of this compound.
In Vivo Models for Assessing Endothelial Dysfunction
Animal models are invaluable for studying the systemic effects of this compound on endothelial function in a physiological context.[8][9] Models of diabetes-induced endothelial dysfunction, such as high-fat diet-fed mice or streptozotocin-induced diabetic rats, are particularly relevant.[2][10] These models allow for the investigation of this compound's impact on vascular reactivity, NO bioavailability, and markers of inflammation and oxidative stress in the vasculature.
Key Experimental Protocols
The following section details the step-by-step protocols for key experiments to assess the impact of this compound on endothelial function.
Protocol 1: Assessment of Nitric Oxide (NO) Production using the Griess Assay
This protocol measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.
Materials:
-
Endothelial cells (e.g., HUVECs or bEnd.3 cells)
-
Cell culture medium
-
This compound
-
Griess Reagent System (e.g., from Molecular Probes)
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and/or a vehicle control. A positive control, such as acetylcholine or bradykinin, can be used to stimulate NO production.
-
To induce endothelial dysfunction, cells can be pre-treated with high glucose (e.g., 30 mM) or an oxidizing agent like H₂O₂ for a specified period before adding this compound.
-
Incubate the cells for 24 hours.
-
After incubation, collect 150 µl of the cell culture supernatant from each well.
-
To a new 96-well plate, add 150 µl of supernatant, 130 µl of deionized water, and 20 µl of Griess reagent.[5]
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity
This protocol assesses the enzymatic activity of eNOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Endothelial cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
L-[¹⁴C]-arginine
-
Reaction buffer (containing NADPH, FAD, FMN, BH₄, and calmodulin)
-
Dowex AG50W-X8 resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture and treat endothelial cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer and L-[¹⁴C]-arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a Dowex AG50W-X8 resin column to separate L-[¹⁴C]-citrulline from unreacted L-[¹⁴C]-arginine.
-
Elute the L-[¹⁴C]-citrulline from the column.
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the eNOS activity.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Endothelial cells
-
DCFH-DA probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed endothelial cells in a suitable culture vessel (e.g., 96-well black plate for plate reader analysis or chamber slides for microscopy).
-
Treat the cells with this compound and/or an inducer of oxidative stress (e.g., H₂O₂) as previously described.
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Incubate the cells with DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[1][11][12]
-
After incubation, wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 4: Monocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a key event in vascular inflammation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Monocytic cell line (e.g., THP-1)
-
Fluorescent cell tracker dye (e.g., Calcein-AM or CellTracker Orange)
-
Cell culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed endothelial cells in a 24- or 96-well plate and grow them to form a confluent monolayer.
-
Treat the endothelial cell monolayer with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α or LPS) for a specified duration.
-
Label the monocytic cells with a fluorescent dye according to the manufacturer's instructions.
-
Wash the labeled monocytes and resuspend them in fresh medium.
-
Add the fluorescently labeled monocytes to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantify the number of adherent monocytes by measuring the fluorescence intensity using a microplate reader or by capturing images with a fluorescence microscope and counting the cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Nitric Oxide Production in Endothelial Cells
| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) |
| Control | 0 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| High Glucose | 0 | |
| High Glucose + this compound | 10 | |
| High Glucose + this compound | 50 | |
| High Glucose + this compound | 100 |
Table 2: Effect of this compound on eNOS Activity in Endothelial Cells
| Treatment Group | This compound Concentration (µM) | eNOS Activity (pmol L-citrulline/mg protein/min) (Mean ± SD) |
| Control | 0 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Oxidative Stress | 0 | |
| Oxidative Stress + this compound | 10 | |
| Oxidative Stress + this compound | 50 | |
| Oxidative Stress + this compound | 100 |
Table 3: Effect of this compound on Intracellular ROS Levels in Endothelial Cells
| Treatment Group | This compound Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control | 0 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Oxidative Stress | 0 | |
| Oxidative Stress + this compound | 10 | |
| Oxidative Stress + this compound | 50 | |
| Oxidative Stress + this compound | 100 |
Table 4: Effect of this compound on Monocyte Adhesion to Endothelial Cells
| Treatment Group | This compound Concentration (µM) | Number of Adherent Monocytes (per field) (Mean ± SD) |
| Control | 0 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 | |
| Pro-inflammatory Stimulus | 0 | |
| Pro-inflammatory Stimulus + this compound | 10 | |
| Pro-inflammatory Stimulus + this compound | 50 | |
| Pro-inflammatory Stimulus + this compound | 100 |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Effect on Endothelial Function
References
- 1. bioquochem.com [bioquochem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. Mouse Models and Techniques for the Isolation of the Diabetic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an anti-diabetic drug, inhibits oxidative stress-induced apoptosis and mitochondrial ROS over-production in endothelial cells by enhancement of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Exacerbation of endothelial dysfunction during the progression of diabetes: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for the Determination of Miglitol in Plasma Samples by LC-MS/MS
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Miglitol in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic, bioavailability, and bioequivalence studies in drug development.
Introduction
This compound is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It delays the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose concentration. Accurate and sensitive determination of this compound concentrations in plasma is essential for clinical and preclinical research. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies of this compound.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. Plasma proteins are first precipitated to release the drug. The supernatant is then injected into a liquid chromatograph for separation on a reversed-phase column. The eluent is introduced into a mass spectrometer, where the compounds are ionized and fragmented. The specific precursor-to-product ion transitions for this compound and the IS are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Internal Standard (e.g., Gabapentin, Voglibose, or Metformin)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Dichloromethane
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
Reversed-phase HPLC column (e.g., C18 or Phenyl)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with the solvent to create working standard solutions for calibration curve and quality control (QC) samples.
Calibration Curve and QC Sample Preparation:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at different concentration levels (e.g., 5-6000 ng/mL).[1][2]
-
Similarly, prepare QC samples at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.
-
In some methods, a subsequent washing step with a solvent like dichloromethane can be performed to remove further interferences.[2][3]
LC-MS/MS Conditions
The following tables summarize typical LC-MS/MS conditions for the analysis of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase phenyl column[1] | Nucleosil C18 (50 x 4.6 mm, 5 µm)[2] | Zorbax Eclipse C18[4] |
| Mobile Phase | Isocratic | 10 mmol/L Ammonium Acetate[2] | 95% Ammonium Acetate, 5% Methanol[4] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 0.5 mL/min[4] |
| Injection Volume | Not Specified | 20 µL | Not Specified |
| Run Time | 2.5 min[1] | Not Specified | 3 min[4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Source | ESI or APCI | APCI[2] | Positive Ion Mode[4] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1][2] | Multiple Reaction Monitoring (MRM)[2] | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 208 → 146[1] | Not Specified | Not Specified |
| MRM Transition (IS - Gabapentin) | m/z 172 → 154[1] | - | - |
| MRM Transition (IS - Voglibose) | - | Not Specified | Not Specified |
| MRM Transition (IS - Metformin) | - | - | Not Specified |
Data Analysis and Method Validation
Data Analysis: The peak areas of this compound and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from the calibration curve using linear regression.
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate and precise. Linearity is typically assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the determined values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at LLOQ, low, medium, and high QC concentrations.[2]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).
Table 3: Summary of Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 100 - 6000 ng/mL[1] | 5 - 2000 ng/mL[2] | 25 - 4000 ng/mL[4] |
| LLOQ | 100 ng/mL[1] | 5 ng/mL[2] | 25 ng/mL[4] |
| Intra-day Precision (%RSD) | < 5%[1] | < 2.82%[2] | < 7%[4] |
| Inter-day Precision (%RSD) | Not Specified | < 2.92%[2] | < 7%[4] |
| Accuracy | Acceptable[1] | 93.3 - 106%[2] | 99.13%[4] |
| Recovery | 40.5 ± 2.7%[1] | Not Specified | 93.1%[4] |
Visualized Workflows
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical relationship of the quantification process.
References
- 1. Liquid chromatographic tandem mass spectrometry method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Miglitol in Studies of Carbohydrate Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglitol is an oral alpha-glucosidase inhibitor that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine. This action delays the digestion of complex carbohydrates, leading to a reduction in postprandial hyperglycemia. In animal models, this compound is a valuable tool for investigating carbohydrate metabolism, diabetes, and obesity. Its unique pharmacokinetic profile, being systemically absorbed unlike other alpha-glucosidase inhibitors, allows for the study of both its intestinal and potential systemic effects. These notes provide a comprehensive overview of the application of this compound in various animal models, including detailed protocols and a summary of key quantitative findings.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in different animal models of metabolic disease.
Table 1: Effects of Acute this compound Administration on Sucrose-Loaded Goto-Kakizaki (GK) Rats
| Treatment Group (n=8) | Dose (mg/kg) | Blood Glucose at 1h (mg/dL) | ΔAUC (0-2h) for Blood Glucose (mg/dL·h) |
| Control (Saline) | - | ~290 | 275 |
| This compound | 1 | Not significantly different from control | Not significantly different from control |
| This compound | 3 | Not significantly different from control | Not significantly different from control |
| This compound | 10 | ~230 | 151.25 (45% decrease) |
| *P < 0.05 compared with the control group.[1][2] | |||
| Data are approximated from graphical representations in the source material. |
Table 2: Effects of Chronic this compound Administration (8 weeks) on Goto-Kakizaki (GK) Rats
| Treatment Group | This compound in Diet (mg/100g) | Change in HbA1c (%) | Body Weight Change |
| Control GK Rats | 0 | Increase | No significant difference |
| This compound-treated GK Rats | 10 | Dose-dependent decrease | No significant difference |
| This compound-treated GK Rats | 20 | Dose-dependent decrease | No significant difference |
| This compound-treated GK Rats | 40 | Significant decrease | No significant difference |
| P < 0.05 compared with control GK rats.[1][2][3] |
Table 3: Effects of this compound on Diet-Induced Obese (DIO) Mice
| Treatment Group | Body Weight (g) at 8 weeks | HOMA-R |
| Normal Chow (NC) | 21.5 ± 0.2 | 1.4 ± 0.3 |
| Normal Chow + this compound (NCM) | 22.2 ± 0.2 | 1.1 ± 0.3 |
| High-Fat Diet (HF) | 27.3 ± 0.4 | 8.4 ± 1.3 |
| High-Fat Diet + this compound (HFM) | 25.8 ± 0.4 | 4.0 ± 0.7 |
| *P < 0.05 compared with the HF group.[4] | ||
| Values are presented as mean ± SE. |
Table 4: Effects of this compound on Wistar Fatty Rats
| Treatment Group | Plasma Glucose | Glycoalbumin | High-Sensitivity C-Reactive Protein | HDL-Cholesterol |
| Fatty Rats (Control) | Elevated | Elevated | Elevated | Reduced |
| Fatty Rats + this compound | Significantly decreased | Significantly decreased | Significantly decreased | Elevated |
| This compound was administered at 40 mg/100 g of a high-fat diet for 29 days.[5][6] |
Experimental Protocols
Protocol 1: Acute Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT) in Rats
This protocol is adapted from studies in Goto-Kakizaki rats.[1][2]
Materials:
-
Male Goto-Kakizaki (GK) rats (10 weeks old)
-
This compound
-
Saline solution (0.9% NaCl)
-
Sucrose or Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles (appropriate size for rats)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (e.g., 12-hour light/dark cycle, 23±2°C, 55±15% humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast the rats for 18-20 hours overnight with free access to water.
-
Grouping: Randomly assign rats to different treatment groups (e.g., control, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg).
-
This compound Administration:
-
Prepare fresh solutions of this compound in saline on the day of the experiment.
-
Administer the assigned dose of this compound solution or saline (for the control group) via oral gavage. The volume is typically 5 ml/kg body weight.
-
-
Sucrose/Glucose Challenge: Immediately after this compound administration, administer the sucrose or glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling:
-
Collect blood samples from the tail vein or subclavian vein at baseline (0 min, before this compound administration) and at various time points post-challenge (e.g., 15, 30, 60, 120 minutes).
-
For blood glucose measurement, a small drop of blood is sufficient for a glucometer reading.
-
For insulin measurement, collect a larger volume (e.g., 200-300 µL) into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate plasma, and store at -80°C until analysis.
-
-
Data Analysis:
-
Measure blood glucose concentrations at each time point.
-
Measure plasma insulin concentrations using an ELISA kit according to the manufacturer's instructions.
-
Calculate the incremental Area Under the Curve (ΔAUC) for blood glucose from 0 to 120 minutes.
-
References
- 1. Effects of this compound, an α-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases energy expenditure by upregulating uncoupling protein 1 of brown adipose tissue and reduces obesity in dietary-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, an alpha-glucosidase inhibitor, on atherogenic outcomes in balloon-injured diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
Application Notes and Protocols for the Purification of Synthesized Miglitol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of synthesized Miglitol, an alpha-glucosidase inhibitor used in the treatment of type-2 diabetes mellitus. It also addresses the identification and control of process-related impurities and potential degradation products. The methodologies outlined are based on established analytical and purification techniques to ensure the high purity of the final active pharmaceutical ingredient (API).
Introduction
This compound, with the chemical name (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, is synthesized through a multi-step process. During synthesis, various impurities can be generated, including the key intermediate 1-deoxynojirimycin (DNJ) and its epimers.[1] Effective purification and analytical monitoring are critical to ensure the safety and efficacy of the final drug product. This protocol details a purification strategy involving crystallization and chromatographic techniques, along with a validated analytical method for purity assessment.
Purification of Synthesized this compound
A common method for the purification of this compound from a crude reaction mixture involves catalytic hydrogenation followed by a series of isolation and crystallization steps. This process is designed to remove unreacted starting materials, intermediates, and by-products.
Experimental Protocol: Purification of Crude this compound
Objective: To purify crude this compound to a purity of >99% (as determined by HPLC).
Materials:
-
Crude this compound
-
Raney Nickel (RaNi) or Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Deionized Water
-
Nitrogen gas
-
Hydrogen gas
-
Pressure reactor
-
Filtration apparatus (e.g., Buchner funnel, pressure filter)
-
Rotary evaporator
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Catalytic Hydrogenation:
-
Charge a pressure reactor with the crude this compound solution (e.g., containing 6-deoxy-6-hydroxyethylamino-α-L-sorbose).[2]
-
Add an alcohol solvent such as methanol, ethanol, or isopropanol.[2]
-
Under an inert nitrogen atmosphere, add the hydrogenation catalyst (e.g., Raney Nickel).[3]
-
Pressurize the reactor with hydrogen gas to 1-2 MPa.[2]
-
Maintain the reaction temperature between 20-30°C and stir for 7-8 hours.[2]
-
Monitor the reaction completion by TLC or HPLC until the starting material is no longer detected.[2]
-
-
Catalyst Removal:
-
Concentration and Crystallization:
-
Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.
-
Cool the concentrated solution in an ice-water bath to induce crystallization of the this compound crude product.[3]
-
Collect the crude crystals by suction filtration.
-
-
Recrystallization:
-
Dissolve the crude this compound crystals in a minimal amount of a suitable solvent system, such as an ethanol/water mixture (e.g., 10:1 v/v).[3]
-
Heat the solution gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure this compound crystals.
-
Collect the purified crystals by suction filtration and wash with a small amount of cold ethanol.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum at a controlled temperature to remove residual solvents.
-
Process Workflow for this compound Purification
Caption: Workflow for the purification of synthesized this compound.
Analysis of this compound and its Impurities
A validated stability-indicating RP-HPLC method is essential for the routine analysis of this compound and for the detection and quantification of its impurities.
Experimental Protocol: RP-HPLC Analysis
Objective: To determine the purity of this compound and quantify its related substances.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]
-
Acetonitrile (HPLC grade).[1]
-
Dipotassium hydrogen orthophosphate.[4]
-
Phosphoric acid.[4]
-
High-purity water.[1]
-
This compound reference standard and impurity standards.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Dipotassium hydrogen orthophosphate, pH adjusted to 8.0 with phosphoric acid.[4] |
| Mobile Phase B | Acetonitrile.[4] |
| Gradient Program | A gradient method is typically employed. For example: Time/%B: 0/90, 35/70, 40/70, 50/90, 55/90.[1] |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 35 °C.[4] |
| Detection | UV at 210 nm.[4] |
| Injection Volume | 20 µL.[4] |
| Retention Time | Approximately 24.0 min for this compound under these conditions.[4] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard and its known impurities in a suitable diluent (e.g., acetonitrile:water, 50:50, v/v).[1] Further dilute to achieve a working concentration (e.g., 0.15% w/w of each impurity with respect to the target analyte concentration).[1]
-
Sample Solution: Accurately weigh and dissolve the purified this compound sample in the diluent to achieve a known concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify and quantify this compound and its impurities by comparing their retention times and peak areas with those of the standards.
Workflow for RP-HPLC Analysis of this compound
Caption: Analytical workflow for purity assessment of this compound by RP-HPLC.
Data Presentation
The following tables summarize the key parameters for the analytical method validation, demonstrating its suitability for the intended purpose.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution | > 2.0 between adjacent peaks |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Data for this compound and its Impurities
| Parameter | Result |
| Linearity Range | 0.05% to 0.30% (w/w) of analyte concentration.[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ppm range. |
| Limit of Quantitation (LOQ) | Typically in the low ppm range. |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Conclusion
The described purification protocol, involving catalytic hydrogenation and recrystallization, is effective in producing high-purity this compound. The accompanying RP-HPLC analytical method is demonstrated to be simple, selective, linear, precise, and accurate for the determination of this compound and its related substances, making it suitable for routine quality control analysis.[4][5] Adherence to these protocols will ensure the consistent production of this compound that meets the required quality standards for pharmaceutical use.
References
- 1. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107746385A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. CN1740166A - Industrial this compound producing process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for High-Purity Miglitol Crystallization
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] It functions by delaying the digestion of carbohydrates, which results in a smaller increase in blood glucose concentration after meals.[2] For its use as an active pharmaceutical ingredient (API), achieving high purity is critical to ensure safety and efficacy. Crystallization is a crucial final step in the purification process, capable of delivering this compound with purity levels exceeding 99%.[3][4][5]
These application notes provide detailed protocols for the crystallization of this compound, derived from established chemical synthesis and biotransformation production methods. The procedures focus on yielding high-purity, stable crystalline this compound suitable for pharmaceutical formulation.[3]
Experimental Protocols
Protocol 1: Cooling Crystallization from a Mixed Alcohol Solvent System
This protocol is adapted from methods describing the purification of this compound from a concentrated syrup obtained after synthesis and initial purification steps.[3][4] The process utilizes a combination of alcohol solvents to first precipitate and then recrystallize the product.
Methodology:
-
Initial Precipitation (Anti-solvent Addition):
-
Begin with the concentrated syrup containing the crude this compound product in a suitable reactor.
-
To this syrup, add dehydrated ethanol (a C1-C4 alkyl alcohol) in a volume approximately 5-10 times the volume of the syrup.[3][4]
-
Stir the mixture vigorously for 2 hours at ambient temperature. A large volume of white solid will precipitate.
-
Isolate the precipitated solid by filtration.
-
-
Recrystallization:
-
Dissolve the filtered white solid in anhydrous methanol (a C1-C4 alkyl alcohol) at a ratio of approximately 1g solid to 3-4 mL of methanol.[3]
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate, to the methanolic solution to remove residual moisture. Filter to remove the drying agent.
-
To the dried mother liquor, add activated carbon (gac) for decolorization. Heat the mixture to 50°C and stir for 10 minutes.[3]
-
Filter the hot solution to remove the activated carbon.
-
-
Cooling Crystallization:
-
Final Product Isolation:
Protocol 2: Direct Crystallization following Catalytic Hydrogenation
This protocol describes the crystallization of this compound directly after the final hydrogenation step in its synthesis, yielding a high-purity product.[5]
Methodology:
-
Post-Reaction Workup:
-
Following the catalytic hydrogenation of 6-deoxy-6-hydroxyethylamino-α-L-sorbose in an alcohol solvent, filter the reaction mixture under pressure to remove the catalyst.[5]
-
-
Concentration and Crystallization:
-
Product Isolation:
-
Collect the formed crystals via suction filtration.
-
Wash the crystals with a small amount of cold alcohol solvent.
-
Dry the final product under vacuum to yield this compound crystals.
-
This method reports a yield greater than 90% and a purity exceeding 99% (by HPLC).[5]
-
Data Summary
Table 1: this compound Solubility and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₅ | [6] |
| Molecular Weight | 207.22 g/mol | [7] |
| Appearance | White to pale-yellow crystalline powder | [6][8] |
| Melting Point | 114°C | [6][8] |
| Water Solubility | Soluble (up to 60 mg/mL) | [1][3][8] |
| Ethanol Solubility | Slightly soluble | [3] |
| Methanol Solubility | Soluble | [3] |
| DMSO Solubility | Soluble (up to 50 mg/mL with warming) | [8][9] |
| pKa | 5.9 | [1] |
Table 2: Summary of Crystallization Protocol Parameters and Outcomes
| Parameter | Protocol 1: Mixed Alcohol System | Protocol 2: Post-Hydrogenation |
| Starting Material | Crude this compound Syrup | Post-Hydrogenation Reaction Mixture |
| Primary Solvent(s) | Methanol | Alcohol Solvent (e.g., Ethanol) |
| Anti-solvent / Precipitant | Dehydrated Ethanol | Not Applicable |
| Decolorization Agent | Activated Carbon | Not specified |
| Drying Agent | Anhydrous Magnesium Sulfate | Not specified |
| Crystallization Temp. | 5°C to 10°C | 20°C to 30°C |
| Crystallization Time | 1 - 4 hours | 7 - 8 hours |
| Reported Purity (HPLC) | 99.3% | > 99% |
| Reported Yield | 73.1% | > 90% |
| Source(s) | [3][4] | [5] |
Visualizations: Workflows and Signaling Pathways
Diagram 1: General Workflow for this compound Crystallization
This diagram illustrates the multi-step process for purifying this compound from a crude syrup to a final crystalline product as described in Protocol 1.
Caption: Workflow for the purification and crystallization of this compound.
Diagram 2: Mechanism of Action of this compound
This diagram shows the primary mechanism of action of this compound in the small intestine.
Caption: this compound inhibits α-glucosidase, delaying carbohydrate digestion.
Diagram 3: this compound's Influence on Cellular Signaling Pathways
This diagram outlines how this compound has been shown to modulate several interconnected signaling pathways in B16F10 melanoma cells, leading to the downregulation of melanogenesis.[10]
Caption: this compound's inhibitory effects on key signaling pathways.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CN101289418B - this compound crystal and method for preparing same - Google Patents [patents.google.com]
- 4. CN101302549A - High-purity this compound production process - Google Patents [patents.google.com]
- 5. CN107746385A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. This compound | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound CAS#: 72432-03-2 [m.chemicalbook.com]
- 9. This compound | CAS 72432-03-2 | alpha-glucosidase inhibitor [stressmarq.com]
- 10. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of Miglitol with Other Antidiabetic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of miglitol in combination with other antidiabetic agents to explore synergistic effects on glycemic control. Detailed protocols and data presentations are included to guide researchers in designing and interpreting relevant studies.
Introduction
This compound, an α-glucosidase inhibitor, delays the absorption of carbohydrates from the small intestine, thereby reducing postprandial glucose excursions.[1][2][3][4][5] Its unique mechanism of action makes it a valuable agent for combination therapy in the management of type 2 diabetes. When combined with other antidiabetic drugs with complementary mechanisms, this compound can contribute to a synergistic improvement in glycemic control.[6][7] This document outlines experimental approaches to study these synergistic effects.
Data on Synergistic Effects of this compound Combination Therapies
The following tables summarize the quantitative outcomes from key clinical studies investigating the synergistic effects of this compound with other antidiabetic compounds.
Table 1: this compound in Combination with Metformin
| Parameter | Metformin Monotherapy | This compound + Metformin Combination | p-value | Reference |
| Mean Placebo-Subtracted HbA1c Reduction | -1.25% | -1.78% | 0.002 | [6][7][8] |
| Change in Fasting Plasma Glucose (mg/dL) | -20.4 | -44.8 | 0.0025 | [6][8] |
| 2-h Postprandial Glucose AUC Reduction (mg/dL) | -18.0 | -59.0 | 0.0001 | [6][8] |
| Responder Rate (%) | 45.52% | 70.6% | 0.0014 | [6][8] |
Table 2: this compound in Combination with Insulin in Type 1 Diabetes
| Parameter | Baseline (Before this compound) | 12 Weeks with this compound | p-value | Reference |
| 2-h Post-breakfast Plasma Glucose (mg/dL) | 250.7 ± 102.0 | 212.0 ± 95.8 | 0.01 | [9][10][11] |
| Daily Insulin Dosage (U/day) | 41.6 ± 17.1 | 39.8 ± 17.4 | < 0.001 | [9][10][11] |
Table 3: this compound in Combination with Sitagliptin and Insulin
| Parameter | Insulin Alone | Insulin + Sitagliptin | Insulin + this compound | Insulin + Sitagliptin + this compound | Reference |
| Postprandial GLP-1 Levels | Baseline | Higher | Higher | Even Higher | [12][13] |
| Postprandial Glucagon Levels | Baseline | Suppressed | - | More Prominently Suppressed | [12][13] |
| Postprandial GIP Levels | Baseline | Decreased | Decreased | Decreased | [12][13] |
Experimental Protocols
Protocol 1: Evaluating the Synergistic Effect of this compound and Metformin in Type 2 Diabetes
This protocol is based on a multicenter, double-blind, placebo-controlled study.[7][8]
1. Subject Recruitment:
-
Recruit patients with type 2 diabetes inadequately controlled by diet alone.
-
Inclusion criteria: HbA1c levels between 7.5% and 10.5%.[14]
2. Study Design:
-
Run-in Period: An 8-week single-blind placebo run-in period.[7][8]
-
Randomization: Randomly assign patients to one of four treatment groups for 36 weeks:
-
Group A: Placebo
-
Group B: this compound alone
-
Group C: Metformin alone
-
Group D: this compound + Metformin
-
-
Dosage:
3. Efficacy Assessments:
4. Statistical Analysis:
-
Perform an intent-to-treat analysis on all randomized patients who received at least one dose of the study medication.
-
Use appropriate statistical tests (e.g., ANCOVA) to compare the changes in efficacy parameters between the treatment groups.
Protocol 2: Assessing the Efficacy of this compound as an Add-on Therapy to Insulin in Type 1 Diabetes
This protocol is adapted from a study investigating this compound's effect in patients with type 1 diabetes on intensive insulin therapy.[9][10]
1. Subject Recruitment:
-
Recruit patients with type 1 diabetes undergoing intensive insulin therapy.
2. Study Design:
-
Observation Period: A 4 to 10-week observation period to establish baseline parameters.[9]
-
Treatment Period: A 12-week treatment period where all subjects receive this compound.[9]
-
Dosage:
3. Efficacy Assessments:
-
Postprandial plasma glucose levels, particularly after breakfast.[9][10][11]
-
HbA1c levels.
-
Frequency of hypoglycemic events.[15]
4. Safety Monitoring:
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and Metformin.
References
- 1. drugs.com [drugs.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. drugs.com [drugs.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The synergistic effect of this compound plus metformin combination therapy in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy of this compound and insulin in type 1 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination therapy of this compound and insulin in type 1 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the Addition of Sitagliptin and this compound on Insulin-Treated Type 2 Diabetes | springermedizin.de [springermedizin.de]
- 13. Effect of the addition of sitagliptin and this compound on insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound combined with metformin improves glycaemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound in combination with intensive insulin therapy on blood glucose control with special reference to incretin responses in type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Evaluating Miglitol's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglitol, an alpha-glucosidase inhibitor, is a well-established oral anti-diabetic drug.[1] Emerging evidence suggests that beyond its glucose-lowering effects, this compound may possess significant anti-inflammatory properties. Studies have indicated its potential to modulate inflammatory responses by reducing the expression of key pro-inflammatory cytokines.[2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to thoroughly evaluate the anti-inflammatory effects of this compound. The methodologies outlined here are intended to guide researchers in generating robust and reproducible data for assessing the therapeutic potential of this compound in inflammatory conditions.
Putative Anti-inflammatory Signaling Pathways of this compound
While the precise in vivo anti-inflammatory mechanisms of this compound are still under investigation, preclinical studies suggest the involvement of key signaling pathways that regulate the inflammatory response. The following diagram illustrates the potential signaling cascades that may be modulated by this compound.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
To comprehensively evaluate the anti-inflammatory properties of this compound in vivo, a multi-model approach is recommended. The following protocols for Lipopolysaccharide (LPS)-induced endotoxemia, Carrageenan-induced paw edema, and Dextran Sulfate Sodium (DSS)-induced colitis provide standardized methods to assess efficacy.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Endotoxemia) Model
This model is used to study acute systemic inflammatory responses.
Experimental Workflow:
Caption: Workflow for LPS-induced endotoxemia model.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimation: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound (Dose 1) + LPS
-
This compound (Dose 2) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound (e.g., 50, 100 mg/kg) or vehicle orally (p.o.) 1 hour before LPS challenge.
-
Induction of Endotoxemia: Inject Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) intraperitoneally (i.p.).
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture for serum separation. Euthanize the animals and harvest tissues (e.g., lungs, liver, spleen) for further analysis.
-
Endpoints and Analysis:
-
Serum Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity: Quantify neutrophil infiltration in tissues by measuring MPO activity.
-
Carrageenan-Induced Paw Edema Model
This is a widely used model of acute localized inflammation.
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimation: Acclimate animals as described for the LPS model.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound (e.g., 50, 100 mg/kg, p.o.) or vehicle 1 hour prior to carrageenan injection. A positive control group receiving a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model mimics aspects of inflammatory bowel disease (IBD).
Experimental Workflow:
Caption: Workflow for DSS-induced colitis model.
Methodology:
-
Animals: Female C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate animals as previously described.
-
Grouping: Randomly divide mice into treatment groups (n=8-10 per group).
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.
-
Drug Administration: Administer this compound (e.g., 50, 100 mg/kg, p.o.) or vehicle daily throughout the DSS administration period. A positive control such as Mesalamine can be used.
-
Clinical Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Termination and Analysis: On day 8, euthanize the animals and collect the entire colon.
-
Macroscopic Evaluation: Measure colon length and weight.
-
Histopathology: Prepare "Swiss rolls" of the colon for H&E staining to assess the severity of inflammation, ulceration, and crypt damage.
-
Tissue Cytokine Levels: Homogenize a portion of the colon to measure the levels of TNF-α, IL-1β, and IL-6.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between treatment groups.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Saline | - | Value ± SEM | Value ± SEM | Value ± SEM |
| Vehicle + LPS | - | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound + LPS | 50 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound + LPS | 100 | Value ± SEM | Value ± SEM | Value ± SEM |
| Dexamethasone + LPS | 1 | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | Value ± SEM | - |
| This compound | 50 | Value ± SEM | Value |
| This compound | 100 | Value ± SEM | Value |
| Indomethacin | 10 | Value ± SEM | Value |
Table 3: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Final Body Weight (% of initial) | DAI Score (Day 7) | Colon Length (cm) |
| Control | - | Value ± SEM | Value ± SEM | Value ± SEM |
| DSS + Vehicle | - | Value ± SEM | Value ± SEM | Value ± SEM |
| DSS + this compound | 50 | Value ± SEM | Value ± SEM | Value ± SEM |
| DSS + this compound | 100 | Value ± SEM | Value ± SEM | Value ± SEM |
| DSS + Mesalamine | 100 | Value ± SEM | Value ± SEM | Value ± SEM |
Summary of In Vivo Anti-inflammatory Effects of this compound
Published studies have demonstrated that this compound administration can lead to a significant reduction in the gene expression of pro-inflammatory cytokines. In a study using diabetic rats, dietary supplementation with this compound suppressed the increase in messenger RNA levels of interleukin-6, tumor necrosis factor-α, and interferon-γ in peripheral leukocytes.[2] Another study in viscerally obese subjects showed that a single dose of this compound significantly suppressed the postprandial increase in interleukin-6.[3] Furthermore, this compound treatment has been shown to decrease high-sensitivity C-reactive protein levels in diabetic rats.[5] While these findings are promising, further quantitative data from standardized in vivo inflammation models are needed to fully characterize the anti-inflammatory profile of this compound.
Conclusion
The experimental designs and protocols detailed in this document provide a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory effects. By employing these standardized models and analytical methods, researchers can generate robust data to elucidate the mechanisms of action and assess the therapeutic potential of this compound in a range of inflammatory conditions. The consistent observation of reduced pro-inflammatory markers in previous studies warrants further investigation using these targeted in vivo models to provide a more complete picture of this compound's anti-inflammatory capabilities.
References
- 1. Longitudinal analysis of inflammation and microbiota dynamics in a model of mild chronic dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with the α-glucosidase inhibitor this compound from the preonset stage in Otsuka Long-Evans Tokushima Fatty rats improves glycemic control and reduces the expression of inflammatory cytokine genes in peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses the postprandial increase in interleukin 6 and enhances active glucagon-like peptide 1 secretion in viscerally obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha-glucosidase inhibitor this compound suppresses postprandial hyperglycaemia and interleukin-1beta and tumour necrosis factor-alpha gene expression in rat peripheral leucocytes induced by intermittent sucrose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, an alpha-glucosidase inhibitor, on atherogenic outcomes in balloon-injured diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Miglitol in research on postprandial hyperglycemia management
Application Notes: Miglitol in Postprandial Hyperglycemia Research
Introduction
This compound is an oral alpha-glucosidase inhibitor (α-GI) used in the management of type 2 diabetes mellitus.[1][2] As a deoxynojirimycin derivative, its primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[3][4] This action delays the breakdown of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose, thereby blunting the characteristic sharp rise in blood glucose levels after a meal (postprandial hyperglycemia).[5][6] Controlling postprandial glucose excursions is crucial for overall glycemic control and reducing the risk of long-term diabetic complications, including cardiovascular diseases.[5][7]
Mechanism of Action
This compound exerts its antihyperglycemic effect locally within the gastrointestinal tract.[5] By competitively inhibiting membrane-bound intestinal α-glucoside hydrolase enzymes, it slows down the digestion of carbohydrates.[6] This delay shifts the absorption of glucose to more distal parts of the small intestine. An important secondary effect of this delayed carbohydrate absorption is the enhanced secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion, suppresses glucagon release, and may aid in appetite regulation.[8][9] Unlike other α-GIs such as acarbose, this compound is almost completely absorbed from the small intestine and excreted unchanged by the kidneys.[3][4]
Key Research Applications & Quantitative Data
Glycemic and Insulinemic Control
Clinical studies consistently demonstrate this compound's efficacy in reducing postprandial glucose and insulin levels. It effectively smooths postprandial glucose peaks, leading to modest but significant reductions in glycosylated hemoglobin (HbA1c) by approximately 0.5-1.0%.[10]
Table 1: Effect of this compound on Postprandial Glucose and Insulin
| Parameter | Condition | Baseline (Mean ± SEM) | After this compound (Mean ± SEM) | % Change / p-value | Source |
|---|---|---|---|---|---|
| Plasma Glucose (mg/dL) | 60 min post-meal | 175.2 ± 4.9 | 132.2 ± 4.8 | p < 0.001 | [7] |
| 120 min post-meal | 171.5 ± 6.6 | 137.1 ± 6.1 | p < 0.001 | [7] | |
| Serum Insulin (μU/mL) | 60 min post-meal | 47.1 ± 5.2 | 27.0 ± 6.1 | p = 0.031 | [7] |
| 120 min post-meal | 56.6 ± 5.8 | 34.1 ± 5.5 | p = 0.015 | [7] | |
| Blood Glucose (mmol/90 min) | Maltose Overload | 364 ± 58 | 205 ± 12 | p < 0.05 | [11] |
| HbA1c (%) | 8-week treatment | (Control Diet) | Significantly decreased | - |[12] |
Incretin (GLP-1 and GIP) Modulation
This compound enhances the postprandial secretion of GLP-1 while suppressing Gastric Inhibitory Polypeptide (GIP).[8] This dual action is beneficial, as elevated GLP-1 improves glycemic control. The increase in GLP-1 is attributed to the delayed delivery of carbohydrates to the distal small intestine, where L-cells that secrete GLP-1 are abundant.[13]
Table 2: Effect of this compound on Incretin Hormones
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| GLP-1 Secretion | Post-meal | Enhanced and prolonged release; incremental area under the curve (AUC) was about twofold that of placebo. | [8] |
| Maltose Co-administration | Significantly higher GLP-1 secretion compared to acarbose plus maltose (p < 0.01). | [14] | |
| GIP Secretion | Post-meal | Suppressed plasma GIP secretion. | [8] |
| | Post-meal | Remarkable reductions in active GIP levels. |[13] |
Management of Metabolic Syndrome and Cardiovascular Risk Factors
Research indicates that this compound has favorable effects beyond glycemic control, impacting visceral fat and cardiovascular risk markers in patients with metabolic syndrome.[15]
Table 3: Effect of this compound on Metabolic and Cardiovascular Parameters (12-week study)
| Parameter | Baseline (Mean) | After this compound (Mean) | p-value | Source |
|---|---|---|---|---|
| Visceral Fat Area (cm²) | 188 | 161 | p < 0.0001 | [15] |
| Body Weight Reduction (%) | - | 5.1% | - | [15] |
| Systolic Blood Pressure (mmHg) | 142 | 133 | p < 0.001 | [15] |
| hs-CRP (mg/dL) | 0.778 | 0.359 | p = 0.001 |[7] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound (or test compounds) against α-glucosidase from Saccharomyces cerevisiae.
Materials and Reagents:
-
α-Glucosidase (from baker's yeast, e.g., Sigma-Aldrich G5003)[16]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate[16]
-
This compound (or test compound) and Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)[17]
-
Sodium carbonate (Na₂CO₃, 0.2 M or 1 M) for reaction termination[16][17]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Dissolve α-glucosidase and pNPG in phosphate buffer. Dissolve this compound and control compounds in DMSO and then dilute with buffer.[16]
-
Pre-incubation: In a 96-well plate, add 20 µL of the this compound solution to 20 µL of the α-glucosidase solution (e.g., 2 U/mL). Incubate at 37°C for 5-15 minutes.[16][17]
-
Reaction Initiation: Add 20 µL of pNPG solution (e.g., 1 mM) to each well to start the reaction.[17]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[17]
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[17]
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[17]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_blank) - (Abs_sample - Abs_sample_blank)] / (Abs_control - Abs_blank) * 100 Where Abs_control has the enzyme but no inhibitor, and blanks contain no enzyme.[17]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound improves postprandial endothelial dysfunction in patients with acute coronary syndrome and new-onset postprandial hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound on glucagon-like peptide-1 secretion and appetite sensations in obese type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. This compound: assessment of its role in the treatment of patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound administration to non-insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, an α-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. Additive Effects of this compound and Anagliptin on Insulin-Treated Type 2 Diabetes Mellitus: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, α-glycosidase inhibitor, reduces visceral fat accumulation and cardiovascular risk factors in subjects with the metabolic syndrome: a randomized comparable study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro α-glucosidase inhibitory assay [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miglitol Stability Issues in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Miglitol, ensuring the stability of aqueous solutions is paramount for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common stability issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
This compound is known to have limited stability in aqueous solutions.[1] Forced degradation studies have shown that it is particularly susceptible to oxidative degradation.[2][3] Its stability is also influenced by the pH and temperature of the solution. Due to these stability concerns, it is highly recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous stocks. One major supplier recommends not storing aqueous solutions for more than one day.[1]
Q2: What are the primary factors that cause this compound to degrade in an aqueous solution?
The primary factors contributing to this compound degradation in aqueous solutions are:
-
Oxidation: This is the most significant degradation pathway identified in forced degradation studies.[2][3] The presence of dissolved oxygen can lead to the formation of degradation products.
-
pH: this compound's stability is pH-dependent. While it can degrade under both acidic and basic conditions, some evidence suggests that maintaining a pH in the range of 6.0-7.5 can improve its stability.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, it is advisable to store solutions at low temperatures, such as 2-8°C, for short periods.
Q3: What are the visible signs of this compound degradation in a solution?
Visible signs of degradation, such as color change or precipitation, may not always be apparent. The most reliable way to assess the stability of a this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products.
Q4: Can I store this compound stock solutions in the freezer?
While freezing can slow down chemical degradation, the impact of freeze-thaw cycles on this compound stability in aqueous solutions has not been extensively studied. If you need to store aliquots, it is crucial to minimize the number of freeze-thaw cycles. However, the most reliable approach is to prepare fresh solutions before each experiment.
Q5: Are the degradation products of this compound biologically active?
Currently, there is a lack of publicly available information on the specific biological activities of this compound's degradation products. It is possible that these degradation products could interfere with your experimental system, leading to inaccurate or misleading results. To mitigate this risk, using freshly prepared this compound solutions is the best practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the aqueous solution, leading to a lower effective concentration and the presence of potentially interfering degradation products. | Prepare a fresh this compound solution immediately before each experiment. Validate the concentration and purity of your stock solution using a suitable analytical method like HPLC if you suspect degradation. |
| Difficulty dissolving this compound in aqueous buffers. | This compound has good solubility in water and aqueous buffers like PBS.[1] If you are experiencing issues, it might be related to the quality of the this compound powder or the buffer. | Ensure you are using a high-purity grade of this compound. Confirm the pH and composition of your buffer. Gentle warming and sonication may aid dissolution, but avoid excessive heat. |
| Need to store an aqueous solution for a short period. | Experimental workflow requires a solution to be stored for a few hours or overnight. | If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. Consider preparing the solution in a buffer with a pH between 6.0 and 7.5. Purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound can help to minimize oxidative degradation.[1] |
Experimental Protocols
Protocol for Preparing a Fresh Aqueous this compound Stock Solution
This protocol is designed to minimize degradation during preparation for in vitro research applications.
-
Materials:
-
This compound powder (high purity)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile, conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Bring the this compound powder to room temperature before weighing.
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the desired volume of sterile water or buffer to the tube. To minimize oxidation, it is recommended to first purge the solvent with an inert gas for 5-10 minutes.
-
Immediately cap the tube and vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid prolonged heating.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the freshly prepared solution immediately for your experiments.
-
Forced Degradation Study Protocol (for analytical validation)
This protocol outlines a general procedure for inducing this compound degradation to identify and quantify degradation products, typically for validating a stability-indicating HPLC method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 1 hour.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at 60°C for 1 hour.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 100°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to a calibrated light source (e.g., UV and visible light) for a defined period.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples as appropriate.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Soluble | --INVALID-LINK-- |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | ~3 mg/mL | [1] |
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Temperature | Duration | Observation |
| Acid Hydrolysis | 1N HCl | 1 hour at 60°C | Some degradation observed. |
| Base Hydrolysis | 1N NaOH | 1 hour at 60°C | Some degradation observed. |
| Oxidation | 3% H₂O₂ | 1 hour at 60°C | Significant degradation observed. |
| Thermal Degradation | 100°C (dry heat) | 24 hours | Minimal degradation observed. |
| Photolytic Degradation | UV/Visible light | Not specified | Minimal degradation observed. |
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions in research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques [mdpi.com]
Troubleshooting interference in Miglitol enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miglitol enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical this compound enzymatic assay?
A common method for determining α-glucosidase activity involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm.[1] this compound, an inhibitor of α-glucosidase, will reduce the rate of this reaction, and the degree of inhibition can be calculated by comparing the enzyme activity with and without the inhibitor.
Q2: My enzyme seems to be inactive, as I am not observing any color change. What are the possible causes?
There are several potential reasons for a lack of enzyme activity. Firstly, the enzyme may have degraded due to improper storage or handling. It is crucial to store the enzyme at the recommended temperature, often -20°C, and avoid repeated freeze-thaw cycles.[2][3] Secondly, the assay conditions, particularly the pH of the buffer, may not be optimal for enzyme activity.[4] Ensure the buffer pH is within the optimal range for the specific α-glucosidase being used. Finally, there could be an issue with the substrate preparation.[4]
Q3: The color in my assay develops too quickly, even in the inhibited samples. What should I do?
Rapid color development suggests that the enzyme concentration is too high.[5] This can make it difficult to accurately measure the initial rate of the reaction. To address this, you should reduce the enzyme concentration to a level that provides a measurable and linear rate of product formation over time.
Q4: I am observing high background absorbance in my blank wells. What could be the reason?
High background absorbance can be caused by several factors. If your test sample, such as a plant extract, is colored, it can interfere with the absorbance reading.[5][6] It is essential to include a sample blank (containing the sample but no enzyme) to correct for this. Additionally, the substrate itself might undergo slow, spontaneous hydrolysis, contributing to background color. A substrate blank (containing substrate but no enzyme) can help to account for this.[6]
Q5: What are some known substances that can interfere with α-glucosidase assays?
Several classes of compounds are known to interfere with α-glucosidase activity. These include thiol-containing reagents (e.g., dithiothreitol, 2-mercaptoethanol), various metal ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+), detergents (SDS, Triton™ X-100, TWEEN®), and chelating agents like EDTA. It is also important to consider that components of your test sample matrix could have inhibitory or enhancing effects on the enzyme.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound enzymatic assay experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | 1. Inactive enzyme due to improper storage or handling.[4] 2. Incorrect assay buffer pH.[4] 3. Substrate solution prepared incorrectly or degraded. | 1. Ensure the enzyme is stored at the recommended temperature and avoid multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. 2. Verify the pH of the assay buffer and ensure it is optimal for the enzyme. 3. Prepare fresh substrate solution and ensure it is fully dissolved. |
| High background absorbance | 1. Colored test compounds in the sample.[5][6] 2. Spontaneous hydrolysis of the substrate.[6] 3. Contaminated reagents or microplate. | 1. Run a sample blank containing the test compound and all assay components except the enzyme to subtract the background absorbance. 2. Include a substrate blank containing all assay components except the enzyme. 3. Use fresh, high-purity reagents and clean, high-quality microplates. |
| Inconsistent or non-reproducible results | 1. Pipetting errors, especially with small volumes. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and be mindful of technique, especially when preparing serial dilutions. 2. Ensure a stable and uniform incubation temperature. 3. Mix the contents of the wells thoroughly after adding each reagent. |
| Precipitation in wells | 1. Low solubility of the test compound in the assay buffer. 2. High concentration of the test compound. | 1. Consider using a small amount of a co-solvent like DMSO to dissolve the test compound, ensuring the final concentration of the co-solvent does not affect enzyme activity.[6] 2. Test a lower concentration range of your compound. |
Quantitative Data Summary
The inhibitory potential of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value can vary depending on the specific experimental conditions.
| Parameter | Value/Range | Notes |
| This compound Dosage (Clinical) | 50 or 100 mg three times daily[7] | For treatment of type 2 diabetes mellitus. |
| Reduction in Postprandial Blood Glucose | Approximately 50% with this compound treatment[8] | Observed in clinical studies with NIDDM patients. |
| Enzyme Concentration | 0.01 U/mL - 2 U/mL | The optimal concentration should be determined experimentally.[9][10] |
| Substrate (pNPG) Concentration | 1 mM - 1.25 mM | The concentration can be optimized based on the Km of the enzyme.[9][10] |
| Incubation Temperature | 37°C | A common temperature for enzymatic assays.[9] |
| Incubation Time | 5 - 20 minutes | Should be within the linear range of the reaction.[9] |
Experimental Protocols
Key Experiment: In Vitro α-Glucosidase Inhibitory Assay
This protocol is a generalized procedure for determining the α-glucosidase inhibitory activity of this compound.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of different concentrations of this compound solution to the test wells.
-
For the control well (100% enzyme activity), add 20 µL of phosphate buffer instead of the inhibitor.
-
For the blank well, add 20 µL of phosphate buffer.
-
-
Enzyme Incubation:
-
Add 20 µL of the α-glucosidase solution to the test and control wells.
-
Incubate the plate at 37°C for 5 minutes.
-
-
Substrate Addition and Reaction:
-
To initiate the reaction, add 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to all wells.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition can be calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Where:
-
Abscontrol is the absorbance of the control well.
-
Abssample is the absorbance of the well with this compound.
-
-
Visualizations
Caption: Workflow for α-Glucosidase Inhibition Assay.
Caption: Mechanism of this compound Action.
References
- 1. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. abcam.cn [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha-Glucosidase inhibition by this compound in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
Technical Support Center: Optimizing Miglitol Dosage and Administration in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miglitol in rodent models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an alpha-glucosidase inhibitor. It competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.[1][2]
2. What are the recommended dosage ranges for this compound in rats and mice?
Dosages can vary depending on the rodent model and study objective. For acute studies in rats, oral gavage doses of 1-10 mg/kg have been used. In chronic studies, this compound is often administered in the diet at concentrations ranging from 10-40 mg/100g of diet or at 800 ppm.[3][4][5]
3. What are the common routes of administration for this compound in rodent studies?
The most common routes are oral gavage for precise, acute dosing, and incorporation into the diet for chronic studies. Administration in drinking water is also a potential method.
4. What is the pharmacokinetic profile of this compound in rodents?
This compound is rapidly absorbed and eliminated in rats, with a half-life of approximately 2 hours.[6] Its absorption can become saturated at higher doses. It is primarily distributed in the extracellular fluid and is excreted unchanged by the kidneys.
5. What are the expected physiological effects of this compound in diabetic rodent models?
In diabetic rodent models, this compound has been shown to delay the onset of diabetes, improve glycemic control, reduce postprandial blood glucose levels, and preserve pancreatic beta-cell function.[5]
Troubleshooting Guides
Issue 1: Lack of Efficacy or Unexpected Results
Question: I am not observing the expected reduction in blood glucose levels in my diabetic rodent model after this compound administration. What could be the issue?
Possible Causes and Solutions:
-
Incorrect Dosage: The dose of this compound may be too low for the specific rodent model. Diabetic models can have varying degrees of insulin resistance and hyperglycemia.
-
Recommendation: Review the literature for dosages used in similar models. Consider performing a dose-response study to determine the optimal dose for your specific model. Doses up to 10 mg/kg via oral gavage have shown significant effects in rats.[7]
-
-
Timing of Administration: For acute studies, this compound should be administered just before or at the beginning of a meal or glucose challenge to effectively inhibit carbohydrate digestion.
-
Recommendation: Ensure the timing of administration aligns with the feeding schedule or glucose challenge in your experimental design.
-
-
Diet Composition: The efficacy of this compound is dependent on the carbohydrate content of the diet. If the diet is low in complex carbohydrates, the effect of this compound will be minimal.
-
Recommendation: Ensure the diet contains a sufficient amount of complex carbohydrates for this compound to act upon.
-
-
Compound Stability: Improper storage or preparation of the this compound solution can lead to degradation of the active compound.
-
Recommendation: Prepare fresh solutions for oral gavage daily. When mixed in the diet, ensure proper and homogenous mixing to guarantee consistent dosage.
-
-
Animal Model Characteristics: The specific strain and type of diabetic model can influence the response to this compound. Some models may be less responsive to alpha-glucosidase inhibitors.
-
Recommendation: Thoroughly research the characteristics of your chosen animal model and its suitability for studying the effects of this compound.
-
Issue 2: Gastrointestinal Side Effects
Question: My rodents are experiencing diarrhea and/or flatulence after this compound administration. How can I manage this to avoid confounding my results?
Possible Causes and Solutions:
-
Mechanism of Action: The gastrointestinal side effects are a direct result of the undigested carbohydrates reaching the lower gastrointestinal tract, leading to fermentation by gut bacteria. This is an expected pharmacological effect.[1][2]
-
Dosage: Higher doses of this compound are more likely to cause significant gastrointestinal upset.[1]
-
Recommendation: Start with a lower dose and gradually increase it over a few days to allow the animals to adapt. This can help mitigate the severity of the side effects.[2]
-
-
Dietary Fiber: The type and amount of fiber in the diet can influence the severity of gastrointestinal side effects.
-
Recommendation: Maintain a consistent and standard diet across all experimental groups to minimize variability. Avoid sudden changes in diet.
-
-
Hydration: Diarrhea can lead to dehydration, which can be a confounding factor in metabolic studies.
-
Recommendation: Ensure animals have ad libitum access to water at all times. Monitor for signs of dehydration.
-
-
Acclimation Period: A sufficient acclimation period can help the animals' gut microbiota adapt to the presence of undigested carbohydrates.
-
Recommendation: Include an acclimation period of at least one week with the this compound-containing diet before starting experimental measurements.
-
Data Presentation
Table 1: Dosage and Effects of this compound in Rat Models
| Rat Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Goto-Kakizaki (GK) | 1, 3, 10 mg/kg | Oral Gavage (acute) | Single dose | 10 mg/kg decreased the incremental blood glucose AUC by 45% after sucrose loading. | |
| Goto-Kakizaki (GK) | 10, 20, 40 mg/100g diet | Dietary Admixture | 8 weeks | 40 mg/100g diet significantly decreased HbA1c levels. | [3] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) | 800 ppm in diet | Dietary Admixture | 65 weeks | Delayed onset of diabetes and preserved insulin secretory function. | [5] |
| Wistar Fatty | 40 mg/100g high-fat diet | Dietary Admixture | 29 days | Significantly decreased plasma glucose and glycoalbumin levels. | [8] |
| Non-insulin-dependent diabetic rats | 10 mg/kg | Oral Gavage (chronic) | 2 days | Blood glucose dropped from 7.53 to 4.40 mmol/l. | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species (Strain) | Dose | Route | Tmax (h) | t1/2 (h) | Key Notes | Reference |
| Rat | Not specified | Oral | ~2-3 | ~2 | Absorption is saturable at high doses. | [6] |
| Rat | 50 mg/kg | Oral | ~0.88 | ~1.2 | Rapid absorption and elimination. | [6] |
| Mouse | Not specified | Oral | Not specified | Not specified | Systemic absorption is a key feature compared to other alpha-glucosidase inhibitors like acarbose. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose [CMC] in water)
-
Mortar and pestle (optional, for suspension)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve or Suspend in Vehicle:
-
For a solution (if soluble in the vehicle): Add the weighed this compound to a volumetric flask. Add a portion of the vehicle and dissolve the powder completely using a magnetic stirrer. Once dissolved, add the vehicle to the final volume.
-
For a suspension (if not fully soluble): A common vehicle is 0.5% CMC. To prepare, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to avoid clumping. Heat gently if necessary to aid dissolution. Cool to room temperature before use. Add the weighed this compound to the vehicle and stir continuously to ensure a homogenous suspension.
-
-
Administration: Administer the solution or suspension immediately after preparation to ensure accurate dosing. If using a suspension, stir continuously during dosing to prevent settling. The recommended gavage volume for mice is typically 5-10 mL/kg.
Protocol 2: Preparation of this compound-Containing Rodent Diet
Materials:
-
This compound powder
-
Standard rodent chow (powdered form)
-
Large mixer (e.g., a V-blender or a planetary mixer)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Determine the desired concentration of this compound in the diet (e.g., 40 mg/100g or 800 ppm). Calculate the total amount of this compound needed for the batch of diet you are preparing.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound.
-
Pre-mixing: To ensure homogenous distribution, first mix the weighed this compound with a small portion of the powdered rodent chow in a separate container.
-
Final Mixing: Add the pre-mix to the bulk of the powdered chow in the large mixer. Mix for a sufficient duration (e.g., 15-30 minutes) to ensure uniform distribution of the this compound throughout the diet.
-
Pelleting (Optional): If desired, the mixed powder can be pelleted using a pellet press.
-
Storage: Store the this compound-containing diet in a cool, dry, and dark place. Clearly label the container with the compound name, concentration, and preparation date.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for acute this compound administration.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. This compound: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: assessment of its role in the treatment of patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against age-dependent weight gain in mice: A potential role of increased UCP1 content in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha-glucosidase inhibitor this compound delays the development of diabetes and dysfunctional insulin secretion in pancreatic beta-cells in OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics and tissue distribution of Ramulus Mori (Sangzhi) alkaloids in rats and its effects on liver enzyme activity [frontiersin.org]
- 7. Effects of this compound, an α-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Effect of this compound, an alpha-glucosidase inhibitor, on atherogenic outcomes in balloon-injured diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound administration to non-insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents diet-induced obesity by stimulating brown adipose tissue and energy expenditure independent of preventing the digestion of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing analytical challenges in Miglitol impurity profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the impurity profiling of Miglitol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be aware of?
A1: During the synthesis and storage of this compound, several related substances and degradation products can arise. The most common process-related impurity is 1-deoxynojirimycin (DNJ), which is a key starting material.[1] Other potential impurities include various epimers of this compound. Under stress conditions, particularly oxidation, this compound can degrade to form other impurities.[1][2]
Q2: Which analytical technique is most suitable for this compound impurity profiling?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for the separation and quantification of this compound and its impurities.[1][2][3] This method, often coupled with UV detection, provides good resolution and sensitivity. For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][4]
Q3: My this compound sample is showing significant degradation. What are the likely causes?
A3: this compound is particularly susceptible to oxidative degradation.[1][2] Exposure to oxidizing agents, and to a lesser extent, thermal stress, can lead to the formation of degradation products. It is crucial to handle and store this compound samples under appropriate conditions to minimize degradation. Forced degradation studies have shown that this compound is relatively stable under acidic, basic, and photolytic stress conditions.[1][2]
Troubleshooting Guides
HPLC Method Development and Analysis
Issue 1: Poor resolution between this compound and its impurities, especially 1-deoxynojirimycin (DNJ).
-
Possible Causes & Solutions:
-
Inappropriate Column: Standard C18 columns may not provide optimal separation. A prevail carbohydrate ES column has been shown to be effective.[1][2]
-
Mobile Phase Composition: The polarity and pH of the mobile phase are critical. A gradient elution with a mobile phase consisting of a buffer (e.g., 10 mM dipotassium hydrogen orthophosphate adjusted to pH 8.0) and an organic modifier (e.g., acetonitrile) can improve resolution.[1][2]
-
Flow Rate and Temperature: Optimizing the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C) can enhance separation efficiency.[1][2]
-
Issue 2: Inconsistent retention times for the this compound peak.
-
Possible Causes & Solutions:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase composition before each injection.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH, can lead to shifts in retention time. Prepare fresh mobile phase for each analysis and ensure accurate pH measurement.
-
Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider replacing the column.
-
Issue 3: Low sensitivity or poor peak shape for impurities.
-
Possible Causes & Solutions:
-
Incorrect Detection Wavelength: this compound and its related impurities have a chromophore that absorbs in the low UV region. A detection wavelength of 210 nm is commonly used for optimal sensitivity.[1][2]
-
Sample Diluent: The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water is often a suitable diluent.[1]
-
Injection Volume: Increasing the injection volume can improve the signal for low-level impurities, but be mindful of potential peak broadening.
-
Experimental Protocols
Representative RP-HPLC Method for this compound Impurity Profiling
This protocol is a summary of a validated method for the determination of this compound and its related substances.[1][2]
| Parameter | Recommended Condition |
| Column | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Dipotassium hydrogen orthophosphate (pH adjusted to 8.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 35 | |
| 40 | |
| 50 | |
| 55 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5][6]
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours. |
| Base Hydrolysis | Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug to 105°C for 10 days.[1] |
| Photolytic Degradation | Expose the drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[1] |
Visualizations
Caption: A typical experimental workflow for this compound impurity profiling by RP-HPLC.
Caption: A logical troubleshooting guide for addressing poor peak resolution in HPLC analysis.
References
- 1. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Miglitol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the gastrointestinal (GI) side effects of Miglitol in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the administration of this compound to animal subjects and offers potential solutions based on available research and general best practices in animal studies.
| Problem | Potential Cause | Suggested Solution |
| High incidence of diarrhea and soft stools | High initial dose of this compound. | Initiate studies with a low dose and gradually increase to the target dose. This allows the animal's gastrointestinal system to adapt. A suggested starting dose could be 25 mg/kg, titrated upwards as tolerated.[1] |
| Diet high in complex carbohydrates. | The mechanism of this compound involves the delayed digestion of carbohydrates. A diet with a very high complex carbohydrate content may exacerbate GI side effects. Consider standardizing the carbohydrate content of the diet across all study groups. | |
| Abdominal bloating and flatulence | Fermentation of undigested carbohydrates in the lower gastrointestinal tract. | While a direct solution tested with this compound is not documented, co-administration of probiotics may help modulate the gut microbiota and potentially reduce gas production. Further investigation into specific probiotic strains would be required. |
| Variable drug absorption and inconsistent GI side effects | Saturation of absorption at higher doses. | This compound absorption becomes saturated at higher doses (≥ 5 mg/kg in rats and dogs).[2] This can lead to more undigested carbohydrates reaching the colon and causing side effects. Consider using a controlled-release formulation to ensure more consistent and prolonged absorption. |
| Poor tolerability even at low doses in specific animal models | Genetic predisposition or specific gut microbiome composition. | Some animal strains may be more susceptible to GI side effects. One study noted that Chrebp-knockout mice fed a high sucrose diet with this compound exhibited diarrhea.[3] If possible, consider using a different animal model or thoroughly characterizing the baseline gut microbiota of the study animals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's gastrointestinal side effects?
A1: this compound is an alpha-glucosidase inhibitor. Its therapeutic action is to delay the digestion of complex carbohydrates in the small intestine.[4] This leads to an increased amount of undigested carbohydrates reaching the lower gastrointestinal tract, where they are fermented by gut bacteria. This fermentation process produces gas and can lead to osmotic diarrhea, resulting in common side effects like flatulence, abdominal pain, and diarrhea.[4]
Q2: How can I adjust the dosage of this compound to minimize GI side effects?
A2: A dose-escalation strategy is recommended.[1] Begin with a low dose to acclimate the animals. For example, you could start with 25 mg once daily and gradually increase the frequency and then the dose to the desired therapeutic level.[1] Monitoring the animals closely for any signs of GI distress during this titration period is crucial.
Q3: Are there any dietary modifications that can help reduce these side effects?
A3: While specific studies on dietary modifications to reduce this compound's side effects in animals are limited, general principles of managing GI health can be applied. A diet with a moderate and consistent level of complex carbohydrates may be beneficial. Introducing high-fiber components should be done with caution. While some fibers can aid in managing diarrhea, the type of fiber is important. Soluble, fermentable fibers might exacerbate gas production in the context of this compound administration.
Q4: Can co-administration of other agents, like probiotics, alleviate this compound's GI side effects?
A4: There is no direct evidence from animal studies on the co-administration of probiotics with this compound to reduce its specific GI side effects. However, probiotics have been shown to be effective in managing diarrhea and improving gut health in various animal models of gastrointestinal disease.[5][6][7][8][9] Theoretically, a probiotic that aids in the metabolism of undigested carbohydrates or modulates the gut microbiota to a less gas-producing profile could be beneficial. This approach would require validation in a specific study.
Q5: Would a controlled-release formulation of this compound be a viable strategy?
A5: Yes, a controlled-release formulation is a promising strategy. By releasing the drug slowly over a longer period, it may be possible to achieve a more consistent inhibition of alpha-glucosidase along the small intestine, potentially leading to a more gradual delivery of carbohydrates to the colon and thus reducing the severity of GI side effects.[10][11][12][13] Studies have explored the development of such formulations using various polymers.[12][13][14]
Experimental Protocols
Protocol 1: Dose Escalation for Improved Tolerability
This protocol outlines a general procedure for administering this compound with a gradual dose increase to enhance gastrointestinal tolerance in rodents.
-
Acclimation Phase: Allow animals to acclimate to the housing and diet for at least one week before the start of the study.
-
Week 1 (Low-Dose Initiation):
-
Administer this compound at a starting dose of 25 mg/kg body weight once daily by oral gavage.
-
Administer the dose at the beginning of the animals' main feeding period.
-
Monitor animals daily for clinical signs of GI distress, including stool consistency, bloating, and changes in behavior or food intake.
-
-
Week 2 (Increased Frequency):
-
If the initial dose is well-tolerated, increase the frequency to 25 mg/kg twice daily.
-
Continue daily monitoring of GI health.
-
-
Week 3 (Dose Increase):
-
If the twice-daily dosing is well-tolerated, increase the dose to 50 mg/kg twice daily, or as required by the study design.
-
Maintain rigorous monitoring. If GI side effects appear, consider reducing the dose to the previously tolerated level.
-
Protocol 2: Preparation of a Controlled-Release this compound Formulation (Based on Matrix Tablet Principle)
This is a simplified protocol for the conceptual preparation of a controlled-release this compound tablet for animal studies, based on principles from available literature.[12][14]
-
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC) of a suitable viscosity grade (e.g., HPMC K4M) as a rate-controlling polymer.
-
Microcrystalline cellulose as a filler.
-
Magnesium stearate as a lubricant.
-
-
Procedure:
-
Accurately weigh the required amounts of this compound, HPMC, and microcrystalline cellulose.
-
Sieve all powders through a fine-mesh screen (e.g., 40-mesh) to ensure uniformity.
-
Mix the powders thoroughly in a blender.
-
Add a small amount of magnesium stearate (typically <1% of the total weight) and blend for a short period (e.g., 2-5 minutes).
-
Compress the powder mixture into small tablets using a tablet press with appropriate punches and dies suitable for the size of the animal. The compression force will need to be optimized to achieve the desired hardness and release characteristics.
-
Conduct in vitro dissolution studies to characterize the release profile of this compound from the tablets before in vivo administration.
-
Visualizations
Caption: Mechanism of this compound action and the pathway to GI side effects.
Caption: Workflow for implementing strategies to minimize this compound's GI effects.
References
- 1. This compound: assessment of its role in the treatment of patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. - MedCrave online [medcraveonline.com]
- 5. Clinical effect of probiotics in prevention or treatment of gastrointestinal disease in dogs: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Impact of a Multi-Strain Probiotic Supplementation on Puppies Manifesting Diarrhoeic Symptoms During the Initial Seven Days of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of probiotic treatment on the clinical course, intestinal microbiome, and toxigenic Clostridium perfringens in dogs with acute hemorrhagic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and evaluation of oral bioadhesive controlled release formulations of this compound, intended for prolonged inhibition of intestinal alpha-glucosidases and enhancement of plasma glucagon like peptide-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. solovyov-studiesispu.com [solovyov-studiesispu.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Improving the yield of Miglitol synthesis through process optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Miglitol synthesis. The focus is on the widely utilized chemical-biological synthesis route, addressing specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
A1: The most prevalent method for large-scale this compound production is a chemical-biological approach. This process involves two key steps:
-
Biotransformation: The regioselective oxidation of N-(2-hydroxyethyl)-D-glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) using whole cells of the bacterium Gluconobacter oxydans.
-
Catalytic Hydrogenation: The subsequent hydrogenation of the 6NSL intermediate to yield this compound.
This method is favored for its high selectivity and efficiency in establishing the desired stereochemistry.
Q2: What are the critical process parameters that significantly impact the overall yield of this compound?
A2: The overall yield of this compound is highly dependent on the optimization of parameters in both the biotransformation and catalytic hydrogenation steps. Key parameters include:
-
Biotransformation:
-
Gluconobacter oxydans cell density and viability
-
Substrate (NHEG) and product (6NSL) concentrations
-
Dissolved oxygen levels
-
pH and temperature of the fermentation medium
-
-
Catalytic Hydrogenation:
-
Catalyst type and loading (e.g., Palladium on Carbon - Pd/C)
-
Hydrogen pressure
-
Reaction temperature and pH
-
Purity of the 6NSL intermediate
-
Q3: What are the common impurities encountered in this compound synthesis?
A3: Potential impurities can arise from starting materials, side reactions, or degradation products. Common impurities include unreacted starting materials (NHEG), the intermediate (6NSL), and potential byproducts from the hydrogenation step. Biological impurities from the biotransformation broth, such as proteins and other cellular debris, can also be present and negatively impact the subsequent hydrogenation step.
Troubleshooting Guides
Section 1: Biotransformation of NHEG to 6NSL
This section addresses common issues encountered during the biotransformation of N-(2-hydroxyethyl)-D-glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) using Gluconobacter oxydans.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Cell Yield of Gluconobacter oxydans | Inadequate nutrient composition in the growth medium. | Optimize the concentration of carbon and nitrogen sources, as well as essential minerals and growth factors in the fermentation medium. |
| Suboptimal growth conditions (pH, temperature, aeration). | Maintain optimal growth conditions for G. oxydans, typically a pH between 5.0 and 6.0 and a temperature of 28-30°C with vigorous aeration. | |
| Low Biocatalytic Activity of Resting Cells | Loss of cell viability during harvesting and washing. | Handle cells gently during centrifugation and washing steps. Use appropriate buffers to maintain cell integrity. |
| Inhibition by high substrate (NHEG) or product (6NSL) concentrations.[1][2] | Maintain the NHEG concentration below inhibitory levels (e.g., not exceeding 60 g/L)[2]. Consider in-situ product removal strategies if product inhibition is observed. | |
| Incomplete Conversion of NHEG to 6NSL | Insufficient dissolved oxygen.[3] | Increase agitation and/or aeration rates to ensure adequate oxygen supply, as the oxidation of NHEG is an oxygen-dependent process. A dissolved oxygen concentration of around 30% has been shown to be effective[3]. |
| Suboptimal pH or temperature during biotransformation. | Maintain the reaction pH around 5.0 and the temperature between 25-30°C for optimal enzyme activity. | |
| Loss of biocatalyst activity over time.[1] | Consider cell immobilization techniques or in-situ cell regeneration to maintain catalytic activity over extended reaction times[1]. |
Section 2: Catalytic Hydrogenation of 6NSL to this compound
This section provides guidance on troubleshooting the catalytic hydrogenation of 6NSL to produce this compound.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Conversion of 6NSL | Catalyst deactivation.[4] | Ensure complete removal of biological impurities from the 6NSL solution prior to hydrogenation, as these can poison the Pd/C catalyst[4]. |
| Insufficient hydrogen pressure or mass transfer. | Increase hydrogen pressure within the recommended range (e.g., 1-2 MPa) and ensure efficient stirring to maximize gas-liquid mass transfer. | |
| Suboptimal reaction temperature or pH. | Optimize the reaction temperature (typically 25-50°C) and pH (around 6.0) for the hydrogenation reaction. | |
| Formation of Byproducts | Over-hydrogenation or side reactions. | Optimize reaction time and temperature to minimize the formation of byproducts. Monitor the reaction progress closely using HPLC or TLC. |
| Presence of impurities in the 6NSL starting material. | Purify the 6NSL intermediate to remove any components that may lead to side reactions during hydrogenation. | |
| Difficulty in Catalyst Recovery and Reuse | Catalyst poisoning by sulfur-containing compounds or organic molecules. | Implement a catalyst regeneration protocol. This may involve washing with a basic solution (e.g., dilute NaOH) followed by water and an organic solvent, and then drying under vacuum[5]. Supercritical CO2 extraction is another potential regeneration method[6]. |
Section 3: Crystallization and Purification of this compound
This section addresses common challenges in obtaining high-purity crystalline this compound.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Crystallization Yield | Inappropriate solvent system or solvent ratio. | Optimize the solvent system. Ethanol-water mixtures are commonly used. Experiment with different ratios to find the optimal balance between solubility at high temperature and insolubility at low temperature. |
| Supersaturation not reached or too low. | Concentrate the solution further before cooling to ensure it is sufficiently supersaturated. | |
| Cooling rate is too fast. | Allow the solution to cool slowly to promote the formation of larger, purer crystals and maximize the yield. | |
| Low Purity of Crystalline this compound | Co-precipitation of impurities. | Ensure the crude this compound solution is adequately purified before crystallization. Techniques like ion-exchange chromatography can be effective[7]. |
| Inefficient washing of crystals. | Wash the filtered crystals with a small amount of cold crystallization solvent to remove residual mother liquor containing impurities. | |
| "Oiling Out" Instead of Crystallization | The boiling point of the solvent is too high, or the solution is cooled too rapidly. | Use a lower-boiling point solvent system if possible. Ensure a slow and controlled cooling process. |
| High concentration of impurities. | Purify the crude product before attempting crystallization to remove impurities that can interfere with crystal lattice formation. |
Data Presentation
Table 1: Optimized Parameters for this compound Synthesis Stages
| Parameter | Biotransformation (NHEG to 6NSL) | Catalytic Hydrogenation (6NSL to this compound) | Crystallization |
| Key Reactant | N-(2-hydroxyethyl)-D-glucamine (NHEG) | 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) | Crude this compound Solution |
| Biocatalyst/Catalyst | Gluconobacter oxydans cells | Palladium on Carbon (Pd/C) | - |
| Temperature | 25-30 °C | 25-50 °C | Cooling from elevated temperature to 5-10 °C[7] |
| pH | 5.0 - 6.0 | ~ 6.0 | Not specified |
| Pressure | Atmospheric | 1-2 MPa Hydrogen | Atmospheric |
| Solvent | Aqueous medium | Water, Ethanol-water | Ethanol-water, Methanol[7] |
| Typical Yield | >80% conversion | >90% | High recovery |
Experimental Protocols
Protocol 1: Biotransformation of NHEG to 6NSL
-
Cultivation of Gluconobacter oxydans : Inoculate a suitable fermentation medium with G. oxydans. The medium typically contains a carbon source (e.g., sorbitol), a nitrogen source (e.g., yeast extract), and mineral salts. Incubate at 28-30°C with vigorous agitation to ensure adequate aeration.
-
Cell Harvesting : Harvest the cells in the late exponential growth phase by centrifugation.
-
Resting Cell Biotransformation : Resuspend the harvested cells in a reaction buffer (pH 5.0-6.0). Add NHEG to the cell suspension to a final concentration that is not inhibitory (e.g., up to 60 g/L)[2].
-
Reaction Conditions : Maintain the reaction mixture at 25-30°C with constant agitation and aeration for 24-48 hours.
-
Monitoring : Monitor the conversion of NHEG to 6NSL using HPLC or TLC.
-
Termination and Separation : Once the reaction is complete, separate the cells from the supernatant containing the 6NSL product by centrifugation or filtration.
Protocol 2: Catalytic Hydrogenation of 6NSL to this compound
-
Reaction Setup : To a solution of 6NSL in water or an ethanol-water mixture in a high-pressure reactor, add 5-10% Pd/C catalyst.
-
Hydrogenation : Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen to 1-2 MPa.
-
Reaction Conditions : Heat the reaction mixture to 25-50°C and stir vigorously for 4-8 hours.
-
Monitoring : Monitor the disappearance of the starting material (6NSL) by TLC or HPLC.
-
Catalyst Removal : After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to remove the Pd/C catalyst.
-
Work-up : The filtrate containing this compound can then be concentrated and purified.
Protocol 3: Crystallization of this compound
-
Concentration : Concentrate the aqueous solution of crude this compound under reduced pressure.
-
Solvent Addition : Add a suitable anti-solvent, such as ethanol or methanol, to the concentrated syrup with stirring[7].
-
Crystallization : A large amount of white solid should precipitate. Continue stirring for a couple of hours to ensure complete crystallization.
-
Cooling : Cool the mixture to 5-10°C to maximize the recovery of the crystalline product[7].
-
Filtration and Washing : Collect the crystals by filtration and wash with a small amount of cold ethanol or methanol.
-
Drying : Dry the crystals under vacuum at 50-70°C to obtain pure this compound[7].
Mandatory Visualization
Caption: Workflow for the chemical-biological synthesis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of pyrroloquinoline quinone-dependent d-sorbitol dehydrogenase activity from Gluconobacter oxydans via expression of Vitreoscilla hemoglobin and regulation of dissolved oxygen tension for the biosynthesis of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. CN101422740A - Activation method of inactive Pd/C catalyst in hydrogenation reaction - Google Patents [patents.google.com]
- 7. CN101302549A - High-purity this compound production process - Google Patents [patents.google.com]
Optimization of HPLC mobile phase for better separation of Miglitol and its metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Miglitol. A critical point to note is that this compound is not metabolized in humans or animals; therefore, the focus of separation is on this compound and its potential impurities or degradation products, not its metabolites.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I not finding any metabolites of this compound in my samples?
A1: Extensive studies have shown that this compound is not metabolized in the body.[1][2] The unchanged drug is primarily excreted through the kidneys. Therefore, when developing an HPLC method, the focus should be on separating this compound from its starting materials, potential synthetic impurities, and any degradation products that may form during manufacturing or storage.
Q2: What is a common stationary phase for this compound analysis?
A2: Reversed-phase columns, particularly C18 and C8 columns, are frequently used for the separation of this compound and its related substances.[3][4][5][6] For specific applications, other columns like amino or carbohydrate-specific columns have also been employed.[3][7]
Q3: What type of mobile phase is typically used for this compound separation?
A3: The mobile phase for this compound analysis is often a mixture of an aqueous buffer and an organic modifier. Common buffers include phosphate buffers and ammonium acetate.[3][7][8][9] The most frequently used organic modifiers are acetonitrile and methanol.[3][5][7] The pH of the aqueous phase is a critical parameter to optimize for achieving good peak shape and resolution.
Q4: What detection wavelength is suitable for this compound?
A4: this compound lacks a strong chromophore, which can make UV detection challenging. Detection is often performed at low UV wavelengths, such as 210 nm, 216 nm, or 220 nm.[3][7][8][9] For higher sensitivity and specificity, especially in biological matrices, mass spectrometry (MS) detection is often preferred.[6][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For this compound, a slightly acidic to neutral pH is often a good starting point. |
| Secondary interactions with the stationary phase. | Add a competing amine, such as triethylamine (TEA), to the mobile phase to reduce peak tailing. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between this compound and Impurities | Mobile phase composition is not optimal. | Vary the ratio of the organic modifier to the aqueous buffer. A gradient elution may be necessary to separate all compounds effectively.[7] |
| Incorrect stationary phase. | Consider a different column chemistry (e.g., C8 instead of C18, or a polar-embedded phase). | |
| Flow rate is too high. | Reduce the flow rate to allow for better partitioning between the stationary and mobile phases. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. |
| Fluctuation in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser. | |
| Column temperature variations. | Use a column oven to maintain a constant and consistent temperature.[7] | |
| Low Signal Intensity | Inappropriate detection wavelength. | Optimize the detection wavelength. For low UV absorbing compounds like this compound, this is critical. |
| Sample concentration is too low. | Concentrate the sample or increase the injection volume (if it does not lead to peak distortion). | |
| Degradation of the analyte. | Ensure sample stability by using appropriate storage conditions and sample preparation techniques. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound in Bulk Drug
This protocol is based on a method for the estimation of this compound in bulk and tablet dosage forms.[3]
-
Column: Inertsil Amino C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Monobasic Sodium Phosphate buffer (pH 7.5) in a ratio of 80:20 (v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Diluent: Mobile Phase
Protocol 2: Gradient Reversed-Phase HPLC Method for this compound and its Impurities
This protocol is adapted from a method developed for the separation of this compound from its potential impurities.[7]
-
Column: Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Dipotassium Hydrogen Orthophosphate (pH 8.0, adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-35 min: 90% B to 70% B
-
35-40 min: Hold at 70% B
-
40-50 min: 70% B to 90% B
-
50-55 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 [3] | Method 2 [4] | Method 3 [5] | Method 4 [8][9] |
| Column | Inertsil Amino C18 (150x4.6mm, 5µm) | Phenomenex C8 (150x4.6mm, 5µm) | Phenomenex Gemini C18 (250x4.6mm, 5µm) | Lichrospher ODS (250x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.5) (80:20) | Acetonitrile:Sodium Dihydrogen Phosphate (15:85) | Methanol:TEA Buffer (50:50) | 0.05 M Ammonium Acetate |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 220 nm | 232 nm | 272 nm | 216 nm |
| Retention Time | 13.93 min | 3.40 min | 2.12 min | 6.45 min |
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Relationship between mobile phase parameters and separation quality.
References
- 1. This compound | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0014634) [hmdb.ca]
- 3. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Dealing with the hygroscopic nature of Miglitol during laboratory storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Miglitol during laboratory storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound powder hygroscopic?
A1: Yes, this compound is known to be hygroscopic. Its structure is similar to that of monosaccharides, contributing to its tendency to absorb moisture from the atmosphere. Tablets manufactured using standard formulations can exhibit significant hygroscopicity, necessitating stringent storage protocols to maintain product quality.[1]
Q2: What are the potential consequences of improper storage of this compound?
A2: Improper storage and moisture absorption can lead to several issues, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability can occur, complicating handling and weighing.[2]
-
Inaccurate Dosing: The absorption of water can lead to inaccuracies in weighing the active pharmaceutical ingredient (API), resulting in incorrect concentrations in your experiments.
-
Alteration of Dissolution Profile: For immediate-release formulations, changes in the physical properties due to moisture can impact the dissolution rate, which is critical for the drug's efficacy.[1]
-
Chemical Degradation: While forced degradation studies indicate that this compound is stable against hydrolysis, it is susceptible to oxidative degradation.[3] High moisture content can potentially accelerate other degradation pathways in the presence of other excipients or impurities.
Q3: What are the ideal storage conditions for this compound in a laboratory setting?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment. Ideally, this would be a desiccator containing a suitable drying agent (e.g., silica gel) or a humidity-controlled cabinet. For many hygroscopic drugs, maintaining a relative humidity below 30% is recommended.[4]
Q4: How can I accurately weigh a hygroscopic substance like this compound?
A4: Accurate weighing of hygroscopic materials requires a swift and careful technique. It is advisable to work in a low-humidity environment if possible, such as a glove box with controlled humidity. Weighing should be done promptly after removing the substance from its desiccated storage. Use a weighing vessel with a lid to minimize exposure to ambient air during transfer to the balance.
Q5: What type of packaging is recommended for long-term storage of this compound-containing formulations?
A5: For long-term stability, moisture-proof packaging is essential. Options include:
-
High-barrier films and aluminum foil blister packs for unit doses.[5]
-
Tightly sealed bottles with desiccant canisters or sachets.[6]
-
Specialized moisture-suppression bags that incorporate a desiccant into the packaging material.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is clumped or caked. | Exposure to ambient humidity during storage or handling. | 1. Gently break up the clumps with a clean, dry spatula before weighing. 2. If caking is severe, consider performing a water content analysis (see Experimental Protocols) to assess the extent of moisture absorption. 3. Review and improve your storage conditions (e.g., use fresh desiccant, ensure container is airtight). |
| Inconsistent results in bioassays or formulations. | Inaccurate weighing due to moisture uptake. | 1. Refine your weighing procedure to minimize exposure to air. 2. Perform a "Loss on Drying" or Karl Fischer titration to determine the water content and correct the sample weight accordingly. |
| Unexpected degradation products observed during stability studies. | While this compound is stable to hydrolysis, moisture can potentiate other reactions, especially in the presence of certain excipients. | 1. Confirm that the degradation is not due to oxidation, to which this compound is known to be susceptible.[3] 2. Investigate the compatibility of this compound with other components of your formulation in the presence of moisture. |
| Difficulty in achieving uniform powder flow during formulation. | Increased inter-particle adhesion due to absorbed moisture. | 1. Ensure all processing steps are carried out in a humidity-controlled environment. 2. Consider the use of glidants in your formulation to improve powder flow. |
Experimental Protocols
Protocol 1: Determination of Water Content by Loss on Drying (LOD)
This method measures the loss in mass of the substance upon drying under specified conditions and is suitable for determining the amount of volatile matter, including water.
Materials:
-
Glass-stoppered, shallow weighing bottle
-
Drying oven with temperature control (±2°C)
-
Desiccator with a suitable desiccant (e.g., silica gel)
-
Analytical balance
Procedure:
-
Dry the weighing bottle and its stopper in the oven at the temperature specified for the analysis (e.g., 105°C) for 30 minutes.
-
Place the bottle and stopper in a desiccator to cool to room temperature.
-
Accurately weigh the empty, dry weighing bottle with its stopper.
-
Transfer 1 to 2 grams of the this compound sample into the weighing bottle and replace the stopper.
-
Accurately weigh the bottle with the sample.
-
Distribute the sample as evenly as possible in a thin layer (not exceeding 5 mm in depth) by gentle, sidewise shaking.
-
Place the loaded bottle in the drying oven, remove the stopper, and place the stopper in the oven as well.
-
Dry the sample at the specified temperature and for the time indicated (e.g., 105°C for 2-4 hours). If a monograph for this compound is available, follow the specified conditions.
-
After the drying period, promptly close the bottle with its stopper and transfer it to a desiccator to cool to room temperature.
-
Once cooled, reweigh the bottle and its contents accurately.
-
Calculate the percentage loss on drying using the following formula:
% Loss on Drying = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)
This method is specific for water and is suitable for samples with higher water content (0.1% to 100%).[8] Given this compound's similarity to sugary alcohols, a modified solvent may be necessary for complete dissolution.
Materials:
-
Karl Fischer titrator (volumetric)
-
Appropriate Karl Fischer reagents (e.g., one-component or two-component systems)
-
Methanol (dry, Karl Fischer grade)
-
Formamide (as a solubilizer, if needed)
-
Water standard for titer determination
Procedure:
-
Titer Determination: Determine the water equivalence factor (titer) of the Karl Fischer reagent using a certified water standard as per the instrument manufacturer's instructions.
-
Solvent Preparation: Add an appropriate volume of dry methanol to the titration vessel. If this compound dissolves poorly in methanol alone, a mixture of methanol and formamide (e.g., up to 50% formamide) can be used as the solvent. Gentle warming (e.g., to 50°C) may also aid dissolution, but care should be taken to avoid degradation.
-
Solvent Titration: Titrate the solvent with the Karl Fischer reagent until it is "dry" (i.e., until the endpoint is reached and stable).
-
Sample Analysis: a. Accurately weigh a suitable amount of the this compound sample. b. Quickly transfer the sample to the conditioned titration vessel, ensuring minimal exposure to atmospheric moisture. c. Allow the sample to dissolve completely. A stirring time of at least 3 minutes is recommended. d. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The instrument's software will typically calculate the water content automatically based on the volume of titrant consumed, the sample weight, and the reagent's titer. The formula is:
% Water = (Volume of Titrant (mL) x Titer (mg/mL) / Sample Weight (mg)) x 100
Visualizations
Caption: Workflow for Handling Hygroscopic this compound.
References
- 1. CN114469944B - this compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. baltimoreinnovations.com [baltimoreinnovations.com]
- 6. baltimoreinnovations.com [baltimoreinnovations.com]
- 7. Development of a novel moisture-suppression bag for the preservation of hygroscopic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Method validation for Miglitol analysis according to ICH guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Miglitol analysis in accordance with ICH guidelines. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: What are the likely causes of peak tailing or fronting for the this compound peak?
Answer: Peak asymmetry for this compound can arise from several factors:
-
Secondary Interactions: The this compound molecule has functional groups that can interact with active sites on the HPLC column packing material, leading to tailing.
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the column, resulting in peak fronting.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. An unsuitable pH can lead to poor peak shape.
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to peak shape issues.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase. For this compound, which is a basic compound, a slightly acidic or neutral pH is often used.
-
Consider adding a competing base to the mobile phase to block active sites on the column.
-
-
Reduce Sample Concentration: Dilute the sample to a lower concentration to avoid column overload.
-
Check Column Health:
-
If the column is old or has been used extensively, replace it with a new one.
-
Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.[1]
-
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample, which can contribute to peak tailing.[2]
Question: I am observing ghost peaks in my chromatograms during this compound analysis. What could be the cause and how can I resolve it?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs.[3] The common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or buffers used to prepare the mobile phase can accumulate on the column and elute as ghost peaks.
-
Carryover from Previous Injections: Residual sample from a previous injection can be carried over to the next run, appearing as a ghost peak.
-
Sample Degradation: this compound may degrade in the sample vial or on the column, leading to the appearance of degradation product peaks.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers for the mobile phase.[4]
-
Implement a Thorough Needle Wash Protocol: Ensure the injector needle and sample loop are adequately flushed between injections to prevent carryover.
-
Investigate Sample Stability: Analyze the stability of this compound in the chosen sample solvent and under the chromatographic conditions.
-
Run a Blank Gradient: If using a gradient method, run a blank gradient (without injection) to see if the ghost peaks are related to mobile phase contamination.
Question: My system suitability test (SST) is failing for parameters like theoretical plates or tailing factor. What should I do?
Answer: Failure to meet system suitability criteria indicates that the chromatographic system is not performing adequately for the intended analysis.
Troubleshooting Steps:
-
Check Column Performance: The column is a primary factor affecting theoretical plates and tailing.
-
Ensure the column is properly equilibrated with the mobile phase.
-
If the column is old, it may need to be replaced.
-
-
Verify Mobile Phase Preparation: Incorrect mobile phase composition or pH can significantly impact chromatographic performance. Prepare fresh mobile phase and ensure accurate measurements.
-
Inspect for Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to poor chromatography.[5]
-
Degas the Mobile Phase: Air bubbles in the mobile phase can cause baseline noise and affect pump performance, leading to SST failures.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of an analytical method for this compound according to ICH Q2(R1) guidelines.[5]
Question: What are the key validation parameters to be evaluated for an HPLC assay method for this compound?
Answer: According to ICH guidelines, the key validation parameters for an assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision)
-
Intermediate Precision (Inter-day precision)
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Question: What are the typical acceptance criteria for these validation parameters for a this compound HPLC method?
Answer: The acceptance criteria should be predefined and justified. The following table summarizes typical acceptance criteria for a this compound HPLC assay method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Signal-to-Noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The results should remain within the system suitability criteria when method parameters are varied. |
Question: How is specificity demonstrated for a stability-indicating this compound HPLC method?
Answer: Specificity for a stability-indicating method is demonstrated through forced degradation studies.[7] In these studies, the drug substance and drug product are subjected to stress conditions to produce degradation products. The this compound peak should be well-resolved from any peaks of degradation products, impurities, and placebo components.
Experimental Protocol: Forced Degradation Study
A typical forced degradation study for this compound involves the following stress conditions:[8]
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).[8]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 105°C).[9]
-
Photolytic Degradation: Expose the sample to UV and visible light.
The stressed samples are then analyzed by the HPLC method to assess the resolution between the this compound peak and any degradation peaks.
Experimental Protocols
This section provides a detailed methodology for a typical RP-HPLC method for the analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 10 mM dipotassium hydrogen orthophosphate, pH 8.0) and an organic solvent (e.g., acetonitrile).[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 210 nm[9] |
| Injection Volume | 20 µL[9] |
| Column Temperature | 35°C[9] |
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a certain amount of this compound (e.g., 10 mg) and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
Visualizations
Caption: Workflow for this compound HPLC Method Validation.
Caption: Troubleshooting Decision Tree for this compound HPLC Analysis.
References
- 1. bvchroma.com [bvchroma.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mastelf.com [mastelf.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the conditions for the enzymatic bioconversion step in Miglitol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic bioconversion of N-2-hydroxyethyl glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL), a critical step in Miglitol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key enzymatic step in the bioconversion for this compound synthesis?
A1: The core enzymatic step is the regioselective oxidation of N-2-hydroxyethyl glucamine (NHEG) to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL). This biotransformation is catalyzed by the membrane-bound D-sorbitol dehydrogenase (mSLDH) found in the resting cells of Gluconobacter oxydans.[1]
Q2: Why are "resting cells" of Gluconobacter oxydans used for the bioconversion?
A2: Resting cells, which are non-growing but metabolically active, are used to maximize the conversion of the substrate to the desired product. In this state, the cells' metabolic activity is directed towards the specific biotransformation rather than biomass production, leading to higher product yields and simplifying downstream processing.[2][3][4]
Q3: What are the major challenges encountered in this bioconversion process?
A3: Common challenges include low cell yield during the cultivation of Gluconobacter oxydans, a decline in the biocatalytic activity of the resting cells during the biotransformation, and the critical dependency on sufficient oxygen supply.[5][6][7] Substrate and product inhibition can also impact the reaction efficiency.
Q4: How can I monitor the progress of the reaction?
A4: The concentrations of the substrate (NHEG) and the product (6NSL) can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[1] Real-time or automated HPLC-MS systems can provide immediate feedback on reaction components for more precise tracking.[8][9]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion of NHEG to 6NSL
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | Systematically optimize pH, temperature, and reaction time. Refer to the "Data Presentation" section for recommended starting points and observed effects. |
| Insufficient Oxygen Supply | Gluconobacter oxydans is strictly aerobic.[1] Increase aeration and/or agitation speed to ensure sufficient dissolved oxygen (DO). Consider expressing Vitreoscilla hemoglobin (VHb) in your strain to enhance oxygen transfer.[7] |
| Low Biocatalyst Activity | Ensure the resting cells are harvested at the optimal growth phase. The catalytic activity of mSLDH can diminish over time; consider using freshly prepared resting cells or optimizing storage conditions (e.g., 4°C).[10] |
| Substrate or Product Inhibition | High concentrations of NHEG or the accumulation of 6NSL can inhibit the enzyme. Investigate the optimal substrate concentration for your specific strain and consider strategies for in-situ product removal if inhibition is severe. |
| Inadequate Cofactor (PQQ) Availability | The mSLDH enzyme is PQQ-dependent. Overexpression of the pqqABCDE gene cluster can increase the intracellular PQQ concentration and enhance mSLDH activity.[11][12] |
Issue 2: Poor Growth and Low Biomass Yield of Gluconobacter oxydans
| Potential Cause | Troubleshooting Action |
| Nutrient Limitation in Growth Medium | Optimize the composition of the fermentation medium. Ensure adequate sources of carbon (e.g., sorbitol), nitrogen (e.g., yeast extract), and essential minerals.[1][2] |
| Suboptimal Growth Conditions | Maintain optimal pH and temperature during the cultivation phase. For G. oxydans, a pH of around 6.0 and a temperature of 30°C are often used for growth.[1][2] |
| Formation of Inhibitory Byproducts | G. oxydans can produce gluconic acid from glucose, which can lower the pH and inhibit growth. Using sorbitol or mannitol as the carbon source can mitigate this issue.[2] Metabolic engineering to inactivate glucose dehydrogenase can also improve growth on glucose.[2][3] |
Data Presentation
Table 1: Effect of Reaction Conditions on 6NSL Production
| Parameter | Condition A | Condition B | Condition C | Outcome on 6NSL Yield | Reference |
| pH | 4.0 | 5.0 | 6.0 | Optimal conversion is often observed around pH 5.0. | [1] |
| Temperature (°C) | 15 | 20 | 25 | Lower temperatures (e.g., 15°C) are often used for the biotransformation step. | [1][11] |
| Substrate (NHEG) Conc. (g/L) | 40 | 60 | 80 | Higher concentrations can lead to substrate inhibition. 60 g/L is a commonly reported starting concentration. | [1] |
| Aeration (vvm) | 1.0 | 1.5 | 2.0 | Increased aeration generally improves yield, highlighting the importance of oxygen. | [1] |
Table 2: Comparison of Biotransformation Processes
| Process Scale | Substrate (NHEG) | Biocatalyst | Reaction Time (h) | Product (6NSL) Yield | Reference |
| Shake Flask | 60 g/L | G. oxydans resting cells | 24 | ~44.2 g/L | [1] |
| 5-L Bioreactor | 60 g/L | Mutant G. oxydans resting cells | 36 | 53.6 g/L | [1][13] |
| Repeated Batch (Immobilized) | 50 g/L | Immobilized G. oxydans | 9 cycles | Average 42.6 g/L per batch | [6] |
Experimental Protocols
Protocol 1: Preparation of Gluconobacter oxydans Resting Cells
-
Inoculum Preparation: Inoculate a single colony of G. oxydans into a suitable seed medium (e.g., containing sorbitol, yeast extract, and phosphates). Incubate at 30°C with shaking until the late exponential growth phase is reached.
-
Bioreactor Cultivation: Transfer the seed culture to a larger bioreactor containing the production medium. Maintain the pH at 6.0, temperature at 30°C, and provide adequate aeration (e.g., 1.5 vvm) and agitation (e.g., 400 rpm).[10]
-
Cell Harvesting: Once the desired cell density is achieved, harvest the cells by centrifugation (e.g., 1000 x g for 30 minutes at 4°C).[10]
-
Washing: Wash the cell pellet thoroughly with distilled water or a suitable buffer to remove residual medium components.
-
Storage: The resulting resting cells can be used immediately or stored at 4°C for a short period before the biotransformation.[10]
Protocol 2: Enzymatic Bioconversion of NHEG to 6NSL
-
Reaction Setup: Prepare the reaction mixture containing the desired concentration of NHEG (e.g., 60 g/L) and any necessary salts (e.g., 0.5 g/L MgSO₄·7H₂O) in a suitable buffer or sterile water.[1]
-
pH Adjustment: Adjust the pH of the substrate solution to the optimal value (e.g., 5.0) using an appropriate acid or base.[1]
-
Initiation of Bioconversion: Add the prepared resting cells of G. oxydans to the reaction mixture.
-
Incubation: Maintain the reaction at the optimal temperature (e.g., 15°C) with constant agitation and aeration.[1]
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the concentrations of NHEG and 6NSL by HPLC to monitor the progress of the conversion.
-
Termination and Product Recovery: Once the reaction has reached completion (or the desired conversion), terminate the reaction by separating the cells from the supernatant via centrifugation. The supernatant containing the 6NSL can then be used for downstream processing and purification.
Visualizations
Caption: Enzymatic bioconversion pathway in this compound synthesis.
Caption: Experimental workflow for optimizing the bioconversion step.
Caption: Troubleshooting decision tree for low 6NSL yield.
References
- 1. Biosynthesis of this compound intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient glycerol transformation by resting Gluconobacter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repeated production of 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose by immobilized Gluconobacter oxydans cells with a strategy of in situ exhaustive cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of pyrroloquinoline quinone-dependent d-sorbitol dehydrogenase activity from Gluconobacter oxydans via expression of Vitreoscilla hemoglobin and regulation of dissolved oxygen tension for the biosynthesis of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinational expression of D-sorbitol dehydrogenase and pyrroloquinoline quinone increases 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose production by Gluconobacter oxydans through cofactor manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of this compound intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in the chromatographic analysis of Miglitol
Technical Support Center: Chromatographic Analysis of Miglitol
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly poor resolution, encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might face during the chromatographic analysis of this compound.
Q1: Why is my this compound peak eluting at or near the void volume?
A1: This is a common issue when using standard reversed-phase columns like C18 with typical water/acetonitrile mobile phases.[1] this compound is a highly polar compound, and it has little retention on traditional C18 columns under these conditions.
Solutions:
-
Column Selection: Consider using a specialized column designed for polar compounds. A Prevail Carbohydrate ES column or an amino-based column (like Shodex NH2P-50 4E) has shown good results for retaining and separating this compound.[1][2]
-
Mobile Phase Modification: Employ an ion-pair reagent, such as sodium 1-octanesulfonate, in your mobile phase to increase retention on a C18 column.[3] Alternatively, using a highly aqueous mobile phase with a polar-modified C18 column can also be effective.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for highly polar compounds like this compound.
Q2: I am observing poor resolution between this compound and its impurities. What should I do?
A2: Poor resolution between closely related compounds, such as this compound and its epimers or degradation products, requires careful optimization of your chromatographic method.[1]
Solutions:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The pH of the mobile phase buffer is critical. For a method using a phosphate buffer, adjusting the pH can alter the ionization state of this compound and its impurities, thereby affecting their retention and selectivity. Methods have successfully used pH values of 4.0, 7.5, and 8.0.[1][4][5]
-
Organic Modifier Ratio: If using a gradient method, adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent generally increases retention and can improve resolution, but it will also increase the run time.[6]
-
-
Lower the Flow Rate: Decreasing the flow rate can enhance separation efficiency and lead to narrower peaks, thus improving resolution.[6] However, this will also lead to longer analysis times.
-
Adjust Column Temperature: Lowering the column temperature can increase retention and may improve peak resolution.[6] Conversely, a slightly higher temperature (e.g., 35 °C) has been shown to improve peak shape and reduce column back pressure in some methods.[1] It is important to find the optimal temperature for your specific separation.
-
Column Choice: Ensure you are using a high-efficiency column with a small particle size (e.g., 5 µm or less). A longer column can also provide better resolution.[6]
Q3: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
Solutions:
-
Check Mobile Phase pH: The mobile phase pH can influence peak shape. For basic compounds like this compound, using a mobile phase with a higher pH (e.g., 8.0) can sometimes reduce tailing by suppressing the interaction of protonated amine groups with residual silanols on the column packing.[1]
-
Use Mobile Phase Additives: Adding a competitor base, like triethylamine (TEA), to the mobile phase can mask active sites on the silica support and improve peak shape.
-
Column Condition: The column may be contaminated or nearing the end of its life. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[7] A void at the column inlet can also cause tailing; this can be checked by reversing the column and running a test chromatogram.[8]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try diluting your sample and reinjecting.
Q4: My peaks are broad, leading to poor resolution and sensitivity. How can I fix this?
A4: Broad peaks can stem from various issues, including extra-column volume, slow kinetics, or problems with the mobile phase or column.
Solutions:
-
Check for Leaks: Ensure all fittings, especially between the column and the detector, are secure, as leaks can cause peak broadening.[10]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.
-
Optimize Flow Rate: A flow rate that is too low or too high can lead to peak broadening. The optimal flow rate depends on the column dimensions and particle size.[6]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[10] Injecting a sample in a solvent much stronger than the mobile phase can cause broad peaks.
-
Guard Column: If you are using a guard column, it may be contaminated or expired. Try replacing it.[10]
Data Presentation: Recommended Chromatographic Conditions
The following tables summarize validated HPLC conditions for this compound analysis from various studies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm)[1] | Inertsil amino C18 (150 x 4.6 mm)[4] | Zorabax C18 (250 x 4.6 mm, 5 µm)[5] | Shodex NH2P-50 4E[2] |
| Mobile Phase | A: 10 mM K₂HPO₄ (pH 8.0) B: Acetonitrile[1] | Acetonitrile : Monobasic Sodium Phosphate (pH 7.5) (80:20, v/v)[4] | Phosphate Buffer (pH 4.0) : Methanol (80:20, v/v)[5] | Sodium Dihydrogen Phosphate : Acetonitrile (85:15, v/v)[11] |
| Mode | Gradient[1] | Isocratic[4] | Isocratic[5] | Isocratic[11] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[4] | 1.0 mL/min[5] | Not Specified |
| Temperature | 35 °C[1] | Ambient | Ambient | Ambient |
| Detection (UV) | 210 nm[1] | 220 nm[4] | 251 nm[5] | 232 nm[11] |
| Retention Time | ~24.0 min[1] | ~13.9 min[4] | ~3.0 min[5] | ~3.4 min[11] |
Experimental Protocols
This section provides a detailed example of a validated RP-HPLC method for analyzing this compound and its related substances.
Objective: To separate and quantify this compound from its process-related impurities and degradation products.
Methodology based on Balakumaran, K., et al. (2016): [1]
-
Chromatographic System:
-
Reagents and Solutions:
-
Gradient Program:
-
A typical gradient program for separating this compound from its impurities is as follows:[1]
Time (min) % Mobile Phase B (Acetonitrile) 0 90 35 70 40 70 50 90 | 55 | 90 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to achieve the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the this compound peak based on its retention time (~24.0 min) compared to a reference standard.[1]
-
Visualizations
Troubleshooting Workflow for Poor Resolution
This diagram outlines a systematic approach to diagnosing and solving poor resolution in your chromatogram.
Caption: A step-by-step workflow for troubleshooting poor resolution issues.
Relationship Between HPLC Parameters and Resolution
This diagram illustrates how key HPLC parameters influence retention, efficiency, and selectivity, which are the core components of chromatographic resolution.
Caption: Key parameters affecting the three factors of chromatographic resolution.
References
- 1. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shodexhplc.com [shodexhplc.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability-Indicating HPLC Method for Miglitol
This technical support center provides troubleshooting guidance and frequently asked questions for the development and execution of a stability-indicating HPLC method for the analysis of Miglitol.
HPLC Troubleshooting Guide
Encountering issues during your HPLC analysis of this compound? This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | - Clogged column inlet frit or guard column.[1][2] - Blockage in the system tubing or injector.[3] - Precipitation of buffer salts in the mobile phase.[2] - Inappropriate flow rate.[1] | - Replace the guard column or column inlet frit. - Backflush the column (if permissible by the manufacturer).[1] - Systematically check and clear any blockages in the tubing and injector.[2] - Ensure the mobile phase is properly filtered and degassed; consider flushing the system with water.[1] - Reduce the flow rate to the recommended level.[1] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[1][4] - Contaminated mobile phase or detector cell.[1][5] - Leaking pump seals or fittings.[4] - Detector lamp nearing the end of its life.[5] - Temperature fluctuations.[5] | - Degas the mobile phase and prime the pump.[3] - Flush the system with a strong solvent to clean the flow cell. - Inspect all fittings for leaks and replace pump seals if necessary.[4] - Replace the detector lamp. - Use a column oven to maintain a stable temperature.[5] |
| Peak Tailing | - Column degradation or contamination.[5] - Secondary interactions between this compound and the stationary phase. - Sample overload.[2] - Incompatible injection solvent with the mobile phase.[4] | - Use a guard column and ensure proper sample preparation. - Adjust the mobile phase pH or use a different column chemistry. - Reduce the injection volume or sample concentration.[2] - Dissolve the sample in the mobile phase whenever possible.[4] |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.[5] - Column overload.[2] | - Ensure the injection solvent is weaker than or the same as the mobile phase.[4] - Decrease the amount of sample injected.[2] |
| Split Peaks | - Partially blocked column inlet frit.[5] - Void in the column packing material.[5] - Injector issue.[4] | - Replace the column inlet frit. - Replace the column. - Inspect and clean the injector. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.[1] - Fluctuations in column temperature.[1] - Column aging.[1] - Inconsistent pump flow rate.[4] | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for temperature control.[1] - Replace the column if it has degraded. - Check and calibrate the pump flow rate.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] The goal is to ensure that the method can separate the API from any potential interferents, providing a reliable assessment of the drug's stability over time.[6]
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
Forced degradation studies for this compound, as recommended by ICH guidelines, typically involve exposure to the following stress conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl.
-
Base Hydrolysis: e.g., 0.1 N NaOH.
-
Oxidative Degradation: e.g., 3-6% hydrogen peroxide.[7]
-
Photolytic Stress: Exposure to UV and visible light.[6]
Studies have shown that this compound is particularly susceptible to oxidative degradation.[6][8]
Q3: What type of HPLC column is suitable for this compound analysis?
A reversed-phase C18 column is commonly used for the analysis of this compound.[9][10] For example, an Inertsil C18 column (150 x 4.6 mm, 5 µm) has been shown to provide good separation.[9][10] Another option is a Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm).[6][11]
Q4: What are the typical mobile phase compositions for this compound HPLC analysis?
A common mobile phase for this compound analysis is a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase consisting of acetonitrile and monobasic sodium phosphate buffer (pH 7.5) in a ratio of 80:20 (v/v) has been successfully used.[9][10] Another reported mobile phase is a gradient of 10 mM dipotassium hydrogen orthophosphate (pH 8.0) and acetonitrile.[6][11]
Q5: What is a suitable detection wavelength for this compound?
This compound can be detected using a UV detector at a wavelength of 210 nm or 220 nm.[6][9][10][11]
Q6: What are the key validation parameters for a stability-indicating HPLC method?
According to ICH guidelines, the key validation parameters for a stability-indicating HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][10][11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9][10][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC method for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
Monobasic sodium phosphate
-
Orthophosphoric acid (for pH adjustment)
-
HPLC grade water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm)[9][10] |
| Mobile Phase | Acetonitrile: 20mM Monobasic Sodium Phosphate (pH 7.5) (80:20, v/v)[9][10] |
| Flow Rate | 1.5 mL/min[9][10] |
| Detection Wavelength | 220 nm[9][10] |
| Injection Volume | 20 µL[6][11] |
| Column Temperature | Ambient or 35°C[6][11] |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10-150 µg/mL).
-
Sample Solution: Crush tablets containing this compound to a fine powder. Weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies:
-
Acid Degradation: Treat the drug substance with 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Treat the drug substance with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified period.
-
Neutralize the acidic and basic solutions before injection. Dilute all stressed samples to a suitable concentration with the mobile phase.
5. Method Validation:
-
Specificity: Inject the blank, placebo, standard solution, and stressed samples to demonstrate that the this compound peak is free from interference from degradation products and excipients.
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts and/or equipment. The %RSD should be ≤ 2%.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[10]
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Troubleshooting logic for high backpressure in an HPLC system.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. hplc.eu [hplc.eu]
- 3. mastelf.com [mastelf.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets. : Shrivastava, B. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 10. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques [mdpi.com]
Refinement of protocols for assessing Miglitol's effect on inflammatory markers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for assessing the effect of Miglitol on inflammatory markers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to exert its anti-inflammatory effects?
A1: this compound, an α-glucosidase inhibitor, is believed to exert anti-inflammatory effects primarily by suppressing postprandial hyperglycemia and glucose fluctuations.[1][2][3][4] This reduction in glycemic variability is associated with a decrease in the expression of pro-inflammatory cytokines.[1][2][3][4]
Q2: Which inflammatory markers have been shown to be affected by this compound?
A2: Studies have demonstrated that this compound can suppress the gene expression and/or protein levels of several key inflammatory markers, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[3][4][5]
Q3: What are the key signaling pathways potentially involved in this compound's anti-inflammatory action?
A3: The anti-inflammatory effects of this compound may be mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NF-κB signaling pathway.[6][7] AMPK is a key energy sensor that, when activated, can suppress inflammatory responses.[6] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of inflammatory cytokines.
Q4: What are the typical concentrations of this compound used in in vitro studies?
A4: In vitro studies have used a range of this compound concentrations, typically from 100 µM to 500 µM, to investigate its effects on cellular functions, including those related to inflammation and oxidative stress.[7] However, the optimal concentration will be cell-type and assay-dependent, and it is crucial to perform a dose-response curve to determine the effective, non-toxic concentration for your specific experimental setup.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments assessing this compound's effect on inflammatory markers. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels (ELISA)
| This compound Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 | IL-1β (pg/mL) ± SD | % Inhibition of IL-1β |
| 0 (Vehicle Control) | 0% | 0% | 0% | |||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| 500 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Gene Expression (qRT-PCR)
| This compound Concentration (µM) | TNF-α (Fold Change) ± SD | IL-6 (Fold Change) ± SD | IL-1β (Fold Change) ± SD |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Experimental Protocols & Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
Objective: To quantify the concentration of TNF-α and IL-6 in cell culture supernatants or plasma samples following treatment with this compound.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for either human TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add your standards (recombinant TNF-α or IL-6 of known concentrations) and samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate until a color change is observed (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the target cytokine in your samples.
Troubleshooting Guide: ELISA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Detection antibody concentration too high- Cross-reactivity of antibodies- Contaminated reagents | - Increase the number of wash steps and ensure complete removal of wash buffer.- Optimize the detection antibody concentration by titration.- Use highly specific monoclonal antibodies.- Prepare fresh buffers and reagents. |
| Weak or No Signal | - Inactive reagents (antibodies, HRP, substrate)- Insufficient incubation times- Low concentration of target analyte- Improper storage of reagents | - Check the expiration dates and storage conditions of all reagents.- Ensure adherence to recommended incubation times and temperatures.- Concentrate the sample or use a more sensitive ELISA kit.- Aliquot reagents to avoid repeated freeze-thaw cycles. |
| High Variability (Poor Duplicates) | - Pipetting errors- Inconsistent washing- Edge effects on the plate | - Calibrate pipettes regularly and use proper pipetting techniques.- Use an automated plate washer for consistent washing.- Avoid using the outer wells of the plate if edge effects are suspected. |
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Objective: To measure the relative gene expression of TNF-α, IL-6, and IL-1β in cells treated with this compound.
Methodology:
-
RNA Extraction: Isolate total RNA from your cell lysates using a commercially available RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for your target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Diluted cDNA template
-
Nuclease-free water
-
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Troubleshooting Guide: qRT-PCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Amplification or Low Signal | - Poor RNA quality or quantity- Inefficient cDNA synthesis- Incorrect primer design- PCR inhibitors in the sample | - Ensure high-purity RNA with A260/280 ratio of ~2.0.- Optimize the reverse transcription reaction.- Validate primer efficiency and specificity.- Re-purify RNA to remove inhibitors. |
| Non-specific Amplification (Multiple Peaks in Melt Curve) | - Primer-dimer formation- Non-optimal annealing temperature | - Redesign primers to avoid self-dimerization.- Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| High Variability Between Replicates | - Pipetting errors- Inconsistent sample quality | - Use a master mix to minimize pipetting variability.- Ensure consistent RNA extraction and cDNA synthesis across all samples. |
Western Blotting for NF-κB Signaling Pathway
Objective: To assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins (e.g., p65, IκBα) in response to this compound treatment.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Bands | - Low protein expression- Inefficient protein transfer- Inactive primary or secondary antibody- Insufficient antibody concentration | - Load more protein per lane.- Optimize transfer time and voltage.- Use fresh, properly stored antibodies.- Titrate antibody concentrations. |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Optimize antibody dilutions.- Increase the duration and number of wash steps. |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific antibody or perform antibody validation.- Add protease inhibitors to the lysis buffer and keep samples on ice. |
Visualizations
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects in vitro.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
References
- 1. The alpha-glucosidase inhibitor this compound decreases glucose fluctuations and gene expression of inflammatory cytokines induced by hyperglycemia in peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the postprandial increase in interleukin 6 and enhances active glucagon-like peptide 1 secretion in viscerally obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha-glucosidase inhibitor this compound suppresses postprandial hyperglycaemia and interleukin-1beta and tumour necrosis factor-alpha gene expression in rat peripheral leucocytes induced by intermittent sucrose loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α-glucosidase inhibitor this compound decreases glucose fluctuations and inflammatory cytokine gene expression in peripheral leukocytes of Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with the α-glucosidase inhibitor this compound from the preonset stage in Otsuka Long-Evans Tokushima Fatty rats improves glycemic control and reduces the expression of inflammatory cytokine genes in peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anti-diabetic drug, inhibits oxidative stress-induced apoptosis and mitochondrial ROS over-production in endothelial cells by enhancement of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimization of Forced Degradation Studies for Miglitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of forced degradation studies for Miglitol.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound expected to degrade?
A1: Based on forced degradation studies, this compound is found to be stable under photolytic, thermal, acid, and base hydrolysis conditions.[1][2][3][4] However, it is susceptible to degradation under oxidative stress.[1][2][3][4]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is oxidation.[1][2][3][4] Studies have shown the formation of a single major degradation product under oxidative conditions.[1]
Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?
A3: A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the separation and quantification of this compound and its degradation products.[1][3][4] A UV detection wavelength of 210 nm is often employed.[1][3][4]
Q4: Why am I not observing any degradation under acidic, basic, or thermal stress?
A4: It is characteristic of this compound to be stable under these conditions.[1][2][3][4] If no degradation is observed, it indicates that the drug substance is stable under the applied stress and that your experimental setup is likely performing as expected.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under oxidative conditions. | - Insufficient concentration of the oxidizing agent.- Inadequate reaction time or temperature. | - Increase the concentration of the oxidizing agent (e.g., 3% hydrogen peroxide).- Increase the temperature (e.g., to 60°C) and/or extend the reaction time (e.g., 1 hour or longer).[5] |
| Poor peak shape (e.g., tailing, fronting) in the chromatogram. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure it is appropriate for the analyte and column chemistry.- Use a new or different HPLC column.- Reduce the concentration of the sample being injected. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between injections. |
| Unexpected degradation peaks in control samples. | - Contamination of the drug substance or reagents.- Degradation during sample preparation or storage. | - Use high-purity solvents and reagents.- Analyze samples immediately after preparation or store them at an appropriate low temperature. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observation |
| Acid Hydrolysis | 0.5 N HCl | 10 days | Room Temperature | No degradation observed[1] |
| Base Hydrolysis | 0.5 N NaOH | 10 days | Room Temperature | No degradation observed[1] |
| Oxidative | 3% H₂O₂ | 1 hour | 60°C | Significant degradation observed[5] |
| Thermal | Dry Heat | 10 days | 105°C | No degradation observed[1] |
| Photolytic | 1.2 million lux hours (visible) & 200 Wh/m² (UV) | 11 days | Not specified | No degradation observed[1] |
| Water Hydrolysis | Water | 10 days | Room Temperature | No degradation observed[1] |
Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Procedures:
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.5 N HCl. Keep the solution at room temperature for 10 days.[1] Before analysis, neutralize the solution with an appropriate amount of 0.5 N NaOH.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.5 N NaOH. Keep the solution at room temperature for 10 days.[1] Before analysis, neutralize the solution with an appropriate amount of 0.5 N HCl.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide. Heat the solution at 60°C for 1 hour.[5]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 10 days.[1] After the specified time, allow the sample to cool, and then prepare a solution of known concentration for analysis.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for 11 days.[1]
3. Analytical Method (RP-HPLC):
-
Column: A suitable C18 column (e.g., Prevail Carbohydrate ES, 250 x 4.6 mm, 5 µm) is often used.[1]
-
Mobile Phase: A gradient or isocratic elution can be used. One example includes a mobile phase consisting of a buffer (e.g., 10 mM dipotassium hydrogen orthophosphate, pH 8.0) and an organic modifier (e.g., acetonitrile).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at 210 nm.[1]
-
Injection Volume: 20 µL.[1]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Stability profile of this compound under different stress conditions.
References
- 1. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Miglitol purification from a reaction mixture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the efficiency of Miglitol purification from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of during this compound synthesis and purification?
A1: The main impurities encountered during this compound synthesis are typically process-related. These include the intermediate precursor 1-deoxynojirimycin (DNJ) and various epimeric impurities that can form during the synthesis process.[1] Additionally, if halo alkyl alcohols like 2-bromo ethanol are used as alkylating agents, they can be present as potential genotoxic impurities that must be carefully controlled.[2][3] Degradation products can also arise under stress conditions such as oxidative hydrolysis.[1]
Q2: What are the most common analytical techniques for assessing this compound purity?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely reported method for determining the purity of this compound and quantifying its related substances.[2] Detection is commonly performed using a UV detector at wavelengths around 210-220 nm.[1][4] Other techniques used for characterization and specific analyses include mass spectrometry (LC-MS), ion chromatography, and capillary electrophoresis.[1][2]
Q3: Which chromatography methods are suitable for large-scale purification of this compound?
A3: For preparative and large-scale purification, column chromatography is a standard method.[1] Ion-exchange chromatography is also a viable technique, particularly for separating polar, charged molecules like this compound from non-ionic impurities.[5][6] For highly efficient, continuous purification, Simulated Moving Bed (SMB) chromatography can be employed. SMB is an engineered process that reduces solvent consumption and increases throughput compared to traditional batch chromatography, making it suitable for industrial production.[7][8]
Q4: What is a common final purification step for obtaining high-purity this compound?
A4: The final step in purifying this compound is typically crystallization. After chromatographic separation and concentration of the eluate, this compound is often crystallized from an alcohol solvent, such as ethanol or an ethanol/water mixture, to yield high-purity crystals (>99%).[9][10] This step is crucial for removing residual impurities and isolating the final active pharmaceutical ingredient in a stable, solid form.[11]
Troubleshooting Guides
Chromatography Purification (HPLC / Column Chromatography)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution of Impurities | Inappropriate Mobile Phase: The solvent system lacks the selectivity needed to separate this compound from closely related impurities like epimers.[1] | - Adjust Mobile Phase pH: Modify the pH of the aqueous component. For this compound, a pH of around 8.0 has been shown to be effective.[1] - Change Organic Modifier: If using acetonitrile, try methanol or vice-versa. - Introduce Ion-Pairing Reagent: For highly polar compounds, adding an ion-pairing reagent can improve retention and resolution. |
| Incorrect Column Chemistry: this compound and its impurities are highly polar and may show poor retention on standard C18 columns, eluting near the void volume.[1] | - Use a Specialized Column: Employ a column designed for polar compounds, such as a carbohydrate analysis column or an amino column.[4] - Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for retaining and separating very polar analytes. | |
| High Backpressure | Clogged Column or System: Particulate matter from the sample or precipitation of the compound has blocked the column frit or tubing.[12][13] | - Filter the Sample: Always filter the reaction mixture through a 0.45 µm or 0.22 µm filter before injection.[12] - Check for Precipitation: Ensure this compound is fully dissolved in the mobile phase or injection solvent. If necessary, dilute the sample. - Clean the System: Flush the column and system according to the manufacturer's instructions. A reversed flow direction can sometimes dislodge particulates from the inlet frit.[13] |
| Low Recovery of this compound | Irreversible Adsorption: this compound may be adsorbing irreversibly to active sites on the stationary phase. | - Check pH: Ensure the mobile phase pH is not causing the compound to interact too strongly with the column material. - Add a Competitor: In ion-exchange chromatography, increasing the salt concentration of the elution buffer can improve recovery. |
| Incomplete Elution: The elution buffer may be too weak to displace the bound this compound from the column. | - Increase Elution Strength: For RP-HPLC, increase the percentage of the organic solvent in the gradient. For ion exchange, increase the salt concentration or change the pH of the elution buffer.[14] - Increase Elution Volume: Use a larger volume of elution buffer to ensure complete recovery.[14] |
Crystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form (Solution remains clear) | Solution is Undersaturated: The concentration of this compound is too low for nucleation to occur. | - Concentrate the Solution: Carefully evaporate more of the solvent to increase the this compound concentration.[15] - Add an Anti-Solvent: Slowly add a solvent in which this compound is insoluble to induce precipitation. - Cool the Solution: Reduce the temperature, as this compound solubility will likely decrease. |
| Nucleation is Inhibited: The energy barrier for crystal nucleation is too high. | - Introduce Seed Crystals: Add a few crystals of pure this compound to the solution to act as templates for growth. - Scratch the Glassware: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to create nucleation sites. | |
| Product Precipitates as an Oil or Amorphous Solid | Supersaturation is too High: The concentration is so far beyond the saturation point that the molecules crash out of solution without forming an ordered crystal lattice.[16] | - Increase Solvent Volume: Add a small amount of solvent to dissolve the oil/precipitate and attempt crystallization again from a more dilute solution. - Slow Down the Process: Use a slower cooling rate or a slower addition of anti-solvent to allow more time for ordered crystal growth.[17] |
| Crystals are Very Small (Needles/Powder) | Rapid Nucleation: Too many crystal nuclei form at once, leading to rapid growth of many small crystals instead of slow growth of a few large ones.[18] | - Reduce Supersaturation: Start with a more dilute solution. - Use a Slower Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. This reduces the rate of nucleation.[17] - Consider a Different Solvent System: The choice of solvent significantly impacts crystal habit. Experiment with different alcohol/water ratios.[10] |
Quantitative Data Summary
Table 1: Comparison of RP-HPLC Methods for this compound Analysis
| Parameter | Method 1[1] | Method 2[4] | Method 3[19] |
| Stationary Phase | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) | Inertsil Amino C18 (150 x 4.6 mm) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Dipotassium hydrogen orthophosphate (pH 8.0) | Monobasic sodium phosphate (pH 7.5) | TEA Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | Gradient | 20:80 (v/v) (A:B) | 50:50 (v/v) (A:B) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 220 nm | UV at 272 nm |
| Retention Time | ~24.0 min | ~13.9 min | ~2.1 min |
Table 2: Summary of this compound Purification via Hydrogenation & Crystallization
| Starting Material | Catalyst / Solvent | Conditions | Yield | Purity (by HPLC) | Reference |
| 6-deoxy-6-hydroxyethylamino-α-L-sorbose | 10% Pd/C / Ethanol | 20-30°C, 1-1.5 MPa H₂, 7-8 hours | >90% | >99% | [9] |
| Tetrahydrofuran sugar derivative | Raney Nickel / 95% Ethanol | 80°C, 0.5-1 MPa H₂ | ~90% (crude to final) | 98.9% | [10] |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment of this compound
This protocol is adapted from a validated stability-indicating method.[1]
-
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Dipotassium hydrogen phosphate, Phosphoric acid, Water (HPLC grade).
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen orthophosphate in water. Adjust the pH to 8.0 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
Gradient Program: (Time/%B): 0/90, 35/70, 40/70, 50/90, 55/90.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with a diluent of acetonitrile and water (50:50, v/v). This yields a concentration of 10,000 µg/mL.[1]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks. Calculate the purity by the area percentage method.
-
Protocol 2: Recrystallization of this compound for Final Purification
This protocol is a general procedure based on common lab-scale practices described in patents.[9][10]
-
Equipment and Materials:
-
Crude this compound product (post-chromatography and concentration).
-
Ethanol and/or deionized water.
-
Erlenmeyer flask, heated magnetic stirrer, condenser.
-
Ice bath.
-
Büchner funnel and filter paper.
-
Vacuum oven.
-
-
Procedure:
-
Place the crude this compound solid into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a hot solvent system (e.g., ethanol/water at 10:1 v/v or pure ethanol) to the flask while stirring and gently heating.[10] Add just enough solvent to fully dissolve the solid.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
As the solution cools, crystals of pure this compound should begin to form. To maximize yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor HPLC results.
Caption: Key parameters influencing crystallization outcomes.
References
- 1. Development and Validation of this compound and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101302549A - High-purity this compound production process - Google Patents [patents.google.com]
- 6. samyangtrilite.com [samyangtrilite.com]
- 7. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. CN107746385A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 10. CN1740166A - Industrial this compound producing process - Google Patents [patents.google.com]
- 11. CN101289418B - this compound crystal and method for preparing same - Google Patents [patents.google.com]
- 12. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. Troubleshooting Purification Methods [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. escholarship.org [escholarship.org]
- 18. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gsconlinepress.com [gsconlinepress.com]
Validation & Comparative
Validating the Synergistic Effect of Miglitol and Metformin in Research Models: A Comparative Guide
For researchers and drug development professionals exploring novel therapeutic strategies for type 2 diabetes, the combination of Miglitol and metformin presents a compelling case for synergistic efficacy. This guide provides an objective comparison of the performance of this combination therapy against metformin monotherapy, supported by experimental data from human clinical trials. Detailed methodologies are provided to facilitate the replication and extension of these findings in further research.
Quantitative Data from Clinical Research
Clinical studies have demonstrated that the co-administration of this compound and metformin leads to significantly greater improvements in glycemic control compared to metformin alone. The following tables summarize the key findings from a pivotal multicenter, double-blind, placebo-controlled study.
Table 1: Efficacy of this compound and Metformin Combination Therapy vs. Monotherapy [1][2]
| Treatment Group | Mean Placebo-Subtracted Change in HbA1c (%) | P-value vs. Metformin Alone |
| This compound + Metformin | -1.78 | 0.002 |
| Metformin Alone | -1.25 | N/A |
Table 2: Comparative Effects on Plasma Glucose Levels [1][2]
| Treatment Group | Mean Placebo-Subtracted Change in Fasting Plasma Glucose (mg/dL) | P-value vs. Metformin Alone | Mean Placebo-Subtracted Change in 2-h Postprandial Glucose AUC (mg/dL) | P-value vs. Metformin Alone |
| This compound + Metformin | -44.8 | 0.0025 | -59.0 | 0.0001 |
| Metformin Alone | -20.4 | N/A | -18.0 | N/A |
Another clinical trial also confirmed the beneficial effects of adding this compound to a therapeutic regimen in patients insufficiently controlled with metformin.[3][4]
Table 3: Efficacy of Add-on this compound to Metformin Therapy [3][4]
| Parameter | This compound + Metformin | Placebo + Metformin | P-value |
| Change in HbA1c (%) | -0.21 | +0.22 | 0.011 |
| End of Treatment 1-h Postprandial Blood Glucose (mmol/L) | 13.8 | 15.8 | 0.0007 |
Experimental Protocols
The data presented above were generated from rigorous clinical trials. Below are the detailed methodologies employed in these studies, which can serve as a reference for designing further clinical or preclinical investigations.
Human Clinical Trial Protocol for Combination Therapy[1][2]
-
Study Design: A multicenter, double-blind, placebo-controlled study.
-
Participant Population: 324 patients with type 2 diabetes insufficiently controlled by diet alone.
-
Treatment Arms:
-
Placebo
-
This compound alone
-
Metformin alone
-
This compound + Metformin
-
-
Drug Administration:
-
An 8-week placebo run-in period was conducted for all participants.
-
Patients were then randomized to their respective treatment arms for 36 weeks.
-
This compound was titrated up to 100 mg three times a day.
-
Metformin was administered at a dose of 500 mg three times a day.
-
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of treatment.
-
Secondary Efficacy Endpoints: Changes in fasting and postprandial plasma glucose, insulin levels, and serum triglyceride levels.
Human Clinical Trial Protocol for Add-on Therapy[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participant Population: Patients with type 2 diabetes whose condition was insufficiently controlled with diet and metformin (1500-2250 mg/day).
-
Treatment Arms:
-
This compound + Metformin
-
Placebo + Metformin
-
-
Drug Administration:
-
Patients were randomized to receive either this compound or a placebo for 32 weeks, in addition to their ongoing metformin and diet regimen.
-
The dosage of this compound was force-titrated as follows: 25 mg three times a day for 4 weeks, followed by 50 mg three times a day for 12 weeks, and finally 100 mg three times a day for 16 weeks. Down-titration to 50 mg three times a day was permitted for patients who could not tolerate the highest dose.
-
-
Primary Efficacy Endpoint: Change in glycated hemoglobin (HbA1c).
-
Secondary Efficacy Endpoints: Fasting and 1-hour postprandial blood glucose, serum insulin, and fasting and 1-hour postprandial triglyceride levels.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and metformin can be attributed to their complementary mechanisms of action. The following diagrams illustrate the proposed signaling pathways and a potential experimental workflow for preclinical validation.
References
- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic effect of this compound plus metformin combination therapy in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound combined with metformin improves glycaemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Obesity Effects of Miglitol and Other Alpha-Glucosidase Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of alpha-glucosidase inhibitors in obesity management.
This guide provides a detailed comparison of the anti-obesity effects of three prominent alpha-glucosidase inhibitors (α-GIs): Miglitol, Acarbose, and Voglibose. While primarily developed for the management of type 2 diabetes, emerging evidence highlights their potential in combating obesity. This document synthesizes findings from key clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid in research and development.
Comparative Efficacy in Clinical and Preclinical Studies
Multiple studies have suggested that this compound may exert a more pronounced effect on body weight reduction compared to other α-GIs like acarbose and voglibose.[1][2] This section summarizes the key quantitative findings from comparative human clinical trials and animal studies.
Table 1: Head-to-Head Comparison of Anti-Obesity Effects in Human Clinical Trials
| Study | Drug(s) & Dosage | Study Population | Duration | Key Findings on Body Weight and BMI | Other Relevant Findings |
| Narita et al. (2012) | This compound (50 mg 3x/day) vs. Voglibose (0.2 mg 3x/day) | 50 Japanese patients with type 2 diabetes | 12 weeks | This compound: Significant decrease in body weight (-0.9 ± 1.7 kg, p<0.05) and BMI (-0.4 ± 0.7 kg/m ², p<0.05). Voglibose: No significant change in body weight or BMI. | This compound led to a greater reduction in total GIP and a significant increase in active GLP-1 levels post-meal compared to voglibose. |
| Shimabukuro et al. (2013) | This compound (50 mg 3x/day) + Lifestyle Modification vs. Lifestyle Modification alone | 111 drug-naive patients with metabolic syndrome | 12 weeks | This compound Group: Significant reduction in body weight (-3.7 kg), BMI (-1.4 kg/m ²), visceral fat area, and subcutaneous fat area.[3] | This compound group also showed significant improvements in blood pressure, triglycerides, LDL-cholesterol, and an increase in adiponectin.[3][4] |
| Anonymous Clinical Trial Data | This compound (150 mg/day), Acarbose (300 mg/day), Voglibose (0.9 mg/day) vs. Control | 81 Japanese patients with obese type 2 diabetes | 12 weeks | This compound: Significant decrease in body weight and BMI at 4, 8, and 12 weeks. Acarbose & Voglibose: No significant changes in body weight.[5] | Significant correlation between the decrease in HbA1c and body weight in the this compound and voglibose groups.[5] |
Table 2: Comparative Anti-Obesity Effects in Animal Models
| Study | Drug(s) & Dosage | Animal Model | Duration | Key Findings on Body Weight and Adiposity | Mechanistic Insights |
| Sugimoto et al. (2014) | This compound (in diet) | High-fat diet-induced obese mice | 8 weeks | This compound significantly reduced body weight, epididymal and subcutaneous white adipose tissue compared to the high-fat diet control group, without affecting food intake.[6] | This compound increased oxygen consumption and brown adipose tissue (BAT) temperature, suggesting activation of BAT thermogenesis.[6] |
| Hamada et al. (2013) | This compound (in diet) | Obese type 2 diabetic mice (NSY) on a high-fat diet | 4 and 12 weeks | This compound ameliorated body weight gain induced by the high-fat diet.[1][7] | This compound significantly increased fecal and portal blood bile acids and enhanced active GLP-1 secretion.[1][7] |
| Anonymous Preclinical Data | This compound vs. Acarbose | Diet-induced obese mice | Not specified | This compound prevented diet-induced obesity by stimulating energy expenditure. Acarbose also prevented diet-induced obesity but through reduced energy absorption due to indigestion.[8][9] | Circulating this compound stimulates brown adipose tissue and increases energy expenditure.[8][9] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies cited, offering a reference for researchers looking to replicate or build upon these findings.
Clinical Trial Comparing this compound and Voglibose (Narita et al., 2012)
-
Study Design: A 12-week, multicenter, randomized, open-label, parallel-group study.[10]
-
Participants: 50 Japanese patients with type 2 diabetes, inadequately controlled with diet and/or other oral hypoglycemic agents.[10]
-
Intervention: Patients were randomly assigned to receive either this compound (50 mg three times daily) or voglibose (0.2 mg three times daily).[10]
-
Outcome Measures: Body weight, Body Mass Index (BMI), fasting plasma glucose, HbA1c, and postprandial plasma levels of glucose, insulin, active glucagon-like peptide-1 (GLP-1), and total glucose-dependent insulinotropic polypeptide (GIP) were measured at baseline and at 12 weeks.[10]
-
Meal Tolerance Test: A standardized mixed meal (450 kcal; 53.5% carbohydrate, 15.2% protein, 31.3% fat) was consumed at baseline and 12 weeks to assess postprandial responses.[10]
Animal Study on this compound and Brown Adipose Tissue Activation (Sugimoto et al., 2014)
-
Animal Model: Four-week-old male C57BL/6J mice were used.[6]
-
Diet: Mice were fed a high-fat diet (HFD) with or without this compound for 8 weeks.[6]
-
Body Composition Analysis: Body weight was measured weekly. At the end of the study, epididymal and subcutaneous white adipose tissues were dissected and weighed.[6]
-
Energy Expenditure Measurement: Oxygen consumption (VO2) was measured using an indirect calorimeter to estimate metabolic rate.[6]
-
Brown Adipose Tissue (BAT) Analysis: Interscapular BAT temperature was quantified using a thermal imaging camera. Gene and protein expression of uncoupling protein 1 (UCP1) and proteins related to β3-adrenergic signaling (PKA, HSL, p38αMAPK, and PGC1α) in BAT were analyzed by real-time PCR and Western blotting, respectively.[6]
Signaling Pathways in Alpha-Glucosidase Inhibitor-Mediated Anti-Obesity Effects
The anti-obesity effects of α-GIs, particularly this compound, are not solely due to the malabsorption of carbohydrates. They involve complex signaling pathways that regulate appetite, energy expenditure, and metabolism.
Gut Hormone Modulation: The GLP-1 Pathway
Alpha-glucosidase inhibitors delay carbohydrate digestion, leading to an increased delivery of undigested carbohydrates to the distal small intestine. This stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with known effects on appetite suppression and glucose homeostasis.[11][12]
Caption: GLP-1 signaling pathway modulated by alpha-glucosidase inhibitors.
Bile Acid Metabolism and TGR5 Signaling
Recent studies indicate that α-GIs can alter bile acid metabolism.[1][7] By increasing the concentration of bile acids in the portal vein, they can activate Takeda G-protein-coupled receptor 5 (TGR5), which is expressed in various metabolic tissues, including brown adipose tissue and muscle. TGR5 activation is linked to increased energy expenditure.[13][14]
Caption: Bile acid and TGR5 signaling pathway influenced by α-GIs.
Activation of Brown Adipose Tissue (BAT) via β3-Adrenergic Signaling
A unique mechanism attributed to this compound is its ability to directly activate brown adipose tissue (BAT), a key site for thermogenesis.[6] This is thought to occur through the enhancement of β3-adrenergic signaling in BAT, leading to increased expression of UCP1 and consequently, greater energy expenditure.
Caption: this compound-induced activation of BAT via β3-adrenergic signaling.
Conclusion
The available evidence suggests that while all three alpha-glucosidase inhibitors, this compound, Acarbose, and Voglibose, can contribute to glycemic control, this compound demonstrates a superior anti-obesity effect. This enhanced efficacy appears to be mediated by a multifaceted mechanism that extends beyond the simple inhibition of carbohydrate absorption to include favorable modulation of gut hormones, alteration of bile acid metabolism, and direct activation of brown adipose tissue thermogenesis. These insights provide a strong rationale for further investigation into the potential of this compound as a therapeutic agent for obesity, both as a standalone treatment and in combination with other anti-obesity drugs. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals in this field.
References
- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, α-glycosidase inhibitor, reduces visceral fat accumulation and cardiovascular risk factors in subjects with the metabolic syndrome: a randomized comparable study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases energy expenditure by upregulating uncoupling protein 1 of brown adipose tissue and reduces obesity in dietary-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-glucosidase inhibitor this compound affects bile acid metabolism and ameliorates obesity and insulin resistance in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents diet-induced obesity by stimulating brown adipose tissue and energy expenditure independent of preventing the digestion of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BROWN ADIPOSE TISSUE, β3-ADRENERGIC RECEPTORS, AND OBESITY | Annual Reviews [annualreviews.org]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 13. Hypothalamic bile acid-TGR5 signaling protects from obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Miglitol's Off-Target Effects in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Miglitol, an α-glucosidase inhibitor, in various cellular models. While primarily prescribed for the management of type 2 diabetes, emerging research has unveiled this compound's influence on cellular processes beyond glycemic control. This document summarizes key experimental findings, compares this compound's performance with other α-glucosidase inhibitors, and provides detailed experimental protocols to support further investigation.
Off-Target Profile of this compound: A Tabular Summary
The following tables summarize the key off-target effects of this compound and compare them with other α-glucosidase inhibitors, namely Acarbose and Voglibose.
Table 1: Effects on Melanogenesis in B16F10 Melanoma Cells
| Parameter | This compound | Acarbose | Voglibose | Reference |
| Effect on Melanin Content | Significant reduction in a dose-dependent manner (at 62.5, 125, and 250 μM)[1] | Less anti-melanogenic activity compared to voglibose; effect enhanced with co-treatment of maltose[2][3] | Potent antimelanogenic agent; significantly reduced melanin synthesis[4][5] | [1][2][3][4][5] |
| Effect on Tyrosinase Activity | Significant reduction in intracellular tyrosinase activity[1] | Down-regulation of tyrosinase with maltose co-treatment[3] | Significant reduction in tyrosinase activity[5][6] | [1][3][5][6] |
| Affected Signaling Pathways | Downregulation of PKA, p38 MAPK; Upregulation of ERK; Decreased P-GSK3β and β-catenin levels[1][7] | Not specified in the same context | Suppression of PKA/CREB, MAPK, and AKT activation; Restoration of GSK3β activity[2][5] | [1][2][5][7] |
| Cytotoxicity in B16F10 cells | No significant cytotoxicity up to 250 μM[1] | Not specified | No significant cytotoxicity at effective concentrations[5][6] | [1][5][6] |
Table 2: Effects on SGLT3 Activation
| Parameter | This compound | Acarbose | Voglibose | Reference |
| Activation of hSGLT3 | Potent agonist; elicits Na+-dependent depolarization in Xenopus oocytes expressing hSGLT3[8][9] | Failed to depolarize Xenopus laevis oocytes expressing hSGLT3[8][10] | Not specified | [8][9][10] |
| Effect on Enteroendocrine Cells | Activates duodenal enterochromaffin (EC) cells[8][10] | Activated much fewer enteroendocrine cells compared to this compound[8][10] | Not specified | [8][10] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Investigation of Anti-Melanogenic Effects in B16F10 Melanoma Cells
a. Cell Culture and Treatment: B16F10 melanoma cells are cultured in appropriate media and maintained at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in culture dishes or plates. After 24 hours, cells are pre-treated with various concentrations of this compound (e.g., 62.5, 125, and 250 μM) for 1 hour, followed by stimulation with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis. Kojic acid can be used as a positive control.[1]
b. Melanin Content Assay: After treatment, cells are washed with cold PBS and lysed. The cell pellets are dissolved in NaOH with heating. The melanin content is quantified by measuring the absorbance at 405 nm using a microplate reader.[1]
c. Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome is measured by the absorbance at 475 nm.[1]
d. Western Blot Analysis: To investigate the underlying signaling pathways, Western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., PKA, p-ERK, p-p38, p-GSK3β, β-catenin, MITF, tyrosinase, TRP-1, TRP-2) and their phosphorylated forms.[1][7]
Validation of SGLT3 Activation in Xenopus laevis Oocytes
a. Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs. Human SGLT3 (hSGLT3) cDNA is used as a template to synthesize cRNA. The cRNA is then injected into the oocytes. The oocytes are incubated to allow for protein expression.[8]
b. Electrophysiological Recordings: Two-electrode voltage-clamp recordings are performed on the cRNA-injected oocytes. The oocytes are perfused with a control buffer, followed by the application of this compound or other test compounds (e.g., glucose, acarbose). The resulting changes in membrane potential or current are recorded to determine the activation of hSGLT3.[8]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic effect of maltose enhances the anti-melanogenic activity of acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitory effect of the antidiabetic drug voglibose on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Repurposing of Voglibose, a Diabetes Medication for Skin Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Miglitol and Voglibose on Incretin Responses: A Guide for Researchers
An objective review of the current experimental evidence on the differential effects of two prominent alpha-glucosidase inhibitors on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion.
This guide provides a comparative analysis of Miglitol and Voglibose, two alpha-glucosidase inhibitors (AGIs) utilized in the management of type 2 diabetes mellitus. The focus is on their respective impacts on the secretion of the key incretin hormones, GLP-1 and GIP. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying biological pathways and experimental designs.
Mechanism of Action and Differential Effects
Both this compound and Voglibose are alpha-glucosidase inhibitors that act by delaying the absorption of carbohydrates from the small intestine.[1][2] This is achieved through the competitive inhibition of alpha-glucosidase enzymes in the brush border of the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][4] By delaying carbohydrate digestion, these drugs allow more undigested carbohydrates to reach the distal small intestine, where they stimulate L-cells to secrete GLP-1.[5]
A key difference between the two drugs lies in their absorption. This compound is a systemic drug that is almost completely absorbed in the upper part of the small intestine.[6][7] In contrast, Voglibose is a non-systemic drug that is not absorbed.[8][9] This difference in absorption may contribute to their differential effects on incretin secretion.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and Voglibose on incretin responses.
| Parameter | This compound | Voglibose | Key Findings & Citations |
| Active GLP-1 Levels | Significantly increased | Significantly increased | Both drugs enhance postprandial GLP-1 secretion.[8][9] Some studies suggest this compound may lead to a greater increase in GLP-1 levels compared to Voglibose.[7] |
| Total GIP Levels | Significantly decreased | Significantly decreased | Both drugs reduce postprandial GIP secretion.[8][9] this compound has been shown to result in a significantly lower total GIP level compared to Voglibose.[8][9] |
| Body Weight | Significant reduction | No significant change | This compound, but not Voglibose, has been associated with a significant reduction in body weight.[8][9] This effect may be linked to its stronger GIP-reducing efficacy.[9] |
| Postprandial Glucose | Significantly decreased | Significantly decreased | Both drugs are effective in lowering postprandial glucose levels.[8][9] |
| Serum Insulin | Significantly decreased | Significantly decreased | Both drugs lead to a decrease in postprandial serum insulin levels.[8][9] |
Experimental Protocols
The following outlines a typical experimental protocol for a comparative study of this compound and Voglibose on incretin responses, based on methodologies reported in the literature.[8][9]
Study Design: A randomized, open-label, parallel-group comparative study.
Participants: Patients with type 2 diabetes mellitus.
Intervention:
-
This compound Group: Patients receive this compound (e.g., 50 mg three times a day) for a specified period (e.g., 12 weeks).
-
Voglibose Group: Patients receive Voglibose (e.g., 0.2 mg three times a day) for the same duration.
Meal Tolerance Test (MTT):
-
After an overnight fast, a baseline blood sample is collected.
-
Participants consume a standardized test meal.
-
Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the meal.
Biochemical Analyses:
-
Plasma Glucose: Measured by the glucose oxidase method.
-
Serum Insulin: Measured by a chemiluminescent enzyme immunoassay.
-
Active GLP-1: Measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Total GIP: Measured using a radioimmunoassay (RIA) kit.
Statistical Analysis:
-
The area under the curve (AUC) for each parameter is calculated using the trapezoidal rule.
-
Statistical comparisons between the two groups are performed using appropriate tests, such as the unpaired t-test or analysis of covariance (ANCOVA).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental flow, the following diagrams are provided.
Conclusion
Both this compound and Voglibose effectively enhance postprandial GLP-1 secretion and reduce GIP levels, contributing to their glucose-lowering effects.[8][9] However, the available evidence suggests that this compound may have a more pronounced effect on reducing GIP and is associated with a significant reduction in body weight, a benefit not consistently observed with Voglibose.[8][9] These differences may be attributable to the distinct pharmacokinetic profiles of the two drugs, particularly the systemic absorption of this compound. Further research is warranted to fully elucidate the long-term comparative effects of these agents on cardiovascular outcomes and other metabolic parameters.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Relationships among Postprandial Plasma Active GLP-1 and GIP Excursions, Skeletal Muscle Mass, and Body Fat Mass in Patients with Type 2 Diabetes Treated with Either this compound, Sitagliptin, or Their Combination: A Secondary Analysis of the MASTER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. - MedCrave online [medcraveonline.com]
- 8. The comparative study of the effects of this compound and voglibose (alpha-glucosidase inhibitors) on incretins secretio | MedPath [trial.medpath.com]
- 9. Comparisons of the effects of 12-week administration of this compound and voglibose on the responses of plasma incretins after a mixed meal in Japanese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Miglitol and Acarbose on Alpha-Glucosidase: Enzyme Kinetics and Inhibitory Mechanisms
For Immediate Release
This guide provides a detailed comparison of the enzyme kinetics of two prominent alpha-glucosidase inhibitors, Miglitol and Acarbose. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance, supported by detailed methodologies and visual representations of key processes.
Introduction to Alpha-Glucosidase Inhibitors
This compound and Acarbose are oral anti-diabetic agents used in the management of type 2 diabetes mellitus.[1][2] Their primary mechanism of action involves the inhibition of alpha-glucosidase enzymes located in the brush border of the small intestine.[1][3] These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[2] By competitively and reversibly inhibiting these enzymes, both drugs delay carbohydrate digestion and absorption, which in turn blunts the characteristic postprandial rise in blood glucose levels.[4][5]
While both drugs share a common therapeutic goal, they exhibit notable differences in their chemical structure, pharmacokinetic profiles, and specific inhibitory kinetics against alpha-glucosidase. Acarbose is a complex oligosaccharide, whereas this compound is structurally similar to a monosaccharide.[6] A key distinction is that this compound is readily absorbed into the bloodstream, while Acarbose has very low systemic absorption and acts more locally within the gastrointestinal tract.[6][7]
Comparative Enzyme Kinetics
The inhibitory potential of this compound and Acarbose against alpha-glucosidase is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). It is crucial to note that these values can vary significantly based on the enzyme source (e.g., yeast, mammalian), substrate used, and specific assay conditions. The type of inhibition (e.g., competitive, non-competitive, mixed) further characterizes the interaction between the inhibitor and the enzyme.
| Parameter | This compound | Acarbose | Key Insights & References |
| Chemical Structure | Deoxynojirimycin derivative (monosaccharide-like)[6][8] | Pseudotetrasaccharide (complex oligosaccharide)[9][10] | The structural difference influences their absorption profiles and may affect their binding affinity to the enzyme's active site. |
| Mechanism of Action | Reversible, competitive inhibition of alpha-glucosidase.[1][5] | Primarily competitive and reversible inhibition of alpha-glucosidase.[4][9] Also inhibits pancreatic alpha-amylase.[6] Some studies report a mixed type of inhibition.[11] | Acarbose's dual inhibition of alpha-amylase and alpha-glucosidase provides a broader spectrum of action on carbohydrate digestion. |
| Absorption | Systemically absorbed.[6][7] | Poorly absorbed from the gastrointestinal tract.[6][10] | This compound's absorption suggests the potential for systemic effects beyond the gut, although its primary action is intestinal.[7] |
| Relative Potency | Considered more potent than acarbose on both a weight and molar basis in some animal studies.[12] A 1 mg dose achieved 86% inhibition of starch digestion in one study.[13] | Acarbose is a widely studied and effective inhibitor.[10] A 1 mg dose achieved 72% inhibition of starch digestion in the same study.[13] | Direct comparison is complex, but studies in rats suggest this compound can be more potent under specific conditions.[12] |
| IC50 Value | Varies by study. | Varies significantly by study; reported values include 750.0 µM and 91.26 µg/mL, highlighting the impact of experimental conditions.[14][15] | The lack of standardized reporting makes direct IC50 comparison challenging. Researchers should refer to specific studies that use identical assay conditions. |
Experimental Protocols
The following is a generalized protocol for an in-vitro alpha-glucosidase inhibition assay, synthesized from established methodologies.[16][17][18] This procedure allows for the determination of IC50 values for inhibitors like this compound and Acarbose.
Objective: To measure the percentage inhibition of an inhibitor and determine its IC50 value against alpha-glucosidase.
Materials:
-
Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae, EC 3.2.1.20)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test Inhibitors: this compound, Acarbose (as a positive control)
-
Stop Solution: Sodium Carbonate (Na2CO3, e.g., 0.1 M or 1 M)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at 405 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Dissolve the alpha-glucosidase enzyme in cold phosphate buffer to a working concentration (e.g., 1.0 U/mL).
-
Prepare a stock solution of the pNPG substrate in phosphate buffer (e.g., 5 mM).
-
Prepare serial dilutions of this compound and Acarbose in the buffer to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the varying concentrations of the inhibitor solution (or buffer for the control).
-
Add 20 µL of the alpha-glucosidase enzyme solution to each well.
-
-
Pre-incubation:
-
Mix the contents of the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 50-100 µL of the Na2CO3 stop solution. The addition of the strong base halts the enzymatic reaction and develops the color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of product formed.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the reaction without an inhibitor and Abs_sample is the absorbance with the inhibitor).
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and identifying the concentration that results in 50% inhibition.
-
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying mechanism of action.
Caption: Workflow for in-vitro alpha-glucosidase inhibition assay.
Caption: Competitive inhibition of alpha-glucosidase by this compound and Acarbose.
Signaling Pathway and Clinical Implication
The inhibition of alpha-glucosidase directly impacts the signaling cascade related to post-meal glucose metabolism. By slowing the rate of glucose absorption, this compound and Acarbose lead to a more gradual increase in blood glucose, which subsequently reduces the demand for insulin secretion from pancreatic β-cells. This helps in maintaining better glycemic control and reducing the risk of long-term diabetic complications.
Caption: Impact of inhibitors on the postprandial hyperglycemia pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. The effect of this compound and acarbose after an oral glucose load: a novel hypoglycaemic mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scienceopen.com [scienceopen.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The effect of acarbose and this compound (BAY-M-1099) on postprandial glucose levels following ingestion of various sources of starch by nondiabetic and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound and acarbose on starch digestion, daily plasma glucose profiles and cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. α-Glucosidase inhibition assay [bio-protocol.org]
- 17. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
Cross-Validation of Analytical Methods for Miglitol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Miglitol, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. The objective is to offer a detailed overview of the performance characteristics of different techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research, quality control, or clinical applications. The methods covered include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Quantitative Performance
The selection of an analytical method is often dictated by its performance parameters. The following tables summarize the key validation data for the quantification of this compound using different analytical techniques, as reported in various studies.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 | UV-Vis Spectrophotometry |
| Linearity Range | 1-11 µg/mL[1] | 2-100 µg/mL[2] | 100-6000 ng/mL[3][4] | 5-2000 ng/mL[5] | 0.2-1.2 µg/mL[6][7] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9986[2][8] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | ~99.52%[1] | 99.85%[2][8] | 98.5% - 99.2% (between-batch)[4] | 93.3-106%[5] | 99.5%[6] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | < 5% (at LLOQ)[3][4] | < 2.92% (inter-day)[5] | < 2% (inter-day & intra-day)[6] |
| Limit of Detection (LOD) | 500 ng/mL[1] | Not explicitly stated | Not explicitly stated | 1.00 ng/mL[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 900 ng/mL[1] | Not explicitly stated | 100 ng/mL[3][4] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the key techniques discussed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1: Estimation in Tablet Formulations [1]
-
Instrumentation: Shimadzu LC-10ADVP series with SPD-10AVP UV-detector.
-
Column: Phenomenex C8 (150×4.6 mm, 5µ particle size).
-
Mobile Phase: Sodium dihydrogen phosphate: Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 232 nm.
-
Injection Volume: 20 µl.
-
Run Time: 10 min.
-
Sample Preparation: 25mg of this compound was dissolved in 5 ml of water in a 25 ml volumetric flask, and the volume was made up with acetonitrile. This stock solution was further diluted with acetonitrile to obtain the desired concentrations.
Method 2: Stability-Indicating Method [2][8]
-
Instrumentation: High-Performance Liquid Chromatographic (HPLC) system with a prominence LC pump, a manual-sampler, and a SPD-20A prominence UV/Vis detector.
-
Column: Inertsil amino C18 (150×4.6 mm i.d.).
-
Mobile Phase: Acetonitrile and monobasic sodium phosphate pH 7.5 (80:20, v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: 100 mg of this compound working standard was dissolved in 50 ml of diluent (redistilled water and acetonitrile in a proportion of 80:20 v/v) and sonicated for 10 min. The volume was made up to 100 ml with the diluent. The solution was filtered through a 0.45 μ membrane filter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Method 1: Quantification in Human Plasma [3][4]
-
Instrumentation: Triple quadrupole MS system with an electrospray (ESI) interface.
-
Column: Reversed phase phenyl column.
-
Mobile Phase: Isocratic mobile phase (details not specified in the abstract).
-
Ionization Mode: ESI+.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions: this compound: m/z 208/146; Internal Standard (Gabapentin): m/z 172/154.
-
Sample Preparation: Protein precipitation.
Method 2: Quantification in Human Plasma [5]
-
Instrumentation: Applied Biosystems Sciex API 4000 mass spectrometer.
-
Column: Nucleosil C18 column (5 µm, 50 x 4.6 mm i.d.).
-
Mobile Phase: 10 mmol/L ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Plasma samples were deproteinated with acetonitrile and washed with dichloromethane.
UV-Visible Spectrophotometry
Method: Simultaneous Estimation with Metformin [6][7]
-
Instrumentation: Shimadzu UV/Visible double beam spectrophotometer (Model 1700) with 1cm matched quartz cells.
-
Method: Multicomponent spectroscopy.
-
Wavelengths for Estimation: 300nm, 270nm, 240nm, and 210nm.
-
Solvent: Double distilled water.
-
Sample Preparation: Twenty tablets were weighed and crushed. A quantity of powder equivalent to the desired concentration of this compound was dissolved in the solvent, filtered, and further diluted to the required concentration range.
Visualizing the Cross-Validation Workflow
A systematic approach is essential when cross-validating different analytical methods. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validation of analytical methods.
Concluding Remarks
The choice of an analytical method for this compound quantification depends on the specific requirements of the application.
-
RP-HPLC methods offer a good balance of sensitivity, precision, and cost-effectiveness, making them suitable for routine quality control of pharmaceutical formulations.
-
LC-MS/MS provides the highest sensitivity and selectivity, which is essential for bioanalytical applications such as pharmacokinetic studies where low concentrations of the drug in complex biological matrices need to be measured.
-
UV-Visible Spectrophotometry , while being the simplest and most cost-effective, generally offers lower sensitivity and may be more susceptible to interference from excipients in a formulation, making it more suitable for the analysis of bulk drug or simple dosage forms.
This guide provides a foundational comparison based on available literature. For direct and definitive cross-validation, it is recommended to perform an in-house study where the same set of samples is analyzed by the different methods under consideration, following standardized validation protocols as per ICH guidelines.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Stability-Indicating RP-HPLC Method for Estimation of this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic tandem mass spectrometry method for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Miglitol in Synergy: A Comparative Guide to Novel Combination Therapies for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes (T2D) management is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways to achieve optimal glycemic control and mitigate disease progression. Miglitol, an α-glucosidase inhibitor, has long been recognized for its role in delaying carbohydrate absorption and reducing postprandial hyperglycemia. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with novel therapeutic agents. It is designed to offer researchers, scientists, and drug development professionals an objective overview of performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms.
I. Synergistic Effects with Metformin
Metformin, a biguanide, is a cornerstone of T2D therapy, primarily acting by reducing hepatic glucose production and improving insulin sensitivity. The combination of this compound and Metformin has demonstrated significant synergistic effects on glycemic control, leveraging their distinct and complementary mechanisms of action.
Quantitative Data Comparison
| Parameter | This compound Monotherapy (Placebo-Subtracted Change) | Metformin Monotherapy (Placebo-Subtracted Change) | This compound + Metformin Combination (Placebo-Subtracted Change) | p-value (Combination vs. Metformin) | Reference |
| HbA1c (%) | -0.53 | -1.25 | -1.78 | 0.002 | [1][2] |
| Fasting Plasma Glucose (mg/dL) | -24.4 | -20.4 | -44.8 | 0.0025 | [1][2] |
| 2-h Postprandial Glucose AUC (mg/dL·h) | -41.0 | -18.0 | -59.0 | 0.0001 | [1][2] |
| Responder Rate (%) | 42.9 | 45.5 | 70.6 | 0.0014 | [1][2] |
Data represents mean changes from baseline after 36 weeks of treatment.
Experimental Protocol: Multicenter, Double-Blind, Placebo-Controlled Study
A representative experimental design to evaluate the synergistic effects of this compound and Metformin is a multicenter, double-blind, placebo-controlled study.[1][2]
1. Patient Population:
-
Adult outpatients with type 2 diabetes insufficiently controlled by diet alone (e.g., HbA1c between 7.0% and 11.0%).
-
Exclusion criteria would include significant renal or hepatic impairment, gastrointestinal disorders, and use of other glucose-lowering agents.
2. Study Design:
-
An 8-week placebo run-in period to establish baseline glycemic parameters.
-
Randomization of patients into four treatment arms:
-
Placebo
-
This compound alone (e.g., titrated to 100 mg three times daily)
-
Metformin alone (e.g., 500 mg three times daily)
-
This compound + Metformin combination
-
-
A treatment period of 36 weeks.
3. Efficacy Assessments:
-
Primary Endpoint: Change in HbA1c from baseline to the end of treatment.
-
Secondary Endpoints:
-
Change in fasting and postprandial plasma glucose and insulin levels.
-
Change in serum triglyceride levels.
-
Responder rate (proportion of patients achieving a target HbA1c level, e.g., <7.0%).
-
-
Meal tolerance tests can be performed at baseline and at the end of the study to assess postprandial glucose and insulin excursions.
4. Safety Assessments:
-
Monitoring of adverse events, with a particular focus on gastrointestinal side effects.
-
Vital signs and routine biochemical and hematological parameters.
Signaling Pathway and Mechanism of Synergy
The synergy between this compound and Metformin is primarily due to their complementary actions on different aspects of glucose metabolism. There isn't a single, direct signaling pathway that is co-activated, but rather a parallel impact on glucose homeostasis.
References
Miglitol's Anti-Inflammatory Edge: A Comparative Analysis of Gene Expression Modulation
For Immediate Release
A deep dive into the anti-inflammatory properties of Miglitol reveals significant modulation of key inflammatory gene expression, positioning it as a noteworthy candidate for further investigation in inflammatory disease research. This comparative guide provides an objective analysis of this compound's performance against other alpha-glucosidase inhibitors and metformin, supported by experimental data and detailed methodologies.
This publication is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of anti-inflammatory effects of alpha-glucosidase inhibitors and metformin, with a specific focus on this compound.
Comparative Analysis of Anti-Inflammatory Gene Expression
This compound has demonstrated a consistent ability to suppress the expression of key pro-inflammatory cytokines. The following table summarizes the quantitative changes in gene expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) induced by this compound and its alternatives, Acarbose and Metformin. The data is compiled from various preclinical studies, primarily in rodent models of diabetes and inflammation.
| Drug | Target Gene | Model System | Dosage/Concentration | Change in Gene Expression |
| This compound | TNF-α | Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 800 ppm in diet for 40 weeks | Significantly reduced |
| IL-6 | Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 800 ppm in diet for 40 weeks | Significantly reduced | |
| IL-1β | Streptozotocin-induced hyperglycemic rats | Dietary supplementation for 20 days | Suppressed induction | |
| Acarbose | TNF-α | Collagen-induced arthritis (CIA) mice | 500 mg/kg/day | Attenuated expression |
| IL-6 | Collagen-induced arthritis (CIA) mice | 500 mg/kg/day | Attenuated expression | |
| IL-1β | Patients with newly diagnosed Type 2 Diabetes | 1 year treatment | Significantly decreased | |
| Metformin | TNF-α | Patients with newly diagnosed Type 2 Diabetes | 1 year treatment | Significantly decreased |
| IL-6 | Patients with newly diagnosed Type 2 Diabetes | 1 year treatment | Significantly decreased | |
| IL-1β | Patients with newly diagnosed Type 2 Diabetes | 1 year treatment | Significantly decreased |
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models and Drug Administration
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: Male OLETF rats, a model for type 2 diabetes, are typically used. At 5 weeks of age, rats are divided into a control group receiving a standard diet and a treatment group receiving a diet containing this compound (e.g., 800 ppm) for an extended period (e.g., 40 weeks).
-
Streptozotocin-Induced Hyperglycemic Rats: Hyperglycemia is induced in male rats (e.g., Wistar) by a single intraperitoneal injection of streptozotocin. After confirmation of hyperglycemia, rats are fed a diet supplemented with this compound for a specified duration (e.g., 20 days).
-
Collagen-Induced Arthritis (CIA) Mice: Arthritis is induced in mice (e.g., DBA/1) by immunization with type II collagen. Acarbose is administered orally (e.g., 500 mg/kg/day) from before the onset of arthritis until the end of the study.
Quantification of Gene Expression by Real-Time PCR (qPCR)
-
Sample Collection and RNA Isolation:
-
Peripheral blood is collected from the animals.
-
Peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation.
-
Total RNA is extracted from the PBMCs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) according to the manufacturer's instructions.
-
-
Real-Time PCR:
-
qPCR is performed using a real-time PCR system (e.g., LightCycler 480, Roche).
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a reference gene (e.g., β-actin, GAPDH), and a SYBR Green PCR master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: this compound's mechanism of action on inflammatory gene expression.
Figure 2: Experimental workflow for assessing gene expression changes.
Figure 3: Comparative modulation of the NF-κB signaling pathway.
Conclusion
The collective evidence suggests that this compound effectively downregulates the expression of key pro-inflammatory genes, an effect primarily attributed to its potent inhibition of postprandial hyperglycemia. While Acarbose and Metformin also exhibit anti-inflammatory properties, this compound's distinct mechanism of action as a potent alpha-glucosidase inhibitor provides a targeted approach to mitigating inflammation driven by glucose fluctuations. Further research is warranted to fully elucidate the clinical implications of these findings and to explore the therapeutic potential of this compound in a broader range of inflammatory conditions.
Comparative Efficacy of Miglitol in Preclinical Studies: A Guide for Researchers
Absence of Publicly Available Data on Different Salt Forms of Miglitol
Extensive searches of publicly available scientific literature and databases did not yield any preclinical studies that directly compare the efficacy of different salt forms of this compound (e.g., hydrochloride, maleate, succinate). The available research focuses on the efficacy, pharmacokinetics, and mechanism of action of this compound as a single entity. Therefore, a direct comparative guide on the performance of different this compound salt forms based on experimental data cannot be provided at this time.
This guide will instead focus on the comprehensive preclinical data available for this compound, offering a valuable resource for researchers, scientists, and drug development professionals interested in its therapeutic potential.
Overview of this compound's Preclinical Efficacy
This compound is a potent, competitively reversible inhibitor of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, this compound effectively reduces postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes mellitus.
Preclinical studies in various animal models, including rats and dogs, have consistently demonstrated the efficacy of this compound in improving glycemic control.[1][2] These studies have laid the groundwork for its clinical development and approval.
Quantitative Data from Preclinical Efficacy Studies
While direct comparisons of different salt forms are unavailable, the following table summarizes key efficacy data for this compound from various preclinical studies. This data provides a baseline for understanding its pharmacological activity.
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| α-Glucosidase Inhibition | In vitro (rat intestinal enzymes) | Not specified | Potent inhibition of sucrase, glycoamylase, and isomaltase. | Not directly available in snippets |
| Postprandial Glucose Reduction | Diabetic rats | 20 mg/kg (intraduodenal) | Significantly reduced portal glucose levels after a maltose challenge.[1] | [1] |
| Oral Glucose Tolerance | Goto-Kakizaki (GK) rats (model of type 2 diabetes) | 10 mg/kg (oral) | Dose-dependent decrease in the incremental blood glucose area under the curve (AUC) after a sucrose load. | Not directly available in snippets |
| Pharmacokinetics | Rats | ≥ 5 mg/kg (oral) | Rapid absorption at low doses, with saturation of absorption at higher doses. The apparent elimination half-life is 0.4-1.8 hours.[2] | [2] |
| Pharmacokinetics | Dogs | ≥ 5 mg/kg (oral) | Similar to rats, showed rapid absorption at low doses with saturation at higher doses.[2] | [2] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for researchers. Below are detailed protocols for key experiments used to evaluate the preclinical efficacy of this compound.
In Vitro α-Glucosidase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of this compound on the target enzymes.
Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitory activity of this compound is determined by the reduction in pNP production.
Materials:
-
α-glucosidase enzyme from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, and various concentrations of this compound in phosphate buffer.
-
In a 96-well plate, add a fixed volume of the α-glucosidase solution to each well.
-
Add different concentrations of this compound to the respective wells and incubate for a predefined period (e.g., 10 minutes) at 37°C. A control well should contain the enzyme and buffer without the inhibitor.
-
Initiate the reaction by adding a fixed volume of the pNPG solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a fixed volume of sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of pNP formed.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.
In Vivo Oral Sugar Tolerance Test
This experiment evaluates the effect of this compound on postprandial glucose levels in an animal model.
Animals:
-
Genetically diabetic rats (e.g., Goto-Kakizaki rats) or streptozotocin-induced diabetic rats.
-
Age- and weight-matched non-diabetic control rats.
Materials:
-
This compound
-
Sucrose or starch solution
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose levels (t=0) from the tail vein.
-
Administer this compound or vehicle (control) orally via gavage at a predetermined dose.
-
After a specific time (e.g., 30 minutes), administer a sucrose or starch solution orally at a standard dose (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at various time points after the sugar challenge (e.g., 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for both the this compound-treated and control groups.
-
A significant reduction in the AUC in the this compound-treated group compared to the control group indicates effective inhibition of carbohydrate digestion and absorption.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Preclinical Experimental Workflow for this compound Efficacy.
Caption: this compound's Mechanism of Action via α-Glucosidase Inhibition.
References
- 1. In vitro study of the effect of this compound on carbohydrate digestion and intestinal metabolism in normal and non-insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglitol's SGLT3-Mediated Effects: An In Vitro Validation and Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the in vitro validation of Miglitol's effects on the sodium-glucose cotransporter 3 (SGLT3), with a comparative analysis against Acarbose.
This guide provides a comprehensive overview of the in vitro validation of this compound's distinct action on SGLT3, a putative glucose sensor. The data presented herein is primarily derived from a pivotal study by Fujita et al. (2015), which elucidated a novel mechanism of action for this compound beyond its well-established α-glucosidase inhibitory effects. This guide will objectively compare this compound's performance with the alternative α-glucosidase inhibitor, Acarbose, and provide the supporting experimental data and detailed protocols for key experiments.
Comparative Analysis of this compound and Acarbose on hSGLT3 Activity
The primary in vitro validation of this compound's effect on SGLT3 was conducted using electrophysiological recordings in Xenopus laevis oocytes expressing human SGLT3 (hSGLT3). This system allows for the direct measurement of ion channel and transporter activity in a controlled environment. The study revealed that this compound, unlike Acarbose, directly activates hSGLT3, leading to membrane depolarization.
| Compound | Concentration | Effect on hSGLT3-expressing Oocytes | Downstream Effect |
| This compound | Not specified in abstract | Activates and causes depolarization [1] | Potentiates GLP-1 secretion in the presence of maltose[1] |
| Acarbose | Not specified in abstract | Failed to cause depolarization [1] | Less effective in potentiating GLP-1 secretion compared to this compound[1] |
| Glucose | Not specified in abstract | Elicited a sharp and reversible depolarization | - |
Table 1: Comparison of the in vitro effects of this compound and Acarbose on hSGLT3 activity.
Experimental Protocols
Expression of hSGLT3 in Xenopus laevis Oocytes
A detailed protocol for the heterologous expression of hSGLT3 in Xenopus laevis oocytes is crucial for replicating these validation studies.
Materials:
-
Xenopus laevis frogs
-
Collagenase solution
-
cRNA encoding human SGLT3 (hSGLT3)
-
Microinjection setup
-
Barth's solution (incubation medium)
Procedure:
-
Oocytes are surgically removed from anesthetized Xenopus laevis frogs.
-
The follicular membrane is removed by treatment with collagenase.
-
Stage V-VI oocytes are selected for injection.
-
cRNA encoding hSGLT3 is microinjected into the cytoplasm of the oocytes.
-
Injected oocytes are incubated in Barth's solution for 2-5 days to allow for protein expression.
Electrophysiological Recording
The functional activity of the expressed hSGLT3 in response to this compound and Acarbose is assessed using a two-electrode voltage-clamp technique.
Materials:
-
Two-electrode voltage-clamp amplifier
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Control buffer (e.g., ND96)
-
Test compounds (this compound, Acarbose, Glucose) dissolved in control buffer
Procedure:
-
An oocyte expressing hSGLT3 is placed in the recording chamber and perfused with the control buffer.
-
Two microelectrodes are inserted into the oocyte, one for voltage sensing and the other for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -50 mV).
-
The oocyte is perfused with solutions containing the test compounds (this compound, Acarbose, or Glucose) at desired concentrations.
-
Changes in membrane current and potential are recorded. Depolarization indicates the influx of positive ions, signifying transporter activation.
Visualizing the SGLT3-Mediated Pathway of this compound
The following diagrams illustrate the proposed signaling pathway of this compound's action on SGLT3 and the experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound-mediated SGLT3 activation.
Caption: Experimental workflow for validating SGLT3 activation in Xenopus oocytes.
Conclusion
The in vitro evidence strongly supports a distinct mechanism of action for this compound involving the direct activation of SGLT3. This activation leads to membrane depolarization in hSGLT3-expressing Xenopus oocytes, an effect not observed with Acarbose.[1] This SGLT3-mediated effect is proposed to contribute to this compound's ability to potentiate GLP-1 secretion, offering a potential therapeutic advantage beyond its α-glucosidase inhibitory activity. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research into the physiological and pharmacological significance of SGLT3 activation.
References
A comparative study of the long-term metabolic benefits of Miglitol versus other oral antidiabetic drugs
This guide offers a comparative analysis of Miglitol versus other oral antidiabetic drugs (OADs), focusing on long-term metabolic benefits. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data to provide an objective overview of this compound's therapeutic profile, supported by experimental evidence and pathway visualizations.
Introduction: this compound's Place in Diabetes Therapy
This compound is an oral alpha-glucosidase inhibitor (AGI) approved for the management of type 2 diabetes mellitus (T2DM).[1] Unlike systemic agents that modulate insulin secretion or sensitivity, this compound acts locally within the small intestine. Its primary function is to delay the digestion and absorption of carbohydrates, thereby mitigating postprandial glucose excursions.[1][2] This guide compares the efficacy and metabolic effects of this compound with other prominent OAD classes, including other AGIs (Acarbose), sulfonylureas (Glibenclamide), and biguanides (Metformin), based on long-term clinical trial data.
Mechanism of Action
This compound's primary antihyperglycemic action stems from the competitive and reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes, such as sucrase, maltase, and isomaltase.[1] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound slows down carbohydrate digestion, leading to a more gradual rise in blood glucose levels after meals.[2][3] This mechanism does not enhance insulin secretion, which distinguishes it from sulfonylureas.[4]
References
Validating the Clinical Relevance of Miglitol's Effect on Gut Hormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miglitol's performance in modulating key gut hormones against other therapeutic alternatives. It is supported by experimental data and detailed methodologies to validate the clinical relevance of these effects.
Introduction: this compound's Dual Mechanism
This compound is a second-generation oral alpha-glucosidase inhibitor (α-GI) used to improve glycemic control in patients with type 2 diabetes mellitus.[1][2] Its primary mechanism involves the reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[3][4] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting postprandial blood glucose excursions.[1][3]
Beyond this established function, a growing body of evidence highlights a secondary, yet clinically significant, mechanism: the modulation of gut hormone secretion. This guide delves into the clinical relevance of this compound's effects on key hormones such as glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and ghrelin, comparing its efficacy with other antidiabetic agents.
This compound's Impact on Gut Hormone Secretion
The effect of α-GIs on gut hormones is primarily linked to the delayed digestion of carbohydrates. By inhibiting carbohydrate breakdown in the proximal intestine, these agents allow a larger amount of undigested carbohydrates to reach the distal small intestine.[5][6] This stimulates enteroendocrine L-cells, which are abundant in the ileum and colon, to increase the secretion of GLP-1 and PYY.[6][7]
Key Effects of this compound:
-
Enhanced GLP-1 and PYY Secretion: Studies have consistently shown that this compound administration significantly enhances the postprandial release of GLP-1 and PYY.[8][9] GLP-1 is a potent incretin hormone that stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[7][10] PYY is known to inhibit food intake and gut motility.
-
Ghrelin Suppression: this compound has been observed to suppress levels of ghrelin, an orexigenic "hunger" hormone, during the postprandial phase.[8]
-
Distinct Action via SGLT3: Research suggests this compound may possess a unique mechanism not shared by all α-GIs. It has been found to activate sodium-glucose cotransporter 3 (SGLT3), potentially leading to the activation of duodenal enterochromaffin cells and further potentiating GLP-1 secretion through the parasympathetic nervous system.[11][12] This may explain findings where this compound evoked a significantly larger GLP-1 secretion than acarbose when co-administered with maltose.[11][12]
Comparative Performance: this compound vs. Alternatives
The clinical utility of this compound's hormonal effects is best understood when compared to other antidiabetic drug classes.
This compound vs. Other Alpha-Glucosidase Inhibitors (Acarbose)
While both this compound and Acarbose operate by inhibiting α-glucosidase, they exhibit key differences in their pharmacokinetic profiles and their precise impact on gut hormones.
| Feature | This compound | Acarbose |
| Absorption | Almost completely absorbed in the small intestine.[1][13][14] | Poorly absorbed; acts locally in the gut.[2][13] |
| GLP-1 Secretion | Induces a more potent and sustained GLP-1 release, potentially due to its additional SGLT3 activation mechanism.[11][12][15] | Increases GLP-1 secretion by delaying carbohydrate delivery to the distal gut.[5] |
| Potency | Appears to be more potent than acarbose on a weight-per-weight basis in blunting glucose rise from certain starches.[16] | Effective, but may require higher doses to achieve similar inhibitory effects as this compound for some substrates.[16] |
This compound vs. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors (e.g., vildagliptin, sitagliptin) also leverage the incretin system but through a different pathway: they prevent the degradation of active GLP-1 and GIP.
| Feature | This compound | DPP-4 Inhibitors (e.g., Vildagliptin) |
| Mechanism | Increases endogenous secretion of GLP-1 from L-cells.[5][9] | Inhibit the DPP-4 enzyme, thereby increasing the half-life of active GLP-1 and GIP. |
| PYY Levels | Significantly increases total PYY levels.[17] | Monotherapy does not typically increase PYY. |
| Combination Therapy | Combination with a DPP-4 inhibitor has been shown to further increase active GLP-1 levels compared to monotherapy.[17] | Acts synergistically with this compound to enhance active GLP-1. |
Quantitative Data Summary
The following tables summarize the results from key clinical studies investigating the effects of this compound on gut hormones compared to placebo and other active agents.
Table 1: Effect of this compound on Postprandial Gut Hormone Levels in Obese Type 2 Diabetics
| Parameter | Placebo | This compound (100 mg) | % Change |
| Incremental AUC for GLP-1 | - | ~2x greater than placebo | +100% |
| GIP Secretion | - | Suppressed | - |
| Caloric Intake at Lunch | Baseline | 12% lower (in GLP-1 responders) | -12% |
| Satiety Sensation | Baseline | Markedly greater | - |
| Hunger Sensation | Baseline | Significantly lower | - |
| Data derived from a randomized, double-blind study in 8 obese type-2-diabetic women.[9] |
Table 2: Comparative Effects of this compound and Vildagliptin on Total PYY
| Parameter (AUC) | Control (No Drug) | This compound (M) | Vildagliptin (V) | This compound + Vildagliptin (M+V) |
| Serum Total PYY | Baseline | Significantly greater than Control | No significant change | Significantly lower than M group |
| Data from a study with eleven non-diabetic men.[17] |
Experimental Protocols
Protocol: Assessment of this compound on GLP-1 and Appetite
-
Study Design: Randomized, double-blind, placebo-controlled crossover study.
-
Participants: Obese individuals with type 2 diabetes.
-
Intervention: Participants were randomized to receive either this compound (100 mg) or a placebo three times a day for a total of six doses over two days.
-
Test Procedure: On the third day, following an overnight fast, participants consumed a standardized 720 kcal breakfast.
-
Data Collection:
-
Blood Sampling: Venous blood samples were collected periodically over 3 hours post-meal for measurement of plasma GLP-1, GIP, insulin, and glucose.
-
Appetite Assessment: Appetite ratings (hunger, satiety) were assessed using Visual Analogue Scales (VAS) hourly for 6 hours.
-
Food Intake Measurement: Ad libitum food consumption was measured by the number of sandwiches eaten at a lunch provided after the 6-hour assessment period.[9]
-
Protocol: Comparison of this compound and Vildagliptin on Gut Hormones
-
Study Design: Crossover study with four different intake schedules.
-
Participants: Eleven non-diabetic men.
-
Intervention: Participants received one of four treatments on separate occasions: C (no drug), M (this compound), V (Vildagliptin), or M+V (this compound + Vildagliptin).
-
Test Procedure: Following drug administration, participants consumed a standard breakfast.
-
Data Collection: Blood samples were collected at 0, 30, 60, and 120 minutes after the start of the meal.
-
Measurements: Plasma glucose, serum insulin, serum total PYY, plasma cholecystokinin (CCK), plasma active ghrelin, and plasma obestatin levels were measured. The area under the curve (AUC) was calculated for these parameters.[17]
Visualizations: Pathways and Workflows
References
- 1. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Incretins and alpha glucosidase inhibitors.pptx [slideshare.net]
- 8. Anorexigenic effects of this compound in concert with the alterations of gut hormone secretion and gastric emptying in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound on glucagon-like peptide-1 secretion and appetite sensations in obese type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Alpha-Glucosidase Inhibitors Alter Gut Microbiota and Ameliorate Collagen-Induced Arthritis [frontiersin.org]
- 14. The effect of this compound and acarbose after an oral glucose load: a novel hypoglycaemic mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. - MedCrave online [medcraveonline.com]
- 16. The effect of acarbose and this compound (BAY-M-1099) on postprandial glucose levels following ingestion of various sources of starch by nondiabetic and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound, vildagliptin, or their combination on serum insulin and peptide YY levels and plasma glucose, cholecystokinin, ghrelin, and obestatin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Miglitol Synthesis Pathways: A Guide for Researchers and Drug Development Professionals
Miglitol, an α-glucosidase inhibitor, plays a significant role in the management of type 2 diabetes mellitus. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most prominent synthesis pathways for this compound, focusing on their cost-effectiveness, experimental protocols, and overall efficiency. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of a synthesis route for this important active pharmaceutical ingredient (API).
Key Synthesis Pathways: An Overview
The production of this compound is primarily dominated by a chemo-biological approach, which is widely adopted for industrial-scale manufacturing. Concurrently, several purely chemical synthesis routes have been developed, offering alternative strategies that may be advantageous under specific circumstances. This analysis will focus on the following key pathways:
-
Chemo-biological Synthesis via Gluconobacter oxydans : The industry-standard method involving a key fermentation step.
-
Chemical Synthesis from Methyl-D-glucose : A multi-step chemical process starting from a readily available carbohydrate.
-
Chemical Synthesis from a Tetrahydrofuran Derivative : An alternative chemical route highlighted for its potential efficiency and cost-effectiveness.
Comparative Data on Synthesis Pathways
The following table summarizes the key quantitative parameters for each synthesis pathway, providing a basis for a cost-effectiveness comparison.
| Parameter | Chemo-biological Synthesis | Chemical Synthesis from Methyl-D-glucose | Chemical Synthesis from a Tetrahydrofuran Derivative |
| Starting Material(s) | D-Glucose, Ethanolamine | Methyl-D-glucose | Tetrahydrofuran sugar derivative |
| Key Intermediates | N-2-hydroxyethyl glucamine (NHEG), 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL) | Dicarbonyl derivative | - |
| Overall Yield | >90%[1] | High purity (>99.97%) achieved, specific overall yield not consistently reported but individual step yields are high.[2] | High, with crude product purity of 97.5% and final purity of 98.9% after recrystallization.[3] |
| Number of Key Steps | 2 (Reductive amination, Fermentation, Hydrogenation) | Multiple steps (e.g., protection, oxidation, reductive amination, deprotection) | 1 (Catalytic Hydrogenation) |
| Key Reagents/Catalysts | Gluconobacter oxydans, Raney Nickel or Pd/C | Sodium periodate, Sodium borohydride, various protecting groups and solvents | Raney Nickel or Pd/C |
| Reaction Conditions | Fermentation: (Biocatalysis); Hydrogenation: 20-110°C, 1-2 MPa H₂[1][4] | Varied, includes low-temperature reactions and reflux conditions.[2] | 80°C, 0.5-1 MPa H₂[3] |
| Reaction Time | Fermentation: ~36 hours; Hydrogenation: ~3.74-8 hours[1][4][5] | Varies significantly with each step. | 1-24 hours for hydrogenation.[3] |
| Purity | >99% (HPLC)[1] | >99.97%[2] | 98.9% after recrystallization[3] |
| Estimated Cost Drivers | Fermentation medium and infrastructure, cost of G. oxydans cultivation, catalyst cost. | Cost of multi-step synthesis (reagents, solvents, energy), purification costs. | Cost of the tetrahydrofuran derivative starting material, catalyst cost. |
| Environmental Impact | Generally considered "greener" due to the enzymatic step, but requires sterile fermentation conditions and downstream processing. | Use of various organic solvents and reagents may generate more chemical waste. | Potentially lower environmental impact due to fewer steps and solvent recycling. |
Experimental Protocols
Chemo-biological Synthesis via Gluconobacter oxydans
This process is a hallmark of industrial this compound production, leveraging the high selectivity of enzymatic catalysis.[5]
Step 1: Synthesis of N-2-hydroxyethyl glucamine (NHEG)
-
Reaction: Reductive amination of D-glucose with ethanolamine.
-
Procedure: D-glucose and ethanolamine are reacted in a suitable solvent (e.g., methanol) in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. The reaction is typically carried out at a controlled temperature and pressure to achieve a high yield of NHEG (often exceeding 90%).
Step 2: Biotransformation of NHEG to 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL)
-
Microorganism: Gluconobacter oxydans.
-
Procedure: A fermentation process is carried out using resting cells of G. oxydans. The NHEG substrate is added to the fermentation medium, and the biotransformation is allowed to proceed under controlled conditions of temperature, pH, and aeration. This step is highly regioselective, oxidizing the C5 hydroxyl group of the glucamine moiety. A mutant strain of G. oxydans has been shown to accumulate 53.6 g/L of 6NSL from 60 g/L of NHEG within 36 hours.[5]
Step 3: Hydrogenation of 6NSL to this compound
-
Reaction: Catalytic hydrogenation and reductive cyclization.
-
Procedure: The 6NSL intermediate is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). The reaction is performed in a suitable solvent (e.g., ethanol) under hydrogen pressure (1-2 MPa) and at a controlled temperature (20-110°C).[1][4] This step reduces the keto group and facilitates the intramolecular cyclization to form the piperidine ring of this compound. The final product is then purified by crystallization. Optimal conditions can lead to a substrate conversion of 100% and a total product yield of 96.40%.[4]
Chemical Synthesis from Methyl-D-glucose
This pathway represents a classical chemical approach to this compound, involving several protection and deprotection steps.[2]
-
Step 1: Preparation of a Protected Dicarbonyl Derivative: Methyl-D-glucose is converted to a protected dicarbonyl derivative through a series of reactions. This typically involves the protection of hydroxyl groups, followed by oxidative cleavage of the C1-C2 bond, often using sodium periodate, to form the dicarbonyl compound.
-
Step 2: Reductive Amination: The dicarbonyl intermediate is then reacted with ethanolamine in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to form the N-substituted piperidine ring.
-
Step 3: Deprotection: The protecting groups are removed to yield the final this compound product. This route allows for the synthesis of this compound with high purity (>99.97%).[2]
Chemical Synthesis from a Tetrahydrofuran Derivative
This pathway is presented as a streamlined and potentially more cost-effective chemical synthesis.[3]
-
Procedure: A suitable tetrahydrofuran sugar derivative is used as the starting material. This derivative is subjected to catalytic hydrogenation in a single step using Raney Nickel or Pd/C as the catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperature (around 80°C) and hydrogen pressure (0.5-1 MPa).[3] The reaction proceeds to completion, and the crude this compound is obtained after filtration of the catalyst. The final product is purified by recrystallization from an ethanol/water mixture, yielding this compound with high purity (98.9%).[3]
Cost-Effectiveness Analysis
A definitive cost-effectiveness analysis is complex and depends on various factors, including the scale of production, local raw material costs, and available infrastructure. However, a qualitative and semi-quantitative comparison can be made based on the available data.
-
Chemo-biological Synthesis: This route is favored for large-scale industrial production due to its high overall yield, high purity, and the use of a highly selective and efficient enzymatic step.[1][5] The cost of the starting materials, D-glucose and ethanolamine, is relatively low. The main cost drivers are the capital investment for fermentation equipment, the operational costs of running the fermentation (media, sterilization, aeration), and the cost of the hydrogenation catalyst. Efforts to reduce costs in this pathway focus on developing more efficient strains of G. oxydans and optimizing fermentation conditions.[5]
-
Chemical Synthesis from Methyl-D-glucose: This pathway involves multiple steps, which generally translates to higher processing costs, increased solvent usage, and potentially more complex purification procedures. While the starting material, methyl-D-glucose, is readily available, the cost of other reagents like sodium periodate and sodium borohydride, as well as protecting groups and various solvents, can accumulate. This route may be more suitable for smaller-scale synthesis or for the preparation of analogs where the chemo-biological route is not applicable.
-
Chemical Synthesis from a Tetrahydrofuran Derivative: This route is presented as a low-cost and high-yield alternative.[3] Its primary advantage is the single-step conversion to this compound, which significantly reduces processing time, labor, and solvent usage. The cost-effectiveness of this pathway is highly dependent on the commercial availability and price of the specific tetrahydrofuran sugar derivative. If this starting material can be sourced economically, this route could be highly competitive, especially for medium-scale production.
Conclusion
The choice of a synthesis pathway for this compound is a critical decision that impacts the overall economic viability and environmental footprint of the manufacturing process.
-
The chemo-biological synthesis via Gluconobacter oxydans remains the gold standard for large-scale, cost-effective production, offering high yields and purity. Its primary challenges lie in the capital and operational costs associated with the fermentation step.
-
The chemical synthesis from methyl-D-glucose provides a versatile, albeit more complex and potentially more expensive, alternative. It is a valuable route for research and development purposes and for the synthesis of related compounds.
-
The chemical synthesis from a tetrahydrofuran derivative shows significant promise as a streamlined and efficient process. Its cost-effectiveness is contingent on the accessibility and price of the starting material.
For researchers and drug development professionals, a thorough evaluation of these factors, including a detailed techno-economic analysis based on specific market conditions and production scales, is essential for selecting the optimal synthesis route for this compound. The diagrams and data presented in this guide offer a foundational framework for such an evaluation.
References
- 1. CN107746385A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1740166A - Industrial this compound producing process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Reported Anti-Cancer Properties of Miglitol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current scientific literature regarding the reported anti-cancer properties of Miglitol and its derivatives. The information presented is intended to offer an objective overview of the existing experimental data and to highlight areas where further independent validation is required.
Executive Summary
The investigation into the anti-cancer properties of this compound, an alpha-glucosidase inhibitor approved for type 2 diabetes, and its derivatives is an emerging field of research. Current literature primarily focuses on the effects of this compound on melanoma cells, specifically its ability to inhibit melanogenesis. While these findings are promising, it is crucial to note that, to date, there is a lack of broad, independent validation of direct anti-cancer activities across various cancer types. Furthermore, comparative studies against established anti-cancer agents are not yet available in the reviewed literature. This guide summarizes the existing data, details the experimental protocols from a key study, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding of the current state of research.
Data Presentation: Effects of this compound on B16F10 Melanoma Cells
The following tables summarize the quantitative data from a study by Son et al. (2022), which investigated the effects of this compound on B16F10 melanoma cells.
Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 62.5 | No significant toxicity |
| 125 | No significant toxicity |
| 250 | No significant toxicity |
Data extracted from Son et al. (2022). The study reported no significant cytotoxicity up to 250 µM.
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Treatment | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |
| Control (α-MSH) | 100 | 100 |
| This compound (62.5 µM) + α-MSH | Significantly reduced | Significantly reduced |
| This compound (125 µM) + α-MSH | Significantly reduced | Significantly reduced |
| This compound (250 µM) + α-MSH | Significantly reduced | Significantly reduced |
Data summarized from Son et al. (2022). The study showed a concentration-dependent decrease in both melanin content and tyrosinase activity.
Table 3: Effect of this compound on the Expression of Melanogenesis-Related Proteins in α-MSH-stimulated B16F10 Cells
| Protein | Effect of this compound Treatment |
| Tyrosinase | Reduced |
| TRP-1 | Reduced |
| TRP-2 | Reduced |
| MITF | Reduced |
Based on Western blot analysis from Son et al. (2022).
Table 4: Effect of this compound on Key Signaling Proteins in α-MSH-stimulated B16F10 Cells
| Signaling Pathway | Protein | Effect of this compound Treatment |
| PKA | p-PKA | Downregulated |
| MAPK | p-ERK | Upregulated |
| p-p38 | Downregulated | |
| Wnt/β-catenin | p-GSK3β (Ser9) | Decreased |
| β-catenin | Decreased | |
| p-β-catenin | Activated |
Based on Western blot analysis from Son et al. (2022).
Experimental Protocols
The following are detailed methodologies for key experiments cited from Son et al. (2022).
1. Cell Culture and Cytotoxicity Assay
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. The absorbance was measured at 570 nm using a microplate reader.
2. Melanin Content Assay
-
B16F10 cells were seeded in 6-well plates and treated with α-melanocyte-stimulating hormone (α-MSH) with or without this compound for 48 hours.
-
Cells were harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellets were dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
The melanin content was determined by measuring the absorbance at 475 nm.
3. Intracellular Tyrosinase Activity Assay
-
Cells were treated as in the melanin content assay.
-
After 48 hours, cells were lysed with a buffer containing 1% Triton X-100.
-
The cell lysates were centrifuged, and the protein concentration of the supernatant was determined.
-
An equal amount of protein was reacted with L-DOPA.
-
The formation of dopachrome was measured by reading the absorbance at 475 nm.
4. Western Blot Analysis
-
B16F10 cells were treated with α-MSH and this compound for the indicated times.
-
Cells were lysed, and protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to polyvinylidene difluoride (PVDF) membranes.
-
The membranes were blocked and then incubated with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-PKA, PKA, p-ERK, ERK, p-p38, p38, p-GSK3β, GSK3β, β-catenin, p-β-catenin, and β-actin.
-
After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound downregulates melanogenesis through the PKA signaling pathway.
Caption: this compound's inhibition of PKA signaling in melanoma cells.
MAPK Signaling Pathway
The following diagram depicts how this compound is suggested to modulate the MAPK signaling pathway to reduce melanogenesis.
Caption: this compound's modulation of the MAPK pathway.
Wnt/β-catenin Signaling Pathway
This diagram illustrates the proposed influence of this compound on the Wnt/β-catenin signaling pathway in melanoma cells.
Caption: this compound's effect on the Wnt/β-catenin pathway.
Experimental Workflow: Investigating this compound's Effect on Melanogenesis
The workflow for assessing the impact of this compound on melanoma cells is outlined below.
Caption: Workflow for in vitro analysis of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound can modulate signaling pathways involved in melanogenesis within melanoma cells, without inducing cytotoxicity at the tested concentrations.[1] These findings open an interesting avenue for exploring this compound and its derivatives in the context of skin disorders and potentially as adjuvants in melanoma therapy.
However, it is imperative to underscore the preliminary nature of these findings in the broader context of cancer research. The current body of literature does not provide independent validation of these effects, nor does it extend to other types of cancer. Furthermore, there is a significant gap in knowledge regarding the efficacy of this compound derivatives compared to standard-of-care anti-cancer therapies.
Future research should prioritize:
-
Independent validation of the effects of this compound on melanoma cells.
-
Investigation of the direct anti-cancer effects of this compound and its novel derivatives on a diverse panel of cancer cell lines, focusing on hallmarks of cancer such as proliferation, apoptosis, and invasion.
-
In vivo studies using animal models to assess the anti-tumor efficacy and safety of this compound derivatives.
-
Comparative studies to benchmark the performance of this compound derivatives against existing anti-cancer drugs.
A systematic and rigorous approach to these research areas will be essential to ascertain the true potential of this compound derivatives as a viable class of anti-cancer agents.
References
Safety Operating Guide
Navigating Miglitol Disposal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical products like Miglitol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not just a matter of best practice, but a legal and ethical obligation. This guide provides a comprehensive overview of the procedures for the proper disposal of this compound, aligning with regulatory guidelines to foster a safe and compliant laboratory environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies setting the standards.[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) provides the authority to control hazardous waste from "cradle-to-grave," which includes certain pharmaceuticals.[1][3] However, it is crucial to note that many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[1]
This compound is not typically classified as a hazardous waste under RCRA.[3] Nevertheless, it is considered best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental contamination and potential harm to public health.[1][3]
Step-by-Step Disposal Protocol for this compound
For laboratory settings, a systematic approach to the disposal of unused or expired this compound is essential. The following steps outline a recommended procedure:
-
Segregation of Waste: The first and most critical step is the proper segregation of pharmaceutical waste.[4] this compound waste should be separated from general laboratory trash and from other chemical or biohazardous waste streams. Use designated, clearly labeled containers for non-hazardous pharmaceutical waste.[4]
-
Consult Institutional and Local Guidelines: Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Additionally, verify local and state regulations, as these can vary significantly.
-
Preferred Disposal Method: Pharmaceutical Take-Back Programs or Registered Reverse Distributors: The most environmentally sound method for disposing of unused pharmaceuticals is through a licensed pharmaceutical take-back program or a DEA-registered reverse distributor.[3][5][6] These services are equipped to handle and dispose of pharmaceutical waste in a compliant and safe manner, often through incineration.[2][3]
-
Alternative Disposal: On-Site Management (If Permitted): If a take-back program is not available, and your facility is permitted to manage its own pharmaceutical waste, the following steps for in-lab disposal in the trash can be considered, but only after confirming this is allowed by your institution and local regulations. The FDA provides guidelines for disposing of most medicines in household trash if no take-back options are available.[5][7]
-
Mix the tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[1][5][7] This step makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[6]
-
Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container, to prevent leakage.[1][5][7]
-
Dispose of the sealed container in the laboratory's non-hazardous solid waste stream.
-
Documentation: Maintain a clear and accurate record of all disposed pharmaceuticals, including the name of the drug, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal tracking.
Important Considerations:
-
Never flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a pharmacist.[8] The EPA has prohibited the sewering of hazardous waste pharmaceuticals, and it is a poor practice for non-hazardous ones as well, due to the potential for water contamination.[3][9]
-
For empty this compound containers, remove or obscure all personal or identifying information from the label before recycling or discarding them.[1][7]
Quantitative Data Summary: this compound Disposal Options
| Disposal Method | Description | Regulatory Compliance | Environmental Impact |
| Pharmaceutical Take-Back Program / Reverse Distributor | Collection by a licensed and registered service for proper disposal, typically incineration.[2][3][5][6] | Highest level of compliance with federal and state regulations. | Minimal environmental impact as the active pharmaceutical ingredient is destroyed. |
| On-Site Disposal in Trash (following FDA guidelines) | Mixing with an unpalatable substance and sealing in a container before placing in solid waste.[1][5][7] | Compliant with FDA recommendations for household disposal when take-back options are unavailable; however, institutional and local regulations must be followed. | Lower environmental risk than flushing, but still introduces the pharmaceutical into the landfill system. |
| Flushing/Sewering | Disposing of the medication down a toilet or drain. | Prohibited for hazardous pharmaceuticals by the EPA and strongly discouraged for all pharmaceuticals.[3][8][9] | High risk of water contamination and negative impacts on aquatic ecosystems. |
Experimental Protocol: Not Applicable
The proper disposal of this compound is a procedural matter based on regulatory guidelines and best practices for safety and environmental protection. As such, there are no experimental protocols to be cited for this topic.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. pharmalogistics.com [pharmalogistics.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. fda.gov [fda.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. epa.gov [epa.gov]
- 9. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling Miglitol
Essential Safety and Handling Guide for Miglitol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of this compound, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can be harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin and eye irritation and may cause respiratory irritation. Furthermore, it is suspected of causing harm to fertility or an unborn child. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. Ensure proper fit and use. |
| Eye Protection | Safety glasses with side shields or goggles | Required to prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Required to prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Wear to protect clothing and skin from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dark, and dry place, away from incompatible materials.[1]
-
Keep the container tightly sealed to prevent contamination and exposure.[2]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation.
-
Wear all required PPE as specified in Table 1.
-
Avoid creating dust. If weighing the powder, do so carefully.
-
After handling, wash hands and face thoroughly with soap and water.[1]
-
Immediately change any clothing that becomes contaminated.[1]
3. Experimental Use:
-
Follow established laboratory protocols for the specific experiment.
-
Ensure all equipment used is clean and properly maintained.
-
At the end of the experiment, decontaminate the work area.
Emergency Response Plan
Immediate and appropriate action during an emergency is critical to minimize harm.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Immediately evacuate the contaminated area.[1]
-
Secure: Prevent unauthorized access to the spill area.[1]
-
Protect: Wear a self-contained breathing apparatus, heavy rubber gloves, and rubber boots.[1]
-
Contain and Clean: Cover the spill with a suitable absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Ventilate and Decontaminate: Ventilate the area and wash the spill site after the material has been collected.[1]
Fire Response:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or an appropriate foam to extinguish a fire.[1]
-
Protective Gear: Firefighters should wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials containing this compound should be considered hazardous waste.
-
Disposal Method: It is recommended to dissolve or mix the material with a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulations: All disposal activities must be in strict accordance with local, state, and federal regulations.[1] Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[3]
Visual Workflow for Safe Handling and Emergency Procedures
To further clarify the procedural flow, the following diagrams illustrate the key steps for routine handling and emergency situations involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
